molecular formula C31H35F3N6O7S2 B591212 Olverembatinib dimesylate CAS No. 1421783-64-3

Olverembatinib dimesylate

Cat. No.: B591212
CAS No.: 1421783-64-3
M. Wt: 724.8 g/mol
InChI Key: LEVIGHXVOVROGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olverembatinib dimesylate, also known as this compound, is a useful research compound. Its molecular formula is C31H35F3N6O7S2 and its molecular weight is 724.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVIGHXVOVROGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F3N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421783-64-3
Record name GZD-824 dimesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421783643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLVEREMBATINIB DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPJ9AW8AZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olverembatinib Dimesylate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to previous generations of TKIs. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Potent and Broad-Spectrum BCR-ABL1 Inhibition

Olverembatinib is an orally active, ATP-competitive inhibitor of the BCR-ABL1 kinase, the hallmark driver of CML.[1][2] Its mechanism centers on tightly binding to the ATP-binding site of both wild-type and a wide array of mutated BCR-ABL1 kinases.[3] This binding action effectively blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the constitutively active signaling pathways that drive leukemic cell proliferation and survival.[4][5]

A key feature of olverembatinib is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[1][6][7] The drug was designed using scaffold-hopping strategies that facilitate the formation of extensive donor-acceptor hydrogen bond networks, allowing it to bind more tightly to the BCR-ABL1 kinase, including the T315I variant, compared to other TKIs like ponatinib.[8] Olverembatinib can bind to both the active (DFG-in) and inactive (DFG-out) conformations of the BCR-ABL1 kinase.[8] This broad-spectrum activity extends to various other mutations and compound mutations, making it a valuable therapeutic option for heavily pretreated patients.[9][10][11]

The inhibition of BCR-ABL1 by olverembatinib leads to the suppression of downstream signaling pathways critical for leukemic cell function. This is evidenced by the observed decreases in the phosphorylation of downstream proteins like CRKL in peripheral blood mononuclear cells from patients with TKI-resistant CML.[10] Ultimately, this disruption of oncogenic signaling induces apoptosis (programmed cell death) in the malignant cells.[4]

Beyond BCR-ABL1, preclinical studies indicate that olverembatinib inhibits multiple other protein kinases, suggesting a multi-kinase inhibitory effect that may contribute to its antitumor activity and potential applications in other malignancies such as gastrointestinal stromal tumors (GIST) with KIT or PDGFRA mutations, and various forms of acute leukemia.[10][12][13][14]

Quantitative Efficacy Data

The efficacy of olverembatinib has been demonstrated in numerous clinical trials, with key quantitative data summarized below.

Table 1: In Vitro Inhibitory Activity
TargetIC50 ValueReference
Native Bcr-Abl0.34 nM[15]
Bcr-AblT315I0.68 nM[15]
Table 2: Clinical Response in TKI-Resistant CML-CP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC201)
Response MetricRateMedian Time to ResponseReference
Complete Hematologic Response (CHR)100% (of 31 evaluable patients)1.0 month[16]
Major Cytogenetic Response (MCyR)82.9%2.8 months[16]
Complete Cytogenetic Response (CCyR)70.7%Not Reported[16]
Major Molecular Response (MMR)58.5%6.5 months[16]
Table 3: Clinical Response in TKI-Resistant CML-AP with T315I Mutation (Pivotal Phase II Trial - HQP1351-CC202)
Response MetricRateMedian Time to ResponseReference
Major Hematologic Response (MaHR)78.3%2.8 months[16]
Major Cytogenetic Response (MCyR)52.2%5.6 months[16]
Complete Cytogenetic Response (CCyR)52.2%Not Reported[16]
Major Molecular Response (MMR)47.8%13.1 months[16]
Table 4: Efficacy in Heavily Pretreated Patients with Prior Ponatinib and/or Asciminib Failure (Phase Ib Trial - NCT04260022)
Patient PopulationComplete Cytogenetic Response (CCyR) RateMajor Molecular Response (MMR) RateReference
All Evaluable CP-CML~61%~42%[9]
Prior Ponatinib Failure~58%~37%[9][17]
Prior Asciminib Failure50%33%[9][17]
Resistant to both Ponatinib and AsciminibNot Reported27%[8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and clinical investigation of olverembatinib, the following diagrams are provided.

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL1->GRB2 P PI3K PI3K BCR_ABL1->PI3K P STAT5 STAT5 BCR_ABL1->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Gene_Expression Gene Expression (Proliferation, Survival, Anti-Apoptosis) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT P mTOR mTOR AKT->mTOR P mTOR->Gene_Expression STAT5->Gene_Expression Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibition

Caption: Olverembatinib inhibits BCR-ABL1, blocking downstream pro-survival signaling pathways.

Clinical_Trial_Workflow Patient_Screening Patient Screening (TKI-Resistant CML/Ph+ ALL, with/without T315I) Randomization Randomization (If applicable, e.g., Phase 1b) Patient_Screening->Randomization Dose_Cohort_30 Olverembatinib 30mg QOD Randomization->Dose_Cohort_30 Dose_Cohort_40 Olverembatinib 40mg QOD Randomization->Dose_Cohort_40 Dose_Cohort_50 Olverembatinib 50mg QOD Randomization->Dose_Cohort_50 Treatment_Cycle Treatment (28-day cycles) Dose_Cohort_30->Treatment_Cycle Dose_Cohort_40->Treatment_Cycle Dose_Cohort_50->Treatment_Cycle Efficacy_Assessment Efficacy Assessment (Hematologic, Cytogenetic, Molecular Responses) Treatment_Cycle->Efficacy_Assessment Safety_Monitoring Safety & Pharmacokinetics (AEs, PK Profile) Treatment_Cycle->Safety_Monitoring Follow_Up Long-Term Follow-Up (PFS, OS) Efficacy_Assessment->Follow_Up Safety_Monitoring->Follow_Up

Caption: Generalized workflow for olverembatinib clinical trials in CML and Ph+ ALL.

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are outlined in their respective publications. Below is a generalized summary based on the available information.

Pivotal Phase II Trials (HQP1351-CC201 & HQP1351-CC202)
  • Objective: To evaluate the efficacy and safety of olverembatinib in adult patients with TKI-resistant chronic-phase CML (CML-CP) or accelerated-phase CML (CML-AP) harboring the T315I mutation.[1][18]

  • Design: These were single-arm, multicenter, open-label studies conducted in China.[18]

  • Participants: Patients with a confirmed BCR-ABL1 T315I mutation who were resistant or intolerant to prior TKI therapy.

  • Intervention: Olverembatinib was administered orally at a dose of 40 mg once every other day (QOD) in 28-day cycles.[18]

  • Primary Endpoints: Major Cytogenetic Response (MCyR) rate for the CML-CP study and Major Hematologic Response (MaHR) rate for the CML-AP study.

  • Response Assessments:

    • Hematologic Response: Assessed according to standard criteria, including normalization of blood counts and reduction of spleen size.

    • Cytogenetic Response: Evaluated by standard chromosome banding analysis of bone marrow cell metaphases. MCyR was defined as the sum of complete (0% Ph+ metaphases) and partial (1-35% Ph+ metaphases) responses.

    • Molecular Response: Monitored by quantitative real-time PCR (RQ-PCR) of BCR-ABL1 transcripts in peripheral blood, reported on the International Scale (IS). MMR was defined as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline (BCR-ABL1 IS ≤0.1%).

Phase Ib Randomized Clinical Trial (NCT04260022)
  • Objective: To assess the pharmacokinetics, safety, efficacy, and recommended dose of olverembatinib in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) resistant or intolerant to at least two prior TKIs.[17]

  • Design: A multicenter, phase 1b, randomized clinical trial.[17]

  • Participants: Heavily pretreated patients with CML or Ph+ ALL, including those who had previously failed treatment with ponatinib and/or asciminib.[9][17]

  • Intervention: Patients were randomly assigned to receive oral olverembatinib at doses of 30, 40, or 50 mg every other day in 28-day cycles.[9][17]

  • Primary Outcome: Pharmacokinetic profile of olverembatinib.[17]

  • Secondary Outcomes: Safety (incidence of treatment-related adverse events) and efficacy (CCyR and MMR rates).[17]

  • Assessments: Pharmacokinetic parameters were determined from plasma concentrations. Safety and efficacy were assessed as described in the Phase II trial protocol.

Conclusion

This compound demonstrates a potent and broad-spectrum mechanism of action, effectively inhibiting the BCR-ABL1 kinase and overcoming resistance, most notably from the T315I mutation. Its robust clinical activity, supported by extensive trial data, has established it as a critical therapeutic option for patients with TKI-resistant CML. Ongoing research and global registrational trials are expected to further define its role in the management of CML and other hematologic malignancies.[13][19][20]

References

The Discovery and Development of Olverembatinib Dimesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olverembatinib dimesylate, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of chronic myeloid leukemia (CML), particularly for patients with resistance to previous TKI therapies. Developed by Ascentage Pharma, olverembatinib is a potent, orally active inhibitor of a wide spectrum of BCR-ABL kinase domain mutations, including the highly resistant T315I "gatekeeper" mutation. This technical guide provides an in-depth overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of this compound, presenting key data in a structured format to facilitate understanding and further research. Detailed experimental protocols for seminal studies are also provided, alongside visualizations of critical pathways and workflows.

Introduction: Addressing Unmet Needs in CML Therapy

The introduction of TKIs has revolutionized the management of CML, a hematological malignancy driven by the constitutively active BCR-ABL fusion oncoprotein. However, the emergence of resistance, often mediated by point mutations in the BCR-ABL kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to first and second-generation TKIs. Olverembatinib was specifically designed to overcome these resistance mechanisms and provide a new therapeutic option for heavily pretreated CML patients.

Discovery and Chemical Synthesis

The development of olverembatinib (also known as HQP1351 or GZD824) was the result of a targeted drug discovery program aimed at identifying a potent BCR-ABL inhibitor with activity against a wide range of clinically relevant mutations.

The synthesis of olverembatinib involves a multi-step process. A key step is the Sonogashira coupling of a substituted alkyne with a bromopyridine derivative. This is followed by deprotection and a final amide formation to yield the active olverembatinib molecule.[1]

Preclinical Development

In Vitro Potency and Selectivity

Olverembatinib has demonstrated potent inhibitory activity against both wild-type and a broad spectrum of mutant BCR-ABL kinases in biochemical assays. Notably, it retains high potency against the T315I mutation, a common mechanism of resistance to other TKIs.

BCR-ABL MutantIC50 (nM)
Native (Wild-Type)0.34[2]
T315I0.68[2]
G250E0.71
Q252H0.15
Y253F0.35
E255K0.27
F317L0.35
M351T0.29
H396P0.35
Table 1: In vitro inhibitory activity of olverembatinib against a panel of BCR-ABL kinase mutants.
Cellular Activity

In cellular assays, olverembatinib effectively inhibited the proliferation of CML cell lines, including K562, and Ba/F3 cells engineered to express various BCR-ABL mutants.

Cell LineBCR-ABL StatusIC50 (nM)
K562Wild-Type0.21[3]
Ku812Wild-Type0.13[3]
K562RQ252H4.5[3]
SUP-B15Ph+ ALL2.5[3]
Ba/F3T315INot explicitly quantified in the provided results, but potent inhibition was noted.
Table 2: Anti-proliferative activity of olverembatinib in CML and Ph+ ALL cell lines.
In Vivo Efficacy in Animal Models

Preclinical studies in murine models of CML demonstrated the in vivo efficacy of olverembatinib. Oral administration of olverembatinib led to complete tumor regression in mice xenografted with K562 or Ku812 CML cells.[3] Furthermore, in a model using Ba/F3 cells expressing the T315I mutation, olverembatinib treatment significantly prolonged the survival of the animals.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats indicated that olverembatinib has good oral bioavailability (48.7%) and achieves a maximum plasma concentration (Cmax) of 390.5 µg/L following a 25 mg/kg oral dose.[4] In vitro studies have shown that the metabolism of olverembatinib is primarily mediated by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C9.[5]

Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream signaling proteins that are crucial for the proliferation and survival of CML cells.

Signaling Pathway Inhibition

The binding of olverembatinib to BCR-ABL leads to the downregulation of key downstream signaling pathways, including:

  • CrkL (CT10 regulator of kinase-like) : Inhibition of CrkL phosphorylation is a key indicator of BCR-ABL kinase inhibition.

  • STAT5 (Signal transducer and activator of transcription 5) : Constitutive activation of STAT5 is a hallmark of CML, and its inhibition by olverembatinib contributes to the induction of apoptosis.

  • AKT and ERK1/2 : These are important downstream effectors of BCR-ABL that promote cell survival and proliferation.

BCR_ABL BCR-ABL Oncoprotein STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates AKT AKT BCR_ABL->AKT Activates ERK ERK1/2 BCR_ABL->ERK Activates CrkL CrkL BCR_ABL->CrkL Phosphorylates Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Inhibits Proliferation Cell Proliferation STAT5->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis

Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of olverembatinib. Max Width: 760px.

Clinical Development

Olverembatinib has undergone extensive clinical evaluation in patients with TKI-resistant CML.

Phase I/II Clinical Trials in China (NCT03883087 and NCT03883100)

These pivotal Phase I/II trials evaluated the safety and efficacy of olverembatinib in Chinese patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP), particularly those harboring the T315I mutation.[6] The recommended Phase 2 dose (RP2D) was determined to be 40 mg administered orally every other day.[7]

Efficacy Results in CML-CP (NCT03883087) As of the data cutoff on April 30, 2022 (n=41):[8]

  • Complete Hematologic Response (CHR): 100% (31/31 patients without baseline CHR)

  • Major Cytogenetic Response (MCyR): 82.9%

  • Complete Cytogenetic Response (CCyR): 70.7%

  • Major Molecular Response (MMR): 58.5%

Efficacy Results in CML-AP (NCT03883100) As of the data cutoff on April 30, 2022 (n=23):[8]

  • Major Hematologic Response (MaHR): 78.3%

  • Major Cytogenetic Response (MCyR): 52.2%

  • Complete Cytogenetic Response (CCyR): 52.2%

  • Major Molecular Response (MMR): 47.8%

Phase Ib Clinical Trial in the US (NCT04260022)

This multicenter Phase Ib study evaluated olverembatinib in heavily pretreated patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were resistant to or intolerant of prior TKIs, including ponatinib and asciminib.[9]

Efficacy in CML-CP Patients (n=80 total patients in study) [6]

  • Complete Cytogenetic Response (CCyR): ~61%

  • Major Molecular Response (MMR): ~42%

  • In patients with prior ponatinib failure, the CCyR was approximately 58% and MMR was about 37%.[10]

  • In patients with prior asciminib resistance, the CCyR was 50% and MMR was 33%.[10]

Safety and Tolerability

Across clinical trials, olverembatinib has been generally well-tolerated. The most common treatment-related adverse events (TRAEs) are summarized below.

Adverse EventAny Grade (%)Grade ≥3 (%)
Hematologic
Thrombocytopenia70.748.8
Anemia70.731.7
Leukopenia51.214.6
Neutropenia41.421.9
Non-Hematologic
Skin hyperpigmentation56.10
Creatine kinase elevation56.119.5
Hypertriglyceridemia60.9Not specified
Proteinuria56.5Not specified
Hypocalcemia52.2Not specified
Table 3: Common Treatment-Related Adverse Events with Olverembatinib (Data from NCT03883087 and NCT03883100).[8]

Arterial occlusive events (AOEs), a concern with some other third-generation TKIs, have been infrequent (3%) and generally mild to moderate with olverembatinib.[6]

Experimental Protocols

BCR-ABL Kinase Inhibition Assay (General Protocol)

This assay is used to determine the in vitro potency of a compound against the BCR-ABL kinase.

start Start recombinant_kinase Recombinant BCR-ABL Kinase start->recombinant_kinase substrate Kinase Substrate (e.g., GST-CrkL) start->substrate atp ATP start->atp olverembatinib Olverembatinib (Varying Concentrations) start->olverembatinib incubation Incubate at 37°C recombinant_kinase->incubation substrate->incubation atp->incubation olverembatinib->incubation detection Detect Substrate Phosphorylation (e.g., ELISA, Western Blot) incubation->detection ic50 Calculate IC50 detection->ic50 end End ic50->end

Figure 2: General workflow for a BCR-ABL kinase inhibition assay. Max Width: 760px.

Methodology:

  • Reagents: Recombinant human BCR-ABL kinase (wild-type or mutant), a suitable kinase substrate (e.g., a synthetic peptide or a protein like GST-CrkL), ATP, and the test compound (olverembatinib).

  • Procedure: The kinase, substrate, and varying concentrations of olverembatinib are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the level of substrate phosphorylation is measured. This can be done using various methods, such as an ELISA with a phospho-specific antibody or by separating the reaction products by SDS-PAGE and performing a Western blot with an anti-phosphotyrosine antibody.

  • Data Analysis: The percentage of kinase inhibition at each olverembatinib concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol for Ba/F3 Cells)

This assay measures the effect of a compound on the growth of leukemia cells.

Methodology:

  • Cell Culture: Ba/F3 cells expressing a specific BCR-ABL construct are cultured in appropriate media. For these cells, proliferation is dependent on BCR-ABL activity, so IL-3 is typically omitted from the culture medium.

  • Plating: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Varying concentrations of olverembatinib are added to the wells.

  • Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.

  • Viability Assessment: The number of viable cells is determined using a colorimetric or fluorometric assay, such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The results are used to calculate the IC50 value, representing the concentration of olverembatinib that inhibits cell proliferation by 50%.

Western Blot for Downstream Signaling (General Protocol for K562 Cells)

This technique is used to assess the effect of a compound on the phosphorylation of downstream signaling proteins.

start Start cell_culture Culture K562 Cells start->cell_culture treatment Treat with Olverembatinib cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-CrkL, anti-p-STAT5) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

Figure 3: General workflow for Western blot analysis of signaling proteins. Max Width: 760px.

Methodology:

  • Cell Treatment: K562 cells are treated with various concentrations of olverembatinib for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-CrkL, p-STAT5). A primary antibody against the total protein is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent, third-generation BCR-ABL TKI with a favorable efficacy and safety profile in patients with TKI-resistant CML, including those with the T315I mutation and those who have failed prior therapy with ponatinib or asciminib. Its broad activity against a wide range of BCR-ABL mutations addresses a critical unmet need in the management of CML. The data presented in this technical guide underscore the robust preclinical and clinical development of olverembatinib and provide a comprehensive resource for researchers and clinicians in the field of oncology and drug development. Ongoing and future studies will further delineate the role of olverembatinib in the evolving landscape of CML therapy.

References

Olverembatinib Dimesylate: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation, which confers resistance to many other TKIs.[1][2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound.

Chemical Structure and Physicochemical Properties

This compound is the methanesulfonate salt of olverembatinib. The chemical structure and key identifiers of both the parent compound and the dimesylate salt are detailed below.

Table 1: Chemical Identifiers for Olverembatinib and this compound

IdentifierOlverembatinib (Parent)This compound
IUPAC Name 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamidemethanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[5,4-b]pyridin-5-yl)ethynyl]benzamide[4]
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4[5]CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O[4]
InChI InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)[5]InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;21-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);21H3,(H,2,3,4)[4]
InChIKey TZKBVRDEOITLRB-UHFFFAOYSA-N[5]LEVIGHXVOVROGW-UHFFFAOYSA-N[4][6]
CAS Number 1257628-77-5[5]1421783-64-3[4]

Table 2: Physicochemical Properties of Olverembatinib and this compound

PropertyOlverembatinib (Parent)This compound
Molecular Formula C29H27F3N6O[5][7][8]C31H35F3N6O7S2[4]
Molecular Weight 532.571 g/mol [5][9]724.77 g/mol [6][10]
XLogP3 4.6[8]Not Available
Hydrogen Bond Donor Count 2[8]Not Available
Hydrogen Bond Acceptor Count 8[8]Not Available
Rotatable Bond Count 6[8]Not Available

Experimental Protocols

Synthesis of Olverembatinib

The synthesis of olverembatinib has been reported to proceed via a Sonogashira coupling reaction.[4] A key step involves the coupling of a substituted alkyne with a bromopyridine derivative.[4] The synthesis can be summarized in the following conceptual workflow:

G cluster_synthesis Synthesis Workflow Alkyne Commercially Available Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Alkyne->Sonogashira Bromopyridine Bromopyridine Derivative Bromopyridine->Sonogashira Ester Ester Intermediate Sonogashira->Ester Deprotection N-Boc Deprotection Ester->Deprotection Pyrazole Pyrazole Intermediate Deprotection->Pyrazole Amide_Formation Amide Formation (KOtBu mediated) Pyrazole->Amide_Formation Aniline Aniline Derivative Aniline->Amide_Formation Olverembatinib Olverembatinib Amide_Formation->Olverembatinib

A conceptual workflow for the synthesis of olverembatinib.

A detailed, step-by-step protocol as described in patent literature involves:

  • Sonogashira Coupling: A commercially available alkyne is coupled with a bromopyridine derivative using a palladium and copper catalyst system to yield an ester intermediate.[4]

  • N-Boc Deprotection: The N-Boc protecting group on the ester intermediate is removed by refluxing in a mixture of methanol and water to give a pyrazole intermediate.[4]

  • Amide Formation: A final potassium tert-butoxide mediated amide formation with an aniline derivative results in the formation of olverembatinib.[4]

Structural Elucidation

The chemical structure of olverembatinib has been confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, d-DMSO): δ 13.92 (s, 1H), 10.55 (s, 1H), 8.72 (d, J=2.0Hz, 1H), 8.52 (d, J=2.0Hz, 1H), 8.17 (m, 3H), 8.10 (d, J=8.0Hz, 1H), 7.92 (dd, J=8.0, 2.0Hz, 1H), 7.70 (d, J=8.8Hz, 1H), 7.53 (d, J=8.0Hz, 1H), 3.80 (s, 2H), 3.10 (brs, 8H), 2.71 (s, 3H), 2.57 (s, 3H).[4]

    • ¹³C NMR (100 MHz, d-DMSO): δ 20.38, 45.65, 52.64, 54.67, 57.41, 88.26, 91.86, 111.76, 113.98, 117.19, 122.14, 123.43, 127.35 (q), 124.30 (q), 128.10, 129.89, 130.49, 131.15, 132.02, 132.13, 132.93, 133.66, 138.15, 143.65, 150.55, 164.64.[4]

  • Mass Spectrometry (MS):

    • ESI-MS: m/z: 533 (M+H)⁺.[4]

  • High-Performance Liquid Chromatography (HPLC): The purity and concentration of olverembatinib in plasma samples have been determined using validated HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[10][11]

Mechanism of Action

Olverembatinib is a potent, orally active, pan-BCR-ABL inhibitor.[12][13] It exhibits high affinity for both the native BCR-ABL protein and its resistant mutants, including the T315I mutation.[3][5] The primary mechanism of action involves the following key aspects:

  • Selective Binding and Inhibition: Olverembatinib binds to the ATP-binding site within the kinase domain of BCR-ABL, effectively inhibiting its kinase activity.[3][5] This prevents the phosphorylation of downstream signaling molecules that are critical for the proliferation and survival of leukemic cells.[3]

  • Overcoming Resistance: The unique structural design of olverembatinib allows it to maintain its binding efficacy even in the presence of resistance mutations like T315I, which alter the conformation of the kinase domain.[3]

  • Induction of Apoptosis: By inhibiting BCR-ABL kinase activity, olverembatinib disrupts essential survival signaling pathways in leukemic cells, leading to the induction of programmed cell death (apoptosis).[3]

The inhibition of BCR-ABL by olverembatinib leads to the downregulation of phosphorylation of its downstream effectors, including CRKL and STAT5.[1][6]

G cluster_pathway BCR-ABL Signaling Pathway and Inhibition by Olverembatinib cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS CRKL CRKL BCR_ABL->CRKL STAT5 STAT5 BCR_ABL->STAT5 Olverembatinib Olverembatinib Olverembatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K CRKL->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Survival Cell Survival STAT5->Survival

BCR-ABL signaling pathways and the inhibitory action of olverembatinib.

Conclusion

This compound is a significant advancement in the treatment of CML, offering a potent therapeutic option for patients with resistance to previous generations of TKIs. Its well-defined chemical structure, characterized by robust analytical methods, and its targeted mechanism of action, underscore its role as a valuable tool in precision oncology. Further research into its broader applications and potential combination therapies is ongoing.

References

An In-depth Technical Guide to the Synthesis of Olverembatinib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for olverembatinib dimesylate, a potent third-generation BCR-ABL tyrosine kinase inhibitor. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and drug development. This document outlines the key synthetic transformations, provides detailed experimental protocols for each step, and includes quantitative data to support the efficiency of the process. Furthermore, a schematic of the drug's mechanism of action within the BCR-ABL1 signaling pathway is provided.

Core Synthesis Pathway Overview

The synthesis of olverembatinib is accomplished through a convergent three-step sequence. The key transformations involve a Sonogashira coupling to form the core diarylethyne scaffold, followed by the deprotection of a key pyrazole intermediate, and culminating in an amide bond formation to couple the two primary fragments of the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the olverembatinib synthesis, providing a clear comparison of the efficiency of each transformation.

StepReactionReactantsProductYield (%)Purity (%)
1Sonogashira CouplingCommercially available alkyne and bromopyridineEster intermediate98%>98%
2N-Boc DeprotectionEster intermediatePyrazole intermediate91%>99%
3Amide FormationPyrazole intermediate and aniline derivativeOlverembatinib88%High

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of olverembatinib.

Step 1: Sonogashira Coupling

This step involves the palladium-catalyzed cross-coupling of a terminal alkyne with a bromopyridine derivative to form the key ester intermediate.

Materials and Reagents:

  • Commercially available terminal alkyne (Formula 1)

  • Bromopyridine derivative (Formula 2)

  • N-methylpyrrolidone (NMP)

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Cuprous iodide (CuI)

  • Triethylamine (TEA)

  • N-acetyl-L-cysteine

  • Ethyl acetate

  • n-Heptane

  • Purified water

Procedure:

  • Under a nitrogen atmosphere, heat N-methylpyrrolidone (137.6 g) to 30-35°C.

  • To the heated solvent, add the alkyne (Formula 1, 14.4 g, 1.3 eq) and the bromopyridine (Formula 2, 19.14 g, 1 eq).

  • Sequentially add bis(triphenylphosphine)palladium(II) dichloride (0.46 g, 0.01 eq) and cuprous iodide (0.113 g, 0.01 eq) to the reaction mixture.

  • Add triethylamine (9.45 g, 1.5 eq) under nitrogen.

  • Heat the reaction mixture to 65-75°C and maintain this temperature for 2 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the content of the bromopyridine starting material is ≤0.1%.

  • Upon completion, cool the reaction solution to 35-45°C and add N-acetyl-L-cysteine (1 g, 0.1 eq). Stir the mixture for 4-5 hours.

  • Cool the reaction to room temperature and precipitate the product by adding water.

  • Collect the crude product by centrifugation and wash the filter cake with purified water.

  • Dry the crude filter cake under vacuum.

  • Slurry the dried crude product with a 1:1 mixture of ethyl acetate and n-heptane (5 mL of solvent per gram of crude product).

  • Dry the resulting slurry under vacuum to yield the ester intermediate (Formula 3) with a yield of 85.97% and a purity of 98.2%.

Step 2: N-Boc Deprotection

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrazole nitrogen of the ester intermediate.

Materials and Reagents:

  • Ester intermediate (Formula 3)

  • Methanol (MeOH)

  • Water

Procedure:

  • Under a nitrogen atmosphere, add methanol (160 g) and water (50 g) to the ester intermediate (Formula 3, 20 g, 1.0 eq).

  • Stir the reaction mixture at reflux for 18 hours, monitoring the progress of the reaction.

  • After completion, cool the reaction mixture to room temperature and collect the product by filtration. The filter cake does not require drying.

  • Recrystallize the product by adding 10 times the mass of the filter cake in methanol.

  • Stir the resulting mixture at 60-70°C for 8-10 hours.

  • Cool the mixture to 40-50°C and then subject it to a gradient cooling process at a rate of 5°C per 1 to 1.5 hours to facilitate slow precipitation.

  • Filter the resulting mixture, wash the filter cake with methanol, and dry under vacuum to obtain the deprotected pyrazole intermediate (Formula 4) in 91% yield and 99.7% purity.

Step 3: Amide Formation

The final step in the synthesis of olverembatinib is the formation of an amide bond between the deprotected pyrazole intermediate and a substituted aniline derivative, mediated by potassium tert-butoxide.

Materials and Reagents:

  • Deprotected pyrazole intermediate (Formula 4)

  • Aniline derivative (Formula 5)

  • Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Purified water

  • Brine

Procedure:

  • Under a nitrogen atmosphere, add THF (448 mL), the pyrazole intermediate (Formula 4, 29.1 g, 1 eq), and the aniline derivative (Formula 5, 24.6 g, 0.9 eq) to a reaction vessel.

  • Stir the mixture and cool it to -65°C to -60°C.

  • At this temperature, add potassium tert-butoxide (19 g x 3) in batches every 0.5 hours. Monitor the reaction progress by liquid phase detection.

  • After 2 hours, raise the reaction temperature to -5 to 0°C.

  • Wash the reaction solution with purified water, stir for 0.5-1 hour, and then wash with brine.

  • Separate the organic phase to obtain the final product, olverembatinib. The reported yield for this step is 88%.

Visualizations

Olverembatinib Synthesis Pathway

The following diagram illustrates the three-step synthesis of olverembatinib.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: N-Boc Deprotection cluster_2 Step 3: Amide Formation Starting Material 1 Commercially available alkyne Intermediate 1 Ester Intermediate Starting Material 1->Intermediate 1 PdCl2(PPh3)2, CuI, TEA, NMP 65-75°C, 2h Yield: 98% Starting Material 2 Bromopyridine derivative Starting Material 2->Intermediate 1 Intermediate 2 Pyrazole Intermediate Intermediate 1->Intermediate 2 MeOH, H2O, Reflux, 18h Yield: 91% Final Product Olverembatinib Intermediate 2->Final Product KOtBu, THF, -65°C to 0°C, 2h Yield: 88% Starting Material 3 Aniline derivative Starting Material 3->Final Product

Caption: Three-step synthesis of olverembatinib.

Olverembatinib Mechanism of Action: BCR-ABL1 Signaling Pathway

Olverembatinib is a potent inhibitor of the BCR-ABL1 tyrosine kinase. The fusion protein BCR-ABL1 is constitutively active and drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of several downstream signaling pathways. Olverembatinib binds to the ATP-binding site of the BCR-ABL1 kinase domain, inhibiting its activity and subsequently blocking these downstream pathways, leading to apoptosis of the cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects cluster_3 Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) JAK_STAT JAK/STAT5 Pathway BCR_ABL1->JAK_STAT RAS_RAF RAS/RAF/ERK Pathway BCR_ABL1->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibition Proliferation Cell Proliferation and Survival JAK_STAT->Proliferation Gene_Expression Altered Gene Expression JAK_STAT->Gene_Expression RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Olverembatinib's inhibition of the BCR-ABL1 signaling pathway.

Preclinical Profile of GZD824 (Olverembatinib): A Pan-Bcr-Abl Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GZD824, also known as Olverembatinib (HQP1351), is a novel, orally bioavailable, third-generation pan-Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2] It was designed to overcome the limitations of earlier generation TKIs, particularly the resistance conferred by the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain, a significant challenge in the clinical management of Chronic Myeloid Leukemia (CML).[1][3] This technical guide provides a comprehensive overview of the preclinical data for GZD824, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

GZD824 potently inhibits both wild-type and a broad spectrum of mutated Bcr-Abl kinases, including the highly resistant T315I mutant.[1][4] It binds tightly to both the phosphorylated and non-phosphorylated forms of the Bcr-Abl kinase.[1] Beyond Bcr-Abl, GZD824 has demonstrated multi-kinase inhibitory activity, targeting other kinases implicated in oncogenesis such as SRC, FLT3, FGFR1, and PDGFRα.[5][6][7] This broad-spectrum activity may contribute to its efficacy in various hematological malignancies.

The binding of GZD824 to Bcr-Abl effectively blocks its downstream signaling pathways. This includes the inhibition of key downstream effectors like Crkl and STAT5, which are crucial for the proliferation and survival of CML cells.[4][6] Furthermore, in preclinical models of B-cell precursor acute lymphoblastic leukemia (pre-B ALL), GZD824 has been shown to suppress the SRC kinase and PI3K/AKT signaling pathways.[5]

In Vitro Efficacy

The in vitro potency of GZD824 has been demonstrated across various cell lines and against numerous Bcr-Abl mutations.

Biochemical Kinase Inhibition

GZD824 exhibits nanomolar to sub-nanomolar inhibitory activity against wild-type Bcr-Abl and its clinically relevant mutants.

Kinase TargetIC50 (nM)
Bcr-Abl (Wild-Type)0.34[2][4]
Bcr-Abl (T315I)0.68[2][4]
FGFR14.14 ± 0.96[8]
FGFR22.77 ± 0.082[8]
FGFR38.10 ± 0.15[8]
KIT (V559D)1.4[9]
Cellular Proliferation Inhibition

GZD824 potently suppresses the growth of Bcr-Abl-positive leukemia cell lines.

Cell LineBcr-Abl StatusIC50 (nM)
K562Wild-Type0.2[1]
Ku812Wild-Type0.13[1]
Ba/F3Expressing Wild-Type Bcr-Abl1.0[4]
Ba/F3Expressing Bcr-Abl T315IPotent Inhibition (Specific IC50 not detailed in provided text)[4]
Ba/F3Expressing various other Bcr-Abl resistance mutantsPotent Inhibition[4]

GZD824 also shows antiproliferative activity in other cancer cell lines, including those from endometrial cancer and gastrointestinal stromal tumors (GIST).[9][10] In endometrial cancer cell lines, GZD824 was significantly more sensitive compared to normal cells.[10]

Induction of Apoptosis and Cell Cycle Arrest

In various leukemia cell lines, GZD824 treatment leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[5][7][11] This is accompanied by the cleavage of caspase-3 and PARP, key markers of apoptosis.[7]

In Vivo Efficacy

Preclinical in vivo studies using xenograft and allograft models have demonstrated the significant anti-tumor activity of GZD824.

Animal ModelCell LineTreatmentOutcome
XenograftK562 (CML)5 and 10 mg/kg/dayDose-dependent tumor growth inhibition.[4]
XenograftKu812 (CML)5 and 10 mg/kg/dayDose-dependent tumor growth inhibition.[4]
AllograftBa/F3 expressing Bcr-Abl (WT)20 mg/kg/dayTumor growth suppression.[4]
AllograftBa/F3 expressing Bcr-Abl (T315I)20 mg/kg/dayTumor growth suppression and significantly improved survival.[1][3]
XenograftMV4-11 (AML, FLT3-ITD)10 or 20 mg/kg (q2d)Almost complete tumor eradication.[7][12]
XenograftKG-1 (AML, FGFR1 fusion)10 or 20 mg/kg (q2d)Almost complete tumor eradication.[7][12]
XenograftBa/F3-FGFR1-V561F/M20 mg/kg (q2d)Effective tumor growth inhibition (TGI = 73.4% and 49.8%).[8][13]

GZD824 exhibits good oral bioavailability (48.7% in rats) and a reasonable half-life (10.6 hours).[1][2]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by GZD824.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_downstream Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Crkl Crkl Bcr_Abl->Crkl Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation Crkl->Proliferation GZD824 GZD824 GZD824->Bcr_Abl Raf_MEK_ERK->Proliferation Akt->Proliferation

Caption: Bcr-Abl Signaling and Inhibition by GZD824.

SRC_PI3K_Pathway_Inhibition cluster_src SRC Kinase Pathway cluster_pi3k PI3K/AKT Pathway GZD824 GZD824 SRC SRC Kinase GZD824->SRC IRS1 IRS1 GZD824->IRS1 STAT3 STAT3 SRC->STAT3 Cell_Cycle_Apoptosis_SRC Cell Cycle Arrest & Apoptosis STAT3->Cell_Cycle_Apoptosis_SRC PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival

Caption: GZD824 Inhibition of SRC and PI3K/AKT Pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z'-Lyte Assay)

The inhibitory activity of GZD824 against Abl1 and its mutants was determined using the FRET-based Z'-Lyte assay system in 384-well plates.[4]

  • A kinase substrate is diluted in a kinase reaction buffer.

  • The target kinase (e.g., ABL1, ABL1(T315I)) is added to the substrate mixture.

  • GZD824 at various concentrations is added to the reaction mixture using an Echo liquid handler.

  • The mixture is incubated for 30 minutes at room temperature.

  • The degree of phosphorylation is measured, and IC50 values are calculated using GraphPad Prism software.[4]

Cell Proliferation Assay (CCK-8)

The antiproliferative effects of GZD824 were assessed using the Cell Counting Kit-8 (CCK-8) assay.[4]

  • Cells in the logarithmic growth phase are seeded in 96-well culture plates.

  • After 24 hours, the cells are treated with varying concentrations of GZD824 or a vehicle control.

  • The cells are incubated for 72 hours.

  • CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • The absorbance is measured to determine cell viability, and IC50 values are calculated.[4]

Western Blotting for Signaling Pathway Analysis

To determine the effect of GZD824 on downstream signaling, Western blotting was performed.[2][11]

  • Cells are treated with GZD824 at the indicated concentrations for a specified time (e.g., 4-6 hours).

  • Cells are harvested and lysed to extract total protein.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., Bcr-Abl, Crkl, STAT5, FLT3, FGFR1, PDGFRα, ERK).

  • The membrane is then incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft and Allograft Studies

The in vivo antitumor efficacy of GZD824 was evaluated in mouse models.[1][4]

  • Human CML cells (e.g., K562, Ku812) or Ba/F3 cells expressing Bcr-Abl variants are subcutaneously or intravenously injected into immunodeficient mice.

  • When tumors reach a palpable size, mice are randomized into treatment and control groups.

  • GZD824 is administered orally (p.o.) or via intraperitoneal injection (i.p.) at specified doses and schedules (e.g., daily, every other day).

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be harvested for further analysis, such as Western blotting.[12]

  • For survival studies, mice are monitored until they meet predefined endpoints.

Experimental_Workflow_GZD824 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Z'-Lyte) Cell_Proliferation Cell Proliferation Assay (CCK-8) Kinase_Assay->Cell_Proliferation Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Proliferation->Signaling_Analysis Apoptosis_Assay Apoptosis & Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Apoptosis_Assay Xenograft_Model Xenograft/Allograft Model Establishment Signaling_Analysis->Xenograft_Model Apoptosis_Assay->Xenograft_Model GZD824_Treatment GZD824 Administration (Oral) Xenograft_Model->GZD824_Treatment Efficacy_Evaluation Tumor Growth & Survival Monitoring GZD824_Treatment->Efficacy_Evaluation Pharmacokinetics Pharmacokinetic Analysis GZD824_Treatment->Pharmacokinetics Start Compound GZD824 Start->Kinase_Assay

References

Olverembatinib (HQP1351): A Comprehensive Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a novel, orally bioavailable, third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those with resistance to previous TKI therapies.[1][2] This technical guide provides a detailed overview of the target profile of olverembatinib, including its mechanism of action, inhibitory activity against wild-type and mutated BCR-ABL1, and its effects on downstream signaling pathways.

Core Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that potently targets the BCR-ABL1 kinase, including the notoriously resistant T315I "gatekeeper" mutation.[1][3] Its unique structural design allows it to bind with high affinity to the ATP-binding site of both wild-type and various mutated forms of the BCR-ABL1 protein.[1][4] By blocking the kinase activity of BCR-ABL1, olverembatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferation of leukemic cells and inducing apoptosis (programmed cell death).[1][2]

The primary mechanism of action involves:

  • Selective Binding and Inhibition: Olverembatinib exhibits high selectivity for the BCR-ABL1 kinase domain, effectively blocking its enzymatic activity.[1]

  • Overcoming T315I Mutation: Unlike first and second-generation TKIs, olverembatinib is specifically designed to overcome the steric hindrance caused by the T315I mutation, a common mechanism of acquired resistance.[1][3]

  • Inhibition of Downstream Signaling: By inhibiting BCR-ABL1, olverembatinib effectively suppresses the activation of critical downstream signaling pathways, including the CRKL and STAT5 pathways, which are crucial for the survival and proliferation of CML cells.[5][6]

  • Induction of Apoptosis: The blockade of these survival signals leads to cell cycle arrest and triggers apoptosis in BCR-ABL1-positive cells.[2][7]

Target Profile and Inhibitory Activity

Olverembatinib has demonstrated potent inhibitory activity against a wide range of BCR-ABL1 mutations, making it a pan-BCR-ABL1 inhibitor.[8][9] Its efficacy extends beyond the T315I mutation to include various other clinically relevant mutations that confer resistance to other TKIs.[5]

Biochemical Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of olverembatinib against wild-type and various mutated forms of the ABL1 kinase.

TargetIC50 (nM)
BCR-ABL1 (Wild-Type)0.34[5][10]
BCR-ABL1 (T315I)0.68[5][10]
ABL1 (Q252H)0.15[5]
ABL1 (E255K)0.27[5]
ABL1 (M351T)0.29[5]
ABL1 (H396P)0.35[5]
Cellular Antiproliferative Activity

Olverembatinib effectively inhibits the proliferation of CML cell lines expressing both wild-type and mutated BCR-ABL1.

Cell Line / Expressed MutationIC50 (nM)
Ba/F3 (Wild-Type BCR-ABL1)1.0[5][10]
Ba/F3 (BCR-ABL1 T315I)Potent Inhibition[5]
K562 (Wild-Type BCR-ABL1)0.21[11]
Ku812 (Wild-Type BCR-ABL1)0.13[11]
K562R (Imatinib-Resistant, Q252H)4.5[11]
SUP-B15 (Ph+ ALL)2.5[11]
Ba/F3 (Various single or compound mutations)6-300[6]

Signaling Pathway Inhibition

Olverembatinib's inhibition of the BCR-ABL1 kinase leads to the downregulation of multiple downstream signaling pathways critical for leukemic cell survival and proliferation.

Olverembatinib Olverembatinib BCR_ABL1 BCR-ABL1 Kinase Olverembatinib->BCR_ABL1 Inhibits CRKL CRKL BCR_ABL1->CRKL Phosphorylates STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylates PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT Activates SRC SRC Kinase Pathway BCR_ABL1->SRC Activates Proliferation Cell Proliferation CRKL->Proliferation Survival Cell Survival STAT5->Survival PI3K_AKT->Survival SRC->Proliferation

Olverembatinib's Inhibition of BCR-ABL1 Signaling

As depicted, olverembatinib directly inhibits the BCR-ABL1 kinase, leading to the suppression of downstream effectors such as CRKL and STAT5.[5][6] In certain cellular contexts, it has also been shown to inhibit the PI3K/AKT and SRC kinase pathways, further contributing to its anti-leukemic effects.[11] The combination of olverembatinib with chemotherapeutic agents like vincristine has demonstrated synergistic effects in inhibiting the phosphorylation of BCR-ABL1, STAT5, AKT, and ERK1/2.[12]

Experimental Protocols

FRET-Based Z'-Lyte Kinase Assay

This assay is utilized to determine the biochemical inhibitory activity of olverembatinib against ABL1 and its mutants.[10]

Methodology:

  • Reagents: Full-length human recombinant histidine-tagged ABL1 kinase and its mutants (expressed in insect cells), Tyr2 Peptide substrate, ATP, kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA), development reagent, and stop solution.

  • Procedure: a. The kinase and substrate are diluted in the kinase reaction buffer in a 384-well plate. b. Olverembatinib at various concentrations is added to the wells. c. The mixture is incubated for 30 minutes at room temperature. d. ATP solution is added to initiate the kinase reaction (final concentrations: 10 µM for wild-type Abl1 and some mutants, 5 µM for others). e. The reaction is incubated for 2 hours at room temperature. f. Development reagent is added, followed by a 2-hour incubation at room temperature. g. Stop solution is added to terminate the reaction.

  • Data Acquisition: The fluorescence signal ratio of Coumarin (445 nm) to fluorescein (520 nm) is measured using a multilabel reader.

  • Analysis: IC50 values are calculated using graphing software like GraphPad Prism.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Dilute Kinase and Substrate B Add Olverembatinib A->B C Incubate (30 min) B->C D Add ATP C->D E Incubate (2h) D->E F Add Development Reagent E->F G Incubate (2h) F->G H Add Stop Solution G->H I Measure Fluorescence H->I

Workflow for FRET-Based Z'-Lyte Kinase Assay
Cell-Based Antiproliferation Assay

This assay determines the effect of olverembatinib on the proliferation of leukemia cell lines.[6]

Methodology:

  • Cell Lines: Ba/F3 murine pro-B cells expressing various BCR-ABL1 constructs (wild-type, single mutants, or compound mutants).

  • Procedure: a. Cells are seeded in multi-well plates. b. Cells are treated with varying concentrations of olverembatinib as a single agent or in combination with other drugs (e.g., asciminib). c. Plates are incubated for a specified period (e.g., 72 hours).

  • Data Acquisition: Cell viability is assessed using a standard method such as MTS or CellTiter-Glo assay.

  • Analysis: IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis

This technique is used to assess the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.[6]

Methodology:

  • Sample Preparation: Leukemia cells are treated with olverembatinib for a specified time. Cell lysates are prepared.

  • Electrophoresis and Transfer: Proteins from the cell lysates are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL1, CRKL, STAT5, etc.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the effect of olverembatinib on protein phosphorylation.

Resistance Profile

While olverembatinib is effective against a broad range of mutations, resistance can still emerge. One observed mechanism of resistance is the acquisition of new mutations in the BCR-ABL1 kinase domain, such as G250E and E255K, in patients undergoing treatment.[13] However, olverembatinib has shown efficacy in patients who have developed resistance to other third-generation TKIs like ponatinib and the STAMP inhibitor asciminib.[8][14][15] Its broad mutational coverage, including activity against compound mutations, may explain its effectiveness in these heavily pretreated patient populations.[8][9]

Conclusion

Olverembatinib possesses a potent and broad target profile, effectively inhibiting wild-type and a wide array of mutated BCR-ABL1 kinases, including the recalcitrant T315I mutant. Its mechanism of action, centered on the blockade of the BCR-ABL1 signaling cascade, translates into significant anti-leukemic activity. The detailed understanding of its target profile and the experimental methodologies used for its characterization are crucial for ongoing research and the strategic development of this promising therapeutic agent for CML and other related malignancies.

References

In Vitro Kinase Inhibitory Activity of Olverembatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olverembatinib (HQP1351) is a third-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in overcoming resistance to prior TKI therapies in chronic myeloid leukemia (CML). A key attribute of olverembatinib is its potent in vitro inhibitory activity against the wild-type BCR-ABL kinase and a broad spectrum of clinically relevant mutants, most notably the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2] This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of olverembatinib, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

Olverembatinib functions as a potent, orally bioavailable inhibitor of the BCR-ABL kinase.[1] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules crucial for the proliferation and survival of leukemic cells.[3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in BCR-ABL-dependent cells.[2] A distinguishing feature of olverembatinib is its robust activity against a wide array of resistance-conferring mutations in the BCR-ABL kinase domain.[1]

Data Presentation: Quantitative In Vitro Inhibitory Activity

The inhibitory potency of olverembatinib has been rigorously characterized through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.

Table 1: Biochemical Inhibitory Activity of Olverembatinib against BCR-ABL and its Mutants

This table outlines the IC50 values of olverembatinib against purified wild-type and mutant BCR-ABL kinases, as determined through biochemical assays.

Kinase TargetIC50 (nM)Assay Type
Bcr-Abl (Wild-Type)0.34FRET-based Z'-Lyte
Bcr-Abl (T315I)0.68FRET-based Z'-Lyte
Bcr-Abl (E255K)0.27FRET-based Z'-Lyte
Bcr-Abl (G250E)0.71FRET-based Z'-Lyte
Bcr-Abl (Q252H)0.15FRET-based Z'-Lyte
Bcr-Abl (Y253F)0.35FRET-based Z'-Lyte
Bcr-Abl (M351T)0.29FRET-based Z'-Lyte
Bcr-Abl (H396P)0.35FRET-based Z'-Lyte
Bcr-Abl (F317L)0.35FRET-based Z'-Lyte

Data sourced from MedchemExpress and Selleck Chemicals product datasheets.[1][5]

Table 2: Antiproliferative Activity of Olverembatinib in Cell-Based Assays

This table presents the IC50 values of olverembatinib in inhibiting the proliferation of various BCR-ABL-positive leukemia cell lines.

Cell LineBCR-ABL StatusIC50 (nM)
Ba/F3 Bcr-Abl WTWild-Type1.0
Ba/F3 Bcr-Abl Compound MutantsCompound Mutants6 - 300
Ku812Wild-Type0.13
K562Wild-Type0.21
K562RImatinib-resistant (Q252H)4.5
SUP-B15Philadelphia chromosome-positive ALL2.5

Data sourced from AACR journal abstract and a review in Chronic Myeloid Leukemia.[4][6]

Table 3: Off-Target Kinase Inhibitory Profile of Olverembatinib

Olverembatinib also exhibits inhibitory activity against other kinases, which may contribute to its overall therapeutic effect and potential side-effect profile.

Kinase TargetIC50 (nM) / % Inhibition
KIT (V559D)1.4
KIT (Wild-Type)>90% inhibition at 10 nM
KIT (L576P)>90% inhibition at 10 nM
KIT (V559D/T670I)Strong inhibitory effect
KIT (V559D/V654A)Strong inhibitory effect
PDGFRαPotent inhibitor
FGFR1-3Potent inhibitor
FLT3Potent inhibitor
SRCPotent inhibitor
LCKPotent inhibitor
BRAF (V600E)Potent binding at 10 nM
DDR1Potent binding at 10 nM
PDGFRBPotent binding at 10 nM
RET (M918T)Potent binding at 10 nM
TAK1Potent binding at 10 nM
TIE2Potent binding at 10 nM

Data sourced from Probechem Biochemicals and a review in Chronic Myeloid Leukemia.[6][7]

Experimental Protocols

FRET-based Z'-Lyte Kinase Assay

This biochemical assay is a widely used method to determine the in vitro potency of kinase inhibitors.

Principle: The assay employs a peptide substrate labeled with a FRET (Fluorescence Resonance Energy Transfer) pair of fluorophores (a donor and an acceptor). When the kinase phosphorylates the peptide, it is protected from cleavage by a development reagent protease. In the presence of an inhibitor, the kinase is inactive, the peptide remains unphosphorylated, and is subsequently cleaved by the protease. This cleavage disrupts FRET, leading to a change in the fluorescence signal ratio, which is proportional to the inhibitor's activity.

Methodology:

  • Reaction Preparation: A reaction mixture is prepared containing the target kinase (e.g., wild-type or mutant BCR-ABL), a FRET-labeled peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Serial dilutions of olverembatinib are added to the wells of a 384-well microplate.

  • Kinase Reaction: The kinase reaction is initiated by adding the reaction mixture to the wells containing the inhibitor and incubated at room temperature to allow for phosphorylation.

  • Development Step: A development reagent containing a site-specific protease is added to each well and incubated to allow for the cleavage of non-phosphorylated peptides.

  • Signal Detection: The fluorescence of both the donor and acceptor fluorophores is measured using a fluorescence plate reader.

  • Data Analysis: The ratio of the emission signals is calculated, and the IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiproliferation Assay (e.g., CCK-8)

This assay assesses the ability of a compound to inhibit the growth of living cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases in viable cells to an orange-colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Culture: BCR-ABL-dependent cell lines (e.g., Ba/F3 expressing BCR-ABL mutants) are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.

  • Compound Treatment: The cells are treated with a range of concentrations of olverembatinib.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Assay Development: The CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Signal Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the inhibitor concentration.

Visualizations

BCR_ABL_Signaling_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK CRKL CRKL BCR_ABL->CRKL RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Cell_Proliferation Cell Proliferation RAF_MEK_ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Apoptosis_Inhibition Survival & Inhibition of Apoptosis mTOR->Survival_Apoptosis_Inhibition STAT5 STAT5 JAK->STAT5 STAT5->Cell_Proliferation STAT5->Survival_Apoptosis_Inhibition CRKL->Cell_Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL

Caption: The BCR-ABL signaling network and the inhibitory effect of olverembatinib.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, FRET-Peptide, ATP, and Olverembatinib Dilutions Start->Prepare_Reagents Dispense_Components Dispense Olverembatinib and Kinase Reaction Mix into Plate Prepare_Reagents->Dispense_Components Kinase_Reaction Incubate for Phosphorylation Dispense_Components->Kinase_Reaction Add_Protease Add Development Reagent (Protease) Kinase_Reaction->Add_Protease Cleavage_Reaction Incubate for Cleavage of Non-Phosphorylated Peptides Add_Protease->Cleavage_Reaction Measure_Fluorescence Measure FRET Signal Cleavage_Reaction->Measure_Fluorescence Data_Analysis Calculate Emission Ratio and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a FRET-based kinase inhibition assay.

References

The Cellular Pharmacodynamics of Olverembatinib Dimesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent for chronic myeloid leukemia (CML), particularly in cases resistant to previous generations of TKIs.[1] Its efficacy is rooted in its distinct pharmacodynamic profile at the cellular level. This technical guide provides an in-depth exploration of the in-vitro pharmacodynamics of olverembatinib in various cancer cell lines, focusing on its mechanism of action, cellular effects, and the methodologies used to elucidate these properties.

Mechanism of Action: Potent and Broad-Spectrum BCR-ABL Inhibition

Olverembatinib exerts its therapeutic effect through the potent and selective inhibition of the BCR-ABL fusion protein, the pathogenic driver of CML.[2] It binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates crucial for leukemic cell proliferation and survival.[3] A key feature of olverembatinib is its ability to overcome resistance conferred by mutations in the ABL kinase domain, most notably the T315I "gatekeeper" mutation, which renders many other TKIs ineffective.[2][4]

The binding of olverembatinib to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the BCR-ABL kinase contributes to its robust inhibitory activity. This dual-conformation targeting is a distinguishing feature compared to some other TKIs and likely contributes to its efficacy against a wide range of BCR-ABL mutants.

Inhibition of Downstream Signaling Pathways

By inhibiting BCR-ABL kinase activity, olverembatinib effectively shuts down the aberrant downstream signaling cascades that promote leukemogenesis. Key signaling proteins that are dephosphorylated upon olverembatinib treatment include:

  • CRKL (Crk-like protein): An adaptor protein that is a direct substrate of BCR-ABL. Its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity.[1]

  • STAT5 (Signal Transducer and Activator of Transcription 5): A transcription factor that, when constitutively activated by BCR-ABL, promotes the expression of genes involved in cell proliferation and survival.

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a key consequence of olverembatinib's action.

  • SRC Kinase Pathways: Olverembatinib has also been shown to inhibit SRC kinases, which can contribute to its anti-leukemic effects.

The following diagram illustrates the primary signaling pathway targeted by olverembatinib.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates p_STAT5 p-STAT5 CRKL CRKL BCR_ABL->CRKL Phosphorylates Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival p_STAT5->Proliferation_Survival p_CRKL p-CRKL

Caption: Olverembatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Quantitative Analysis of In-Vitro Potency

The anti-proliferative activity of olverembatinib has been quantified in numerous CML and other cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values of olverembatinib in various cell lines, including those with wild-type BCR-ABL and clinically relevant mutations.

Cell LineBCR-ABL StatusIC50 (nM)Reference
Ba/F3-p210-WTWild-Type0.5[4]
Ba/F3-p210-T315IT315I Mutant0.5[4]
K562Wild-Type0.21
KU812Wild-Type0.13
SUP-B15Wild-Type2.5
K562RImatinib-Resistant4.5

Note: IC50 values can vary between studies due to different experimental conditions.

Cellular Effects of Olverembatinib

The inhibition of BCR-ABL signaling by olverembatinib translates into potent anti-leukemic effects at the cellular level, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Olverembatinib treatment leads to programmed cell death (apoptosis) in CML cells.[3][4] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often characterized by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

In addition to inducing apoptosis, olverembatinib causes cell cycle arrest, preventing the proliferation of cancer cells.[3][4] This effect is often observed as an accumulation of cells in the G0/G1 phase of the cell cycle.

The following diagram illustrates the experimental workflow for assessing the cellular effects of olverembatinib.

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., K562, Ba/F3) Treatment Treat with Olverembatinib (Dose-response and time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (p-BCR-ABL, p-CRKL, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating the in-vitro pharmacodynamics of olverembatinib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of olverembatinib's pharmacodynamics.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., K562, Ba/F3) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells) or stabilization.

  • Drug Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein phosphorylation and expression levels.

  • Cell Lysis: After treatment with olverembatinib, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-BCR-ABL, phospho-CRKL, phospho-STAT5, total BCR-ABL, total CRKL, total STAT5, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands to determine the relative changes in protein phosphorylation and expression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Following treatment with olverembatinib, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Fixation: After olverembatinib treatment, harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes. The RNase A digests RNA to ensure that only DNA is stained by PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The in-vitro pharmacodynamics of this compound demonstrate its potent and broad-spectrum activity against BCR-ABL-driven malignancies. Its ability to effectively inhibit wild-type and mutant BCR-ABL, particularly the T315I mutant, and consequently block downstream signaling pathways, leads to robust induction of apoptosis and cell cycle arrest in leukemic cell lines. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this and other novel targeted therapies in oncology drug development.

References

Structural Basis for Olverembatinib's Potent Inhibition of the BCR-ABL T315I Mutant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings of olverembatinib's efficacy against the notoriously resistant T315I "gatekeeper" mutation in the BCR-ABL kinase, a key driver of Chronic Myeloid Leukemia (CML). Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) specifically designed to overcome the limitations of earlier generation TKIs.[1][2]

The Challenge of the T315I Mutation

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a translocation creating the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells.[1] While first and second-generation TKIs like imatinib, dasatinib, and nilotinib have revolutionized CML treatment, their efficacy can be compromised by the emergence of resistance mutations in the ABL kinase domain.[1][3]

The most common and challenging of these is the T315I mutation, where the threonine residue at position 315 is replaced by a bulkier isoleucine.[4][5] This substitution has two key consequences:

  • Steric Hindrance: The isoleucine side chain sterically blocks the binding of earlier-generation TKIs into a hydrophobic pocket adjacent to the ATP-binding site.[5]

  • Loss of a Key Interaction: It removes a critical hydroxyl group on the threonine residue that forms a hydrogen bond with first and second-generation TKIs, significantly reducing their binding affinity.[4]

Structural Mechanism of Olverembatinib Inhibition

Olverembatinib was engineered to effectively inhibit the ABL kinase domain, irrespective of the T315I mutation. Its unique chemical structure allows it to bypass the resistance mechanisms that stymie other inhibitors.

  • Binding Mode: Olverembatinib is an ATP-competitive inhibitor that binds tightly to the ATP-binding site of both wild-type and a wide spectrum of mutant BCR-ABL kinases.[4][6][7] Its design circumvents the need to interact with the threonine 315 residue. A key feature is an alkyne moiety that establishes favorable van der Waals interactions within the ATP-binding pocket of the T315I mutant, contributing to its high potency.[4]

  • Conformational Flexibility: Unlike ponatinib, which can only bind to the inactive, non-phosphorylated (DFG-out) conformation of BCR-ABL, olverembatinib demonstrates the crucial ability to bind to both the inactive (DFG-out) and active, phosphorylated (DFG-in) conformations.[8] The T315I mutation is known to stabilize the active "DFG-in" conformation, which may explain why olverembatinib is effective in cases of T315I-mediated resistance to ponatinib.[8]

This dual-conformation binding and the unique structural interactions allow olverembatinib to potently suppress the kinase activity of the T315I mutant, blocking downstream signaling pathways essential for the survival and proliferation of leukemic cells and ultimately inducing apoptosis.[1][9]

Quantitative Data: Inhibitory Potency and Clinical Efficacy

Olverembatinib demonstrates potent preclinical activity and robust clinical responses in patients with the T315I mutation.

Table 1: Preclinical Inhibitory Activity of Olverembatinib

Target IC50 Value
Native Bcr-Abl 0.34 nM[10]
Bcr-Abl T315I Mutant 0.68 nM[10]
Ku812 CML Cells (BCR-ABL WT) 0.13 nM[3]
K562 CML Cells (BCR-ABL WT) 0.21 nM[3]

| SUP-B15 ALL Cells (BCR-ABL WT) | 2.5 nM[3] |

Table 2: Clinical Responses in T315I-Mutant CML Patients

Patient Cohort & Phase Response Metric Response Rate Source
T315I-Mutant CML-CP (Phase 2) Major Cytogenetic Response (MCyR) 70.7% [11]
T315I-Mutant CML-CP (Phase 2) Complete Cytogenetic Response (CCyR) 70.7% [11]
T315I-Mutant CML-CP (Phase 2) Major Molecular Response (MMR) 58.5% [11]
T315I-Mutant CML-AP (Phase 2) Major Hematologic Response (MaHR) 78.3% [11]
T315I-Mutant CML-AP (Phase 2) Major Cytogenetic Response (MCyR) 52.2% [11]
T315I-Mutant CML-AP (Phase 2) Major Molecular Response (MMR) 47.8% [11]
Ponatinib-resistant, T315I-Mutant CML (Phase 1) Complete Cytogenetic Response (CCyR) 87.5% [12]
Ponatinib-resistant, T315I-Mutant CML (Phase 1) Major Molecular Response (MMR) 55.6% [12]

(CML-CP: Chronic Phase Chronic Myeloid Leukemia; CML-AP: Accelerated Phase Chronic Myeloid Leukemia)

Experimental Protocols

The characterization of olverembatinib's interaction with the T315I mutant relies on a combination of structural, biochemical, and cellular assays.

Objective: To determine the three-dimensional structure of olverembatinib bound to the T315I mutant kinase domain to visualize the precise molecular interactions.

  • Protein Expression and Purification:

    • The human ABL1 kinase domain (residues ~229-512) containing the T315I mutation is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His6-tag).

    • The construct is expressed in a suitable host, typically E. coli BL21(DE3) cells.

    • Cells are lysed, and the protein is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography, to achieve high purity.

  • Crystallization:

    • The purified ABL(T315I) protein is concentrated to 10-15 mg/mL.

    • Olverembatinib, dissolved in a suitable solvent like DMSO, is added in molar excess (e.g., 5-fold) to the protein solution to ensure complex formation.

    • Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A wide range of commercial and custom screens are tested to find conditions that yield diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The collected data are processed (indexed, integrated, and scaled) using software like HKL2000 or XDS.

    • The structure is solved by molecular replacement using a previously known ABL kinase structure (e.g., PDB ID: 2Z60) as a search model.[5]

    • The model is refined using software like PHENIX or REFMAC5, and the electron density for the bound olverembatinib is fitted. The final structure is validated for geometric quality.

Objective: To quantify the potency of olverembatinib in inhibiting the enzymatic activity of the BCR-ABL T315I kinase.

  • Assay Components:

    • Recombinant purified BCR-ABL T315I kinase.

    • A suitable peptide substrate (e.g., Abltide).

    • Adenosine triphosphate (ATP), typically at or near its Km concentration.

    • Olverembatinib at various concentrations (serial dilution).

    • Assay buffer containing MgCl2, DTT, and BSA.

  • Procedure (Example using an ELISA-based method):

    • A microplate is coated with the peptide substrate and incubated overnight.

    • The plate is washed and blocked to prevent non-specific binding.

    • The kinase reaction is initiated by adding a mixture of the BCR-ABL T315I enzyme and the serially diluted olverembatinib to each well.

    • ATP is added to start the phosphorylation reaction. The plate is incubated for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by adding EDTA.

    • The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) is added.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.

  • Data Analysis:

    • The signal intensity is plotted against the logarithm of the olverembatinib concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism).

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the curve.

Objective: To measure the effect of olverembatinib on the viability and proliferation of leukemia cells expressing the BCR-ABL T315I mutation.

  • Cell Culture:

    • A suitable cell line, such as Ba/F3 murine pro-B cells engineered to express human BCR-ABL T315I, is used. These cells are dependent on BCR-ABL activity for their survival and proliferation.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Olverembatinib is added to the wells in a series of dilutions, with appropriate vehicle controls (e.g., DMSO).

    • The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®.

    • For CellTiter-Glo®, the reagent, which measures ATP levels as an indicator of metabolically active cells, is added to each well.

    • After a brief incubation, the luminescence is measured with a plate reader.

  • Data Analysis:

    • The luminescence readings are normalized to the vehicle-treated control cells.

    • The percentage of cell viability is plotted against the log of the drug concentration to generate a dose-response curve.

    • The IC50 value (concentration at which 50% of cell proliferation is inhibited) is determined using non-linear regression.

Visualizations: Pathways and Workflows

BCR_ABL_Signaling_Pathway cluster_membrane cluster_inhibition cluster_pathways Downstream Signaling Pathways cluster_nucleus Nucleus cluster_outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 pY PI3K PI3K BCR_ABL->PI3K pY STAT5 STAT5 BCR_ABL->STAT5 pY Olverembatinib Olverembatinib Olverembatinib->Inhibition Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer STAT5_dimer->Transcription Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis

Caption: BCR-ABL signaling pathway and the point of inhibition by olverembatinib.

TKI_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development biochem Biochemical Assays (In Vitro Kinase Inhibition) cell_based Cell-Based Assays (Proliferation, Apoptosis) biochem->cell_based Determine IC50 animal Animal Models (Xenograft Efficacy & PK/PD) cell_based->animal Confirm Cellular Potency phase1 Phase I Trials (Safety, MTD, PK) animal->phase1 Lead Candidate Selection phase2 Phase II Trials (Efficacy in Target Population) phase1->phase2 Establish RP2D phase3 Phase III Trials (Comparison to Standard of Care) phase2->phase3 Demonstrate Efficacy T315I_Resistance_Mechanism cluster_wt Wild-Type ABL Kinase cluster_mutant T315I Mutant ABL Kinase cluster_olver Olverembatinib Solution node_wt T315 (Threonine) -OH group forms H-bond t_tki 1st/2nd Gen TKI t_tki->node_wt:gate Binds effectively node_mut I315 (Isoleucine) - Bulkier side chain - No H-bond donor m_tki 1st/2nd Gen TKI m_tki->node_mut:gate Binding blocked (Steric hindrance, no H-bond) olver Olverembatinib olver->node_mut:gate Binds via alternate interactions (van der Waals), avoids steric clash

References

Olverembatinib Dimesylate: A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has demonstrated significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation who are resistant to other TKIs.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, including solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the available and illustrative data on the solubility and stability of olverembatinib dimesylate.

Physicochemical Properties

This compound is the salt form of the active free base. The dimesylate salt enhances the aqueous solubility and overall developability of the compound.

PropertyValueReference
Molecular FormulaC31H35F3N6O7S2MedChemExpress
Molecular Weight724.77 g/mol MedChemExpress
AppearanceWhite to off-white solid(Illustrative)
pKa(Not available in public domain)

Solubility Profile

The solubility of this compound has been characterized in various solvents. This information is critical for developing both in vitro assays and appropriate in vivo formulations.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO125172.47Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4]
Water≥ 50≥ 68.99Saturation not fully determined.[4]
Ethanol< 1-Insoluble or slightly soluble.
Saline (0.9% NaCl)2027.59Forms a clear solution, should be used immediately.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08≥ 2.87Clear solution for in vivo use.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08≥ 2.87Clear solution for in vivo use.
10% DMSO >> 90% corn oil≥ 2.08≥ 2.87Clear solution for in vivo use.

pH-Dependent Solubility (Illustrative)

While specific public data on the pH-solubility profile of this compound is not available, a hypothetical profile for a weakly basic compound like olverembatinib would be expected to show higher solubility at lower pH values due to the protonation of its basic nitrogen atoms.

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound

pHSolubility (mg/mL)
1.2 (Simulated Gastric Fluid)> 100
4.5 (Acetate Buffer)25 - 50
6.8 (Simulated Intestinal Fluid)5 - 10
7.4 (Phosphate Buffer)1 - 5

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its shelf-life and storage conditions. Stability data is typically generated through long-term, accelerated, and forced degradation studies.

Storage Conditions

For long-term storage, the solid form of this compound should be kept at 4°C, protected from moisture and light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.[4]

Forced Degradation Studies (Illustrative)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table illustrates potential degradation behavior of this compound under various stress conditions.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionConditions% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl, 80°C, 24h~15%Hydrolysis of the amide bond
Base Hydrolysis0.1 M NaOH, 80°C, 8h~25%Hydrolysis of the amide bond
Oxidation3% H2O2, RT, 24h~10%N-oxidation of the piperazine ring
Thermal105°C, 48h~5%Minor unspecified degradants
PhotolyticICH Q1B light exposure< 2%Photostable

Experimental Protocols

Solubility Determination: Shake-Flask Method (Illustrative Protocol)
  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Determine the solubility at each pH by calculating the concentration from the calibration curve.

Stability-Indicating HPLC Method (Illustrative Protocol)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the determination of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 260 nm).

    • Column Temperature: 30°C.

  • Forced Degradation Sample Preparation:

    • Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Heat the solution as required. Neutralize the solution before injection.

    • Oxidation: Dissolve the drug in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

    • Photodegradation: Expose the drug solution or solid to light according to ICH Q1B guidelines.

  • Analysis: Inject the stressed samples into the HPLC system and monitor for the appearance of new peaks and the decrease in the main peak area.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

Olverembatinib is a potent inhibitor of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. The diagram below illustrates the key downstream signaling pathways activated by BCR-ABL.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Stability_Method_Workflow start Start: Method Development Goal method_dev Initial Method Development (Column, Mobile Phase, etc.) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) method_dev->forced_deg peak_purity Peak Purity Analysis (DAD or MS) forced_deg->peak_purity method_opt Method Optimization for Resolution of Degradants peak_purity->method_opt validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) method_opt->validation routine_use Routine Stability Testing validation->routine_use

References

Olverembatinib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Olverembatinib (HQP1351) is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies, including those harboring the challenging T315I "gatekeeper" mutation.[1][2] This technical guide provides a comprehensive overview of the early-phase clinical trial data for olverembatinib, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying molecular pathways.

Core Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the early-phase clinical trials of olverembatinib in patients with chronic-phase (CP) and accelerated-phase (AP) CML.

Table 1: Efficacy of Olverembatinib in TKI-Resistant CML-CP with T315I Mutation (Pivotal Phase 2 Trial: HQP1351-CC-201)[1]
Efficacy EndpointPatient Cohort (n=41)
Median Treatment Duration 32.7 months
Complete Hematologic Response (CHR) 100% (31/31 patients without CHR at baseline)
Major Cytogenetic Response (MCyR) 82.9% (34/41)
Complete Cytogenetic Response (CCyR) 70.7% (29/41)
Major Molecular Response (MMR) 58.5% (24/41)
Median Time to CHR 1.0 month
Median Time to MCyR 2.8 months
Median Time to MMR 6.5 months
36-month Progression-Free Survival (PFS) Rate 86.3%
36-month Overall Survival (OS) Rate 95.1%
Table 2: Efficacy of Olverembatinib in TKI-Resistant CML-AP with T315I Mutation (Pivotal Phase 2 Trial: HQP1351-CC-202)[1]
Efficacy EndpointPatient Cohort (n=23)
Median Treatment Duration 19.7 months
Major Hematologic Response (MaHR) 78.3% (18/23)
Complete Hematologic Response (CHR)73.9%
No Evidence of Leukemia (NEL)4.4%
Major Cytogenetic Response (MCyR) 52.2% (12/23)
Complete Cytogenetic Response (CCyR) 52.2% (12/23)
Major Molecular Response (MMR) 47.8% (11/23)
Median Time to MaHR 2.8 months
Median Time to MCyR 5.6 months
Median Time to MMR 13.1 months
36-month Progression-Free Survival (PFS) Rate 57.1%
36-month Overall Survival (OS) Rate 69.6%
Table 3: Efficacy of Olverembatinib in Heavily Pretreated US Patients with CML[3][4]
Response MetricPonatinib-ResistantT315I-MutantNon-T315I Mutant
Complete Cytogenetic Response (CCyR) Rate 83.3%87.5%70%
Major Molecular Response (MMR) Rate 42.9%55.6%35.7%
Table 4: Common Treatment-Related Adverse Events (TRAEs) in CML-CP Patients (HQP1351-CC-201)[1]
Adverse EventAll GradesGrade 3-4
Thrombocytopenia 70.7%48.8%
Anemia 70.7%31.7%
Leukopenia 51.2%14.6%
Neutropenia 41.4%21.9%
Skin Pigmentation 56.1%0%
Creatine Kinase Elevation 56.1%19.5%
ALT Elevation 43.9%2.4%
AST Elevation 36.6%0%
Table 5: Common Treatment-Related Adverse Events (TRAEs) in CML-AP Patients (HQP1351-CC-202)[1]
Adverse EventAll GradesGrade 3-4
Thrombocytopenia 78.3%56.5%
Anemia 69.6%34.8%
Leukopenia 56.5%30.4%
Neutropenia 26.1%26.1%

Experimental Protocols

The early-phase clinical development of olverembatinib involved a Phase 1 dose-escalation and expansion study, followed by pivotal Phase 2 trials.

Study Design
  • Phase 1: A standard "3+3" dose-escalation design was employed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[3] The study enrolled patients with TKI-resistant CML.[3] Eleven dose cohorts were evaluated, ranging from 1 to 60 mg administered orally once every other day (QOD) in 28-day cycles.[4]

  • Phase 2: Two pivotal, open-label, single-arm, multicenter trials (NCT03883087 for CML-CP and NCT03883100 for CML-AP) were conducted in China to evaluate the efficacy and safety of olverembatinib at the RP2D of 40 mg QOD.[1][4] A US Phase 1b trial (NCT04260022) was also initiated to assess pharmacokinetics, safety, and efficacy in a US population.[5]

Patient Population

Inclusion Criteria: [1][6]

  • Adults (≥ 18 years) with a diagnosis of Philadelphia chromosome-positive (Ph+) and/or BCR-ABL1 fusion gene-positive CML (in chronic or accelerated phase).

  • Resistance or intolerance to prior TKI therapy.

  • For the pivotal Phase 2 trials, patients were required to have the T315I mutation.[1]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[6]

  • Adequate organ function.[6]

Exclusion Criteria: [6]

  • For trials in non-T315I mutated cohorts, the presence of the T315I mutation was an exclusion criterion.

  • Active, uncontrolled infections.

  • Impairment of gastrointestinal function that could significantly alter drug absorption.

  • Known hypersensitivity to olverembatinib or its excipients.

  • Pregnancy or breastfeeding.

Efficacy and Safety Assessments
  • Response Criteria: Hematologic, cytogenetic, and molecular responses were defined according to the 2013 European LeukemiaNet (ELN) recommendations.[1]

    • Major Hematologic Response (MaHR): Defined as either a complete hematologic response (CHR) or no evidence of leukemia (NEL).[1]

    • Major Cytogenetic Response (MCyR): A composite of complete cytogenetic response (CCyR; 0% Ph+ metaphases) and partial cytogenetic response (PCyR; 1-35% Ph+ metaphases).

    • Major Molecular Response (MMR): Defined as a BCR-ABL1 transcript level of ≤0.1% on the International Scale (IS).

  • Primary Endpoints: The primary endpoint for the Phase 2 trial in CML-CP was MCyR, and for the CML-AP trial, it was MaHR.[2]

  • Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Signaling Pathways and Experimental Workflow

BCR-ABL1 Signaling and Olverembatinib Inhibition

The constitutively active BCR-ABL1 tyrosine kinase is the primary driver of CML. It activates multiple downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.[7][8] Olverembatinib is a potent inhibitor of the BCR-ABL1 kinase, including the T315I mutant form, which is resistant to many other TKIs.[9] By binding to the ATP-binding site of the kinase domain, olverembatinib blocks the phosphorylation of downstream targets, leading to the induction of apoptosis in leukemic cells.[9][10]

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR STAT5 STAT5 BCR_ABL1->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition STAT5->Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1

Caption: BCR-ABL1 signaling pathways and the inhibitory action of olverembatinib.

Early-Phase Clinical Trial Workflow

The workflow for the early-phase clinical trials of olverembatinib followed a structured process from patient recruitment to long-term follow-up.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Disease Staging, Labs) Enrollment->Baseline Treatment Olverembatinib Administration (e.g., 40mg QOD) Baseline->Treatment Monitoring Safety & Efficacy Monitoring (AEs, Hematologic, Cytogenetic, Molecular) Treatment->Monitoring 28-day cycles Monitoring->Treatment Follow_Up Long-term Follow-up (PFS, OS) Monitoring->Follow_Up Data_Analysis Data Analysis & Reporting Follow_Up->Data_Analysis

Caption: Generalized workflow for olverembatinib early-phase clinical trials.

Conclusion

The early-phase clinical trial results for olverembatinib have demonstrated substantial and durable efficacy in heavily pre-treated patients with TKI-resistant chronic myeloid leukemia, including those with the T315I mutation. The safety profile of olverembatinib is considered manageable, with thrombocytopenia and anemia being the most common treatment-related adverse events. Ongoing and future clinical trials will further delineate the role of olverembatinib in the treatment landscape for CML.

References

Olverembatinib Dimesylate: A Technical Guide to its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to previous TKI therapies.[1][2][3][4] Its potent activity against a wide range of BCR-ABL1 kinase domain mutations, most notably the recalcitrant T315I "gatekeeper" mutation, addresses a critical unmet need in the treatment of these hematological malignancies.[1][2][4] This technical guide provides an in-depth overview of the antineoplastic activity of this compound, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize its therapeutic profile.

Mechanism of Action

Olverembatinib is a potent, orally bioavailable inhibitor of the BCR-ABL1 fusion oncoprotein, the hallmark of CML and Ph+ ALL.[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of the ABL1 kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates essential for leukemic cell proliferation and survival.[1][5]

A key feature of olverembatinib is its ability to effectively bind to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the ABL1 kinase.[3] This dual-binding capability contributes to its robust inhibitory activity and its efficacy against mutations that confer resistance to other TKIs.

Signaling Pathway

The constitutive activation of the BCR-ABL1 tyrosine kinase drives the malignant phenotype through the activation of multiple downstream signaling pathways. Olverembatinib's inhibition of BCR-ABL1 leads to the downregulation of these critical pathways, including:

  • RAS/MAPK Pathway: Inhibition of this pathway, evidenced by decreased phosphorylation of ERK1/2, curtails cell proliferation.[6]

  • PI3K/AKT Pathway: Downregulation of this pathway, indicated by reduced AKT phosphorylation, promotes apoptosis and inhibits cell survival.[6]

  • JAK/STAT Pathway: Olverembatinib suppresses the phosphorylation of STAT5, a key downstream effector of BCR-ABL1, which is crucial for leukemogenesis.[2][6]

  • CrkL Adapter Protein: A direct substrate of BCR-ABL1, the phosphorylation of CrkL is potently inhibited by olverembatinib, serving as a pharmacodynamic biomarker of drug activity.[2]

cluster_downstream Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 RAS RAS BCR_ABL1->RAS PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK CRKL CrkL BCR_ABL1->CRKL Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation CRKL->Proliferation

Figure 1: Olverembatinib's Mechanism of Action on BCR-ABL1 Signaling.

Preclinical Antineoplastic Activity

The antineoplastic effects of olverembatinib have been extensively characterized in preclinical models, demonstrating its potent and broad activity against wild-type and mutated BCR-ABL1.

In Vitro Kinase Inhibition

Biochemical assays have shown that olverembatinib potently inhibits the kinase activity of native BCR-ABL1 and the T315I mutant with high affinity.

TargetIC50
Native Bcr-Abl0.34 nM
Bcr-Abl T315I0.68 nM
Cellular Proliferation Assays

Olverembatinib has demonstrated potent anti-proliferative activity in various CML and ALL cell lines, including those harboring the T315I mutation and other resistance-conferring mutations.

Cell LineBCR-ABL1 StatusIC50
K562Wild-type0.21 nM[2]
K562RImatinib-resistant (Q252H)4.5 nM[2]
Ku812Wild-type0.13 nM[2]
SUP-B15Ph+ ALL2.5 nM[2]
Ba/F3-BCR::ABL1T315IT315I MutantPotent inhibition[2]

Clinical Efficacy

Olverembatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, including those who have failed multiple lines of TKI therapy.

Chronic Myeloid Leukemia (CML)

Pivotal Phase 2 Trials in T315I-Mutated CML (NCT03883087 & NCT03883100)

These studies evaluated the efficacy and safety of olverembatinib in patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP) harboring the T315I mutation.

Response MetricCML-CP (n=41)CML-AP (n=23)
Major Cytogenetic Response (MCyR)75.6%[7]52.2%[7][8]
Complete Cytogenetic Response (CCyR)68.3%[7]47.8%[7]
Major Molecular Response (MMR)56.1%[7]39.1%[7]
Complete Hematologic Response (CHR)100% (in patients without baseline CHR)[7]73.9%[8]
36-month Progression-Free Survival (PFS)86.3%[8]57.1%[8]
36-month Overall Survival (OS)95.1%[8]69.6%[8]

Phase 1b Study in Heavily Pretreated CML (NCT04260022)

This trial enrolled patients with CML or Ph+ ALL who were resistant or intolerant to at least two prior TKIs.

Patient PopulationCCyRMMR
All evaluable CP-CML patients~61%[9]~42%[9]
Prior Ponatinib Failure~58%[9]~37%[9]
Asciminib Resistance50%[9]33%[9]
Gastrointestinal Stromal Tumors (GIST)

Olverembatinib has also shown promising activity in other malignancies driven by kinase mutations, such as succinate dehydrogenase (SDH)-deficient GIST.

Phase 1 Study in TKI-Resistant SDH-Deficient GIST (NCT03594422)

Response MetricValue (n=26)
Overall Response Rate (ORR)23.1%[10]
Clinical Benefit Rate (CBR)92.3%[10][11]
Median Progression-Free Survival (PFS)25.7 months[11][12]

Experimental Protocols

FRET-Based Kinase Assay (General Methodology)

This assay is used to determine the in vitro inhibitory activity of olverembatinib against BCR-ABL1 and its mutants.

  • Reagents: Recombinant BCR-ABL1 kinase, a suitable peptide substrate, ATP, and the test compound (olverembatinib).

  • Procedure:

    • The kinase, substrate, and varying concentrations of olverembatinib are incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, a detection solution containing antibodies specific for the phosphorylated substrate is added.

    • The degree of phosphorylation is quantified by measuring the Förster Resonance Energy Transfer (FRET) signal.

  • Data Analysis: The IC50 value, representing the concentration of olverembatinib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - Olverembatinib - ATP Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Olverembatinib Prepare_Reagents->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Incubate_Reaction Incubate for Kinase Reaction Add_ATP->Incubate_Reaction Add_Detection Add Detection Reagents (FRET Probes) Incubate_Reaction->Add_Detection Measure_FRET Measure FRET Signal Add_Detection->Measure_FRET Analyze Analyze Data (Calculate IC50) Measure_FRET->Analyze End End Analyze->End

Figure 2: General Workflow for a FRET-Based Kinase Assay.
Ba/F3 Cell Proliferation Assay (General Methodology)

This cell-based assay is used to assess the anti-proliferative activity of olverembatinib. Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. Transfection with a constitutively active kinase, such as BCR-ABL1, renders the cells IL-3 independent.[13]

  • Cell Culture: Ba/F3 cells expressing wild-type or mutant BCR-ABL1 are cultured in the absence of IL-3.

  • Treatment: Cells are seeded in microplates and treated with a range of concentrations of olverembatinib.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®) that measures metabolic activity.[13]

  • Data Analysis: The IC50 value, representing the concentration of olverembatinib that inhibits cell proliferation by 50%, is calculated.

Start Start Culture_Cells Culture Ba/F3 Cells (BCR-ABL1 expressing, IL-3 independent) Start->Culture_Cells Seed_Cells Seed Cells into Microplates Culture_Cells->Seed_Cells Add_Olverembatinib Add Serial Dilutions of Olverembatinib Seed_Cells->Add_Olverembatinib Incubate Incubate for 72 hours Add_Olverembatinib->Incubate Add_Viability_Reagent Add Cell Viability Reagent (e.g., MTT) Incubate->Add_Viability_Reagent Measure_Signal Measure Absorbance/ Luminescence Add_Viability_Reagent->Measure_Signal Analyze Analyze Data (Calculate IC50) Measure_Signal->Analyze End End Analyze->End

Figure 3: General Workflow for a Ba/F3 Cell Proliferation Assay.
Quantitative Real-Time PCR (RT-qPCR) for BCR-ABL1 Transcripts (General Methodology)

This method is used to monitor the molecular response to olverembatinib treatment in patients.

  • Sample Collection: Peripheral blood or bone marrow samples are collected from patients.

  • RNA Extraction: Total RNA is extracted from the collected samples.

  • Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1, GUSB).

  • Data Analysis: The level of BCR-ABL1 transcripts is quantified relative to the control gene and expressed on the International Scale (IS) to define molecular response levels (e.g., Major Molecular Response, MMR).[14]

Resistance to Olverembatinib

While olverembatinib is effective against a wide range of BCR-ABL1 mutations, the potential for acquired resistance exists. Mechanisms of resistance may include the emergence of new, complex compound mutations within the BCR-ABL1 kinase domain or the activation of alternative signaling pathways. Continuous monitoring of BCR-ABL1 mutational status is crucial for the management of patients on olverembatinib therapy.

Conclusion

This compound is a highly potent third-generation TKI with significant antineoplastic activity against CML and Ph+ ALL, particularly in heavily pretreated and resistant patient populations. Its robust inhibition of wild-type and mutated BCR-ABL1, including the T315I mutant, translates into durable clinical responses. The preclinical and clinical data summarized in this guide underscore the importance of olverembatinib as a valuable therapeutic option. Further research into its efficacy in other malignancies and potential combination therapies will continue to define its role in precision oncology.

References

The Potent Inhibitory Effect of Olverembatinib Dimesylate on BCR-ABL1 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies. This technical guide provides a detailed overview of the mechanism of action of olverembatinib, its profound effects on the constitutively active BCR-ABL1 signaling cascade, and its activity against a wide spectrum of resistance-conferring mutations, including the formidable T315I "gatekeeper" mutation. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents signaling pathways and workflows through detailed visualizations to serve as a comprehensive resource for the scientific community.

Introduction: The Challenge of BCR-ABL1 and TKI Resistance

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of the reciprocal translocation t(9;22)(q34;q11).[1] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[1][2] This aberrant kinase drives uncontrolled cell proliferation and resistance to apoptosis by activating a network of downstream signaling pathways crucial for leukemogenesis.[3][4]

The advent of tyrosine kinase inhibitors (TKIs) revolutionized CML treatment. However, the emergence of resistance, primarily through point mutations in the ABL1 kinase domain, remains a significant clinical challenge.[5][6] The T315I mutation, in particular, confers resistance to most first- and second-generation TKIs.[5][7] Olverembatinib (formerly HQP1351) is a novel, potent, third-generation TKI designed to overcome these resistance mechanisms.[6][7]

Mechanism of Action of Olverembatinib

Olverembatinib exerts its therapeutic effect through the selective and high-affinity binding to the ATP-binding site of the BCR-ABL1 kinase domain.[8][9] This action competitively inhibits the binding of ATP, thereby blocking the kinase's ability to phosphorylate its downstream substrates and interrupting the aberrant signaling that drives CML.[3][4]

A key feature of olverembatinib is its ability to effectively inhibit a wide array of BCR-ABL1 mutants.[10] Crucially, it was designed to overcome the T315I mutation.[5] Unlike many of its predecessors, its binding is not hindered by the substitution of threonine with isoleucine at position 315.[5] Furthermore, olverembatinib demonstrates a unique capability to bind to both the active (phosphorylated, DFG-in) and inactive (non-phosphorylated, DFG-out) conformations of the BCR-ABL1 kinase, which may contribute to its potent activity against ponatinib-resistant strains.[11] By inhibiting BCR-ABL1 kinase activity, olverembatinib disrupts the critical survival signals for leukemic cells, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[8][12]

Olverembatinib's Impact on the BCR-ABL1 Signaling Network

The constitutive activity of the BCR-ABL1 kinase triggers a cascade of downstream signaling pathways essential for the CML phenotype. Olverembatinib's inhibition of BCR-ABL1 leads to the effective downregulation of these pathways.

  • RAS/RAF/MAPK Pathway: This pathway, crucial for cell proliferation and differentiation, is activated by BCR-ABL1 through the GRB2/SOS complex.[3][4] Olverembatinib's inhibition of BCR-ABL1 prevents the phosphorylation of downstream effectors like ERK1/2.[5][13]

  • PI3K/AKT/mTOR Pathway: A central pathway for cell survival, growth, and proliferation, it is also constitutively activated by BCR-ABL1.[2][14] Olverembatinib treatment leads to decreased phosphorylation of AKT and downstream targets, disrupting this pro-survival signaling.[5][13]

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell survival. BCR-ABL1 can activate STAT5, promoting leukemic cell survival.[2][14] Olverembatinib effectively inhibits the phosphorylation of STAT5.[13][15]

The following diagram illustrates the core BCR-ABL1 signaling pathways and the point of inhibition by olverembatinib.

Caption: BCR-ABL1 Signaling and Olverembatinib Inhibition.

Quantitative Data: Preclinical and Clinical Efficacy

The potency of olverembatinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Olverembatinib
TargetAssay TypeIC50 (nM)Reference
Native (Wild-Type) BCR-ABL1Kinase Assay0.34[10][15][16]
BCR-ABL1T315I MutantKinase Assay0.68[10][15][16]
Ba/F3 Cells (BCR-ABL1WT)Cell Proliferation1.0[15]
Ku812 CML CellsCell Proliferation0.13[6]
K562 CML CellsCell Proliferation0.21[6]
SUP-B15 ALL CellsCell Proliferation2.5[6]

IC50: Half maximal inhibitory concentration.

Table 2: Clinical Response in TKI-Resistant CML Patients
Study PopulationTrial PhaseNCCyR RateMMR RateReference
CML-CP (T315I Mutation)Pivotal Phase II4165.9%48.8%[7]
CML-AP (T315I Mutation)Pivotal Phase II2339.1%N/A[7]
CML-CP (Heavily pretreated)Phase Ib5161%42%[11][17]
CML-CP (Ponatinib Failure)Phase Ib2658%37%[18][19]
CML-CP (Asciminib Resistance)Phase Ib850%33%[11][18]

N: Number of patients. CCyR: Complete Cytogenetic Response. MMR: Major Molecular Response. CML-CP: Chronic Myeloid Leukemia - Chronic Phase. CML-AP: Chronic Myeloid Leukemia - Accelerated Phase.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of olverembatinib.

In Vitro Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)

This assay quantifies the direct inhibitory effect of olverembatinib on BCR-ABL1 kinase activity.

  • Objective: To determine the IC50 value of olverembatinib against wild-type and mutant ABL1 kinase.

  • Methodology:

    • Reagents: Recombinant full-length human ABL1 kinase (wild-type or mutant), Z'-Lyte™ Kinase Assay Kit (Thermo Fisher Scientific) containing a FRET-based peptide substrate, ATP, and development reagents.

    • Procedure: The kinase, substrate, and varying concentrations of olverembatinib are incubated in a 384-well plate. The kinase reaction is initiated by adding ATP and allowed to proceed for 30-60 minutes at room temperature.[15] A development reagent is then added to stop the reaction and generate a FRET signal.

    • Detection: The plate is read on a fluorescence plate reader. The ratio of emission signals is calculated to determine the percentage of phosphorylated substrate.

    • Data Analysis: The percentage of inhibition is plotted against the logarithm of the olverembatinib concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

The workflow for this protocol is visualized below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of Olverembatinib C Add Olverembatinib and Kinase/Substrate to 384-well plate A->C B Prepare Kinase/Substrate mixture B->C D Initiate reaction with ATP Incubate at RT C->D E Stop reaction with Development Reagent D->E F Read plate on fluorescence reader (FRET) E->F G Calculate % Inhibition F->G H Plot dose-response curve and determine IC50 G->H

Caption: Workflow for an In Vitro FRET-based Kinase Assay.
Cell Proliferation (Antiproliferative) Assay

This assay measures the effect of olverembatinib on the growth of BCR-ABL1-positive cancer cell lines.

  • Objective: To determine the potency of olverembatinib in inhibiting the proliferation of leukemic cells.

  • Methodology:

    • Cell Lines: Ba/F3 murine pro-B cells engineered to express human wild-type or mutant BCR-ABL1, or human CML cell lines like K562.

    • Procedure: Cells are seeded in 96-well plates and treated with a range of olverembatinib concentrations for a specified period (e.g., 72 hours).

    • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using an MTS/MTT assay.

    • Data Analysis: Luminescence or absorbance is measured. The results are normalized to untreated controls, and IC50 values are calculated by plotting percent viability against drug concentration.

Western Blot Analysis of BCR-ABL1 Signaling

This technique is used to detect the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

  • Objective: To confirm that olverembatinib inhibits the BCR-ABL1 signaling cascade in cellular models.

  • Methodology:

    • Cell Treatment: CML cells (e.g., K562) are treated with various concentrations of olverembatinib for a defined time (e.g., 4 hours).[16]

    • Lysate Preparation: Cells are lysed to extract total protein.

    • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of proteins (e.g., p-BCR-ABL1, p-STAT5, p-AKT, p-ERK) and total protein antibodies as loading controls.[13]

    • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands indicate the abundance of the target proteins.

Conclusion

This compound is a highly potent, third-generation TKI that represents a significant advancement in the management of CML. Its multifaceted mechanism of action, characterized by potent inhibition of both wild-type and a broad spectrum of mutant BCR-ABL1 kinases, including T315I, allows it to effectively shut down the aberrant downstream signaling pathways that drive leukemogenesis.[8] The robust preclinical data, supported by impressive clinical efficacy in heavily pretreated and resistant patient populations, underscore its importance in the CML treatment landscape.[11][18] This guide provides the foundational technical details for researchers and drug developers working to further understand and build upon the therapeutic success of olverembatinib.

References

Preclinical Evaluation of Olverembatinib in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a novel, orally administered third-generation tyrosine kinase inhibitor (TKI). While initially developed and approved for the treatment of chronic myeloid leukemia (CML), particularly cases with the T315I mutation, its preclinical and clinical development has expanded to include solid tumors. This technical guide provides a comprehensive overview of the preclinical evaluation of olverembatinib in solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. The data presented herein is primarily centered on succinate dehydrogenase (SDH)-deficient gastrointestinal stromal tumors (GIST), a rare and often treatment-resistant subtype of GIST.

Mechanism of Action

Olverembatinib is a multi-targeted TKI that has demonstrated potent inhibitory activity against several kinases implicated in tumor growth, proliferation, and survival. In the context of solid tumors, particularly SDH-deficient GIST, olverembatinib's mechanism of action involves the modulation of multiple signaling pathways. Preclinical studies have shown that olverembatinib can inhibit the phosphorylation of key signaling proteins including Fibroblast Growth Factor Receptor 1 (FGFR1), Insulin-like Growth Factor 1 Receptor (IGF1R), SRC, AKT, and ERK1/2.[1] Furthermore, it has been observed to decrease the protein levels of Hypoxia-Inducible Factor 2-alpha (HIF-2α), Vascular Endothelial Growth Factor A (VEGFA), and FGFR1.[1] The collective impact of these molecular interactions is the disruption of pathways crucial for angiogenesis, apoptosis, and cell proliferation.[1]

Data Presentation

In Vitro Efficacy

The antiproliferative activity of olverembatinib has been assessed in various cancer cell lines. In SDHB-deficient cell lines, olverembatinib has demonstrated superior antiproliferative activity compared to other approved TKIs.[1]

Cell Line TypeIC50 Range (μM)Reference
SDHB-deficient cell lines0.129 - 5.132[1]
In Vivo Efficacy

Preclinical in vivo studies have been conducted using xenograft models to evaluate the antitumor activity of olverembatinib.

Animal ModelTreatment RegimenOutcomeReference
PC12#5F7 (SDHB knock-down)-derived mouse xenograft10 and 20 mg/kg (QOD)Dose-dependent antitumor activity[1]

Experimental Protocols

Cell Viability Assay (Representative Protocol)

A colorimetric cell viability assay, such as the MTT or MTS assay, is a standard method to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., SDHB-deficient GIST cells) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of olverembatinib or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.

  • Reagent Addition: After the incubation period, a viability reagent (e.g., MTT or MTS) is added to each well.

  • Signal Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated using non-linear regression analysis.

Western Blotting (Representative Protocol)

Western blotting is employed to detect and quantify the levels of specific proteins and their phosphorylation status, providing insights into the mechanism of action of a drug.

  • Cell Lysis: Cells treated with olverembatinib or a vehicle control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FGFR1, FGFR1, p-AKT, AKT, HIF-2α, VEGFA) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Study (Representative Protocol)

Xenograft models are crucial for evaluating the in vivo efficacy of a drug candidate.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., PC12#5F7 with SDHB knock-down) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once the tumors reach a predetermined average size, the mice are randomized into treatment and control groups. Olverembatinib is administered orally at specified doses (e.g., 10 and 20 mg/kg) on a defined schedule (e.g., every other day), while the control group receives a vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess the in vivo target engagement of the drug.

Mandatory Visualizations

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes FGFR1 FGFR1 SRC SRC FGFR1->SRC IGF1R IGF1R IGF1R->SRC AKT AKT SRC->AKT ERK ERK1/2 SRC->ERK HIF2a HIF-2α AKT->HIF2a Stabilizes Survival Survival AKT->Survival ERK->HIF2a Stabilizes Proliferation Proliferation ERK->Proliferation VEGFA_Gene VEGFA Gene HIF2a->VEGFA_Gene Promotes Transcription FGFR1_Gene FGFR1 Gene HIF2a->FGFR1_Gene Promotes Transcription Angiogenesis Angiogenesis VEGFA_Gene->Angiogenesis FGFR1_Gene->Proliferation Olverembatinib Olverembatinib Olverembatinib->FGFR1 Inhibits Phosphorylation Olverembatinib->IGF1R Inhibits Phosphorylation Olverembatinib->SRC Inhibits Phosphorylation Olverembatinib->AKT Inhibits Phosphorylation Olverembatinib->ERK Inhibits Phosphorylation Olverembatinib->HIF2a Decreases Protein Level

Caption: Olverembatinib's Mechanism of Action in SDH-deficient GIST.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Culture SDHB-deficient cell lines Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Olverembatinib_Treatment 3. Treat with Olverembatinib (dose-response) Seeding->Olverembatinib_Treatment Incubation 4. Incubate for 72h Olverembatinib_Treatment->Incubation MTT_Addition 5. Add MTT/MTS reagent Incubation->MTT_Addition Readout 6. Measure absorbance MTT_Addition->Readout IC50_Calculation 7. Calculate IC50 values Readout->IC50_Calculation

Caption: In Vitro Cell Viability Experimental Workflow.

In_Vivo_Workflow cluster_model_dev Model Development cluster_treatment_phase Treatment Phase cluster_evaluation Efficacy Evaluation cluster_pd_analysis Pharmacodynamic Analysis Implantation 1. Subcutaneous implantation of PC12#5F7 (SDHB knock-down) cells into immunocompromised mice Tumor_Growth 2. Monitor tumor growth to desired volume Implantation->Tumor_Growth Randomization 3. Randomize mice into control and treatment groups Tumor_Growth->Randomization Dosing 4. Oral administration of Olverembatinib (e.g., 10, 20 mg/kg QOD) or vehicle Randomization->Dosing Monitoring 5. Monitor tumor volume and body weight Dosing->Monitoring Endpoint 6. Determine endpoint (e.g., Tumor Growth Inhibition) Monitoring->Endpoint Tumor_Excision 7. Excise tumors at study end Endpoint->Tumor_Excision Western_Blot 8. Analyze protein expression/ phosphorylation Tumor_Excision->Western_Blot

Caption: In Vivo Xenograft Study Experimental Workflow.

References

Methodological & Application

Olverembatinib Dimesylate: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate is a potent, third-generation, orally active ATP-binding site inhibitor of the BCR-ABL1 kinase.[1][2] It was designed to effectively target wild-type BCR-ABL1 as well as a wide array of resistance-conferring mutations, most notably the T315I "gatekeeper" mutation, which is refractory to first and second-generation tyrosine kinase inhibitors (TKIs).[2][3] Olverembatinib has demonstrated significant anti-leukemic activity in preclinical models and has been approved for the treatment of chronic myeloid leukemia (CML) in certain contexts.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of olverembatinib.

Mechanism of Action

Olverembatinib selectively binds to the ATP-binding site within the kinase domain of both native and mutated BCR-ABL1 protein.[6] This direct inhibition blocks the phosphorylation of downstream substrates, thereby disrupting critical signaling pathways essential for the proliferation and survival of leukemic cells.[6] By effectively shutting down the aberrant kinase activity, olverembatinib induces cell cycle arrest and apoptosis in BCR-ABL1 positive cells.[2] Its structural design allows it to overcome resistance from various mutations, including the challenging T315I and other compound mutations.[6]

Olverembatinib_MoA cluster_inhibition Inhibition by Olverembatinib cluster_pathway Cellular Signaling Cascade Olverembatinib Olverembatinib Dimesylate BCR_ABL1 BCR-ABL1 Kinase (Wild-type & Mutants including T315I) Olverembatinib->BCR_ABL1 inhibits Substrate Downstream Substrates (e.g., CRKL) BCR_ABL1->Substrate phosphorylates ATP ATP ATP->BCR_ABL1 binds pSubstrate Phosphorylated Substrates (p-CRKL) Signaling Downstream Signaling (STAT5, AKT, ERK1/2) pSubstrate->Signaling activates Proliferation Leukemic Cell Proliferation & Survival Signaling->Proliferation promotes Apoptosis Apoptosis Proliferation->Apoptosis inhibits

Caption: Olverembatinib's Mechanism of Action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Olverembatinib (IC50)
Target KinaseIC50 (nM)
Bcr-Abl (Wild-type)0.34
Bcr-Abl G250E0.71
Bcr-Abl Q252H0.15
Bcr-Abl Y253F0.35
Bcr-Abl E255K0.27
Bcr-Abl T315I0.68
Bcr-Abl F317L0.35
Bcr-Abl M351T0.29
Bcr-Abl H396P0.35

Data compiled from publicly available sources.

Table 2: Anti-proliferative Activity of Olverembatinib in Leukemic Cell Lines (IC50)
Cell LineBCR-ABL1 StatusIC50 (nM)
Ba/F3 Bcr-Abl (WT)Wild-type1.0
Ba/F3 Bcr-Abl T315IT315I Mutant6 - 300 (range for various compound mutations)
K562Wild-type0.21
Ku812Wild-type0.13
SUP-B15Wild-type (Ph+)2.5
K562RQ252H Mutant4.5

Data compiled from publicly available sources.

Experimental Protocols

BCR-ABL1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of olverembatinib on the enzymatic activity of the BCR-ABL1 kinase.

Kinase_Assay_Workflow Start Start Step1 Immobilize Substrate (e.g., GST-CrkL) on Assay Plate Start->Step1 Step2 Add Kinase Source (Recombinant Abl or K562 Cell Lysate) Step1->Step2 Step3 Add Olverembatinib (Serial Dilutions) Step2->Step3 Step4 Initiate Reaction with Kinase Buffer (10 µM ATP) Step3->Step4 Step5 Incubate (30-60 min at 30-37°C) Step4->Step5 Step6 Detect Phosphorylation (e.g., Anti-pTyr Antibody & Chemifluorescence) Step5->Step6 Step7 Data Analysis (Calculate IC50) Step6->Step7 End End Step7->End

Caption: Workflow for a BCR-ABL1 Kinase Inhibition Assay.

Materials:

  • Recombinant c-Abl or Bcr-Abl-containing K562 cell extract

  • Substrate: GST-CrkL or a synthetic peptide substrate

  • 96-well assay plates

  • This compound

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • ATP solution (10 µM final concentration)[7][8]

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • HRP-conjugated secondary antibody

  • Chemiluminescent or fluorescent detection reagent

  • Plate reader

Procedure:

  • Substrate Preparation: If using a GST-fusion protein like GST-CrkL, immobilize it on glutathione-coated 96-well plates. If using a biotinylated peptide, use streptavidin-coated plates. Wash wells twice with kinase buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Kinase Reaction: a. To each well, add the kinase source (e.g., 0.005 U recombinant c-Abl or 25-50 µg K562 cell extract).[7][8] b. Add the serially diluted olverembatinib or control solutions to the wells. c. To initiate the reaction, add the ATP solution to a final concentration of 10 µM. The total reaction volume is typically 50-80 µL.[7][8]

  • Incubation: Incubate the plate at 30°C (for recombinant enzyme) or 37°C (for cell extract) for 30-60 minutes.[8]

  • Detection: a. Stop the reaction and wash the wells three times with wash buffer (e.g., TBS-T). b. Add a primary anti-phosphotyrosine antibody and incubate for 1 hour at room temperature or overnight at 4°C. c. Wash wells three times. d. Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash wells three times. f. Add the detection reagent and measure the signal using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log concentration of olverembatinib and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Ba/F3 Model)

This assay measures the ability of olverembatinib to inhibit the growth of cells whose proliferation is dependent on BCR-ABL1 kinase activity. Murine pro-B Ba/F3 cells, which normally depend on Interleukin-3 (IL-3) for survival, can be rendered IL-3 independent by stable expression of an active BCR-ABL1 kinase.

Materials:

  • Ba/F3 cells stably expressing wild-type or mutant BCR-ABL1

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. (Note: No IL-3 is added for these engineered cells).

  • 96-well flat-bottom cell culture plates

  • This compound

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest Ba/F3-BCR-ABL1 cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of 20,000 - 30,000 cells/well in 100 µL of growth medium.

  • Compound Addition: Prepare a serial dilution of olverembatinib in growth medium and add it to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution). b. Incubate for an additional 1-4 hours. c. Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blotting for Phospho-CRKL Inhibition

This assay provides a pharmacodynamic readout of olverembatinib activity within cells by measuring the phosphorylation status of CRKL, a direct downstream substrate of BCR-ABL1.

Materials:

  • K562 or other BCR-ABL1 positive cell lines

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBS-T

  • Primary Antibodies: Rabbit anti-phospho-CrkL (pY207), Rabbit or Mouse anti-total CrkL, and a loading control antibody (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Treatment: Seed K562 cells and allow them to grow to a suitable density. Treat the cells with varying concentrations of olverembatinib (e.g., 1-100 nM) for 4 hours.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-CrkL (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.[9] c. Wash the membrane three times with TBS-T for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.

  • Detection: Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total CRKL and a loading control to ensure equal protein loading across lanes.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in CRKL phosphorylation.

References

Application Notes and Protocols: Olverembatinib Dimesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Olverembatinib dimesylate (formerly HQP1351) is a potent, third-generation, orally active BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] It was developed to overcome the challenges of resistance to earlier-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML), particularly cases harboring the T315I "gatekeeper" mutation.[3][4] This mutation confers a high degree of resistance to many first- and second-generation TKIs.[5] Olverembatinib exhibits broad and potent inhibitory activity against wild-type BCR-ABL1 and a wide spectrum of clinically relevant mutants.[2][6] Its mechanism involves binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby blocking its activity and inhibiting the phosphorylation of downstream signaling molecules essential for leukemic cell proliferation and survival.[3][7] These application notes provide detailed protocols for preparing and utilizing this compound in a research laboratory setting for in vitro cell-based assays.

2. Mechanism of Action

Olverembatinib is a pan-BCR-ABL1 inhibitor that effectively targets both the phosphorylated and non-phosphorylated forms of the kinase.[1] In CML, the BCR-ABL1 fusion protein is constitutively active, leading to the autophosphorylation of its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the phosphorylation of crucial adaptors and transcription factors like CRKL and STAT5.[6] The activation of these pathways drives uncontrolled cell proliferation and survival. Olverembatinib directly inhibits the initial autophosphorylation step, effectively shutting down these pro-oncogenic signals and inducing cell cycle arrest and apoptosis in sensitive cancer cells.[1][3] The drug has also demonstrated inhibitory activity against other kinases such as KIT, SRC, FGFR, and PDGFRA.[8]

Olverembatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylation CRKL CRKL BCR_ABL1->CRKL Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation CRKL->Proliferation Apoptosis Apoptosis Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibition

Diagram 1: Olverembatinib's inhibition of the BCR-ABL1 signaling pathway.

3. In Vitro Inhibitory Activity

Olverembatinib has demonstrated potent antiproliferative effects across a range of leukemia cell lines and against various BCR-ABL1 mutants. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, particularly against the resistant T315I mutation.

Target / Cell LineMutation StatusIC₅₀ (nM)Reference
Biochemical Assays
Bcr-Abl KinaseWild-Type (WT)0.34[2][6]
Bcr-Abl KinaseT315I0.68[2][6]
Abl KinaseQ252H0.15[6]
Abl KinaseE255K0.27[6]
Abl KinaseM351T0.29[6]
Abl KinaseH396P0.35[6]
Cell-Based Assays
Ba/F3 CellsBcr-Abl WT1.0[6]
Ku812 (CML)Bcr-Abl WT0.13[1]
K562 (CML)Bcr-Abl WT0.21[1]
K562R (CML)Imatinib-Resistant (Q252H)4.5[1]
SUP-B15 (Ph+ ALL)Bcr-Abl WT2.5[1]

4. Application Notes

4.1. Handling and Storage

  • Formulation: Olverembatinib is supplied as a dimesylate salt.

  • Storage: Store the solid compound at -20°C for long-term storage. Protect from light and moisture.

  • Safety: Handle with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

4.2. Stock Solution Preparation It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO, which can then be diluted to the final concentration in cell culture media.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To prepare a 10 mM stock solution, add 1.38 mL of DMSO to 10 mg of this compound (Molecular Weight: 724.77 g/mol ).

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store stock solution aliquots at -20°C or -80°C.

  • Note: When preparing the final working concentration in cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

4.3. Cell Line Selection The choice of cell line is critical for studying the effects of olverembatinib.

  • T315I Mutant Models: Ba/F3 murine pro-B cells engineered to express human BCR-ABL1 with the T315I mutation are a standard model for assessing efficacy against this key resistance mutation.[1]

  • Wild-Type CML Models: K562 and Ku812 are human CML cell lines that express wild-type BCR-ABL1 and are sensitive to olverembatinib.[1]

  • Resistant Models: Imatinib-resistant cell lines, such as K562R, can be used to study activity against other mutations.[1]

  • Culture Conditions: Culture all cell lines according to the supplier's recommendations (e.g., ATCC), typically using RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

5. Experimental Protocols

5.1. Cell Viability Assay (MTT/XTT) This protocol outlines a standard method to determine the IC₅₀ of olverembatinib by measuring its effect on cell proliferation and viability.

Cell_Viability_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Plate cells in 96-well plates B 2. Drug Treatment Add serial dilutions of Olverembatinib A->B C 3. Incubation Incubate for 48-72 hours B->C D 4. Reagent Addition Add MTT or XTT reagent C->D E 5. Final Incubation Incubate for 2-4 hours D->E F 6. Measurement Read absorbance on a plate reader E->F G 7. Data Analysis Calculate % viability and plot dose-response curve to determine IC₅₀ F->G

References

Application Notes and Protocols for Olverembatinib Dimesylate Studies Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate (formerly HQP1351 or GZD824) is a third-generation, orally active, potent BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] It was developed to overcome the challenges of resistance to first and second-generation TKIs in patients with Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Olverembatinib has demonstrated high efficacy against wild-type BCR-ABL1 and a wide range of clinically acquired resistance mutations, most notably the highly refractory T315I "gatekeeper" mutation.[5][6][7] Preclinical studies utilizing various animal models have been instrumental in characterizing its efficacy, safety, and pharmacokinetic profile, providing the foundational data for its clinical development and approval.[3][8]

This document provides detailed application notes and protocols for establishing and utilizing animal models in the preclinical evaluation of olverembatinib.

Key Signaling Pathway Inhibited by Olverembatinib

Olverembatinib is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL1 fusion protein.[5][9] This binding blocks the protein's constitutive kinase activity, preventing the phosphorylation of downstream signaling molecules essential for the proliferation and survival of leukemia cells.[5][10] By disrupting these pathways, olverembatinib induces cell cycle arrest and apoptosis in malignant cells.[3][10] The drug has also shown inhibitory effects on other kinases, including FLT3, FGFR1, and PDGFRα, suggesting a broader anti-cancer potential.[3]

Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A1 Culture Ba/F3-BCR-ABL1-T315I -Luciferase Cells A2 Harvest & Count Cells A1->A2 A3 Prepare Cell Suspension in Matrigel/PBS A2->A3 B1 Subcutaneous Injection into Nude Mice A3->B1 B2 Monitor Tumor Growth (Calipers & Bioluminescence) B1->B2 B3 Randomize Mice into Treatment Groups B2->B3 C1 Administer Olverembatinib or Vehicle (Oral Gavage) B3->C1 C2 Measure Tumor Volume, Body Weight, and Survival C1->C2 C3 Perform Pharmacokinetic (PK) Blood Draws C1->C3 D1 Harvest Tumors and Tissues C2->D1 D2 Perform Western Blot, IHC, etc. D1->D2

References

Application Notes and Protocols for Olverembatinib Dimesylate in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olverembatinib dimesylate is a potent, third-generation BCR-ABL tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy against a wide range of BCR-ABL mutations, including the gatekeeper T315I mutation, which confers resistance to many first and second-generation TKIs. These application notes provide a comprehensive overview of the preclinical use of this compound in mouse xenograft models, summarizing key dosage information and providing detailed experimental protocols. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of olverembatinib.

Introduction

Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) are hematological malignancies driven by the constitutively active BCR-ABL tyrosine kinase. While TKIs have revolutionized the treatment of these diseases, acquired resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge. Olverembatinib is a novel TKI designed to overcome this resistance. Preclinical evaluation in mouse xenograft models is a critical step in the development of such targeted therapies, allowing for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that binds to the kinase domain of both wild-type and mutated BCR-ABL, including the T315I mutant.[1] By blocking the kinase activity, olverembatinib inhibits the phosphorylation of downstream signaling proteins, thereby disrupting the pathways that drive the proliferation and survival of leukemic cells.[1] This ultimately leads to cell cycle arrest and apoptosis.[2][3] Beyond BCR-ABL, olverembatinib has shown inhibitory activity against other kinases such as FLT3, FGFR1, and PDGFRα.[2]

Data Presentation: this compound Dosage in Mouse Models

The following tables summarize the reported dosages of this compound used in various mouse xenograft and allograft studies.

Cell LineMouse Model TypeDosageAdministration RouteTreatment ScheduleReference
K562 (CML)Xenograft5 mg/kg/dayOralDaily[4]
K562 (CML)Xenograft10 mg/kg/dayOralDaily[4]
Ku812 (CML)Xenograft10 mg/kg/dayOralDaily[4]
Ba/F3 (BCR-ABL WT)Allograft20 mg/kg/dayOralDaily[4]
Ba/F3 (BCR-ABL T315I)Allograft20 mg/kg/dayOralDaily[4]
PC12 (#5F7, SDHB knock-down)Xenograft10 mg/kgOralEvery Other Day[5]
PC12 (#5F7, SDHB knock-down)Xenograft20 mg/kgOralEvery Other Day[5]

Experimental Protocols

This section provides a detailed, representative protocol for a subcutaneous xenograft study in mice.

Materials
  • Cell Lines: K562, Ku812, or Ba/F3 cells expressing BCR-ABL constructs.

  • Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Reagents:

    • This compound

    • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

    • Phosphate-buffered saline (PBS), sterile

    • Matrigel (optional)

    • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Equipment:

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • Syringes and needles (27-30 gauge)

    • Animal housing facility (pathogen-free)

    • Calipers

    • Oral gavage needles

Methods
  • Cell Culture and Preparation:

    • Culture cancer cells in appropriate media and conditions to mid-log phase.

    • On the day of injection, harvest cells and wash twice with sterile PBS.

    • Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

    • Maintain cell suspension on ice until injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse.

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Monitor the body weight of the mice as an indicator of general health.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound and formulate the required concentration in the chosen vehicle.

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer olverembatinib or vehicle to the respective groups via oral gavage at the predetermined dosage and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot, PCR).

Mandatory Visualizations

Signaling Pathway Diagram

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS MEK MEK RAS->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK ERK1/2 MEK->ERK mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis ERK->Proliferation mTOR->Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., K562) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Oral Gavage (Olverembatinib/Vehicle) Randomization->Treatment Monitoring 7. Tumor & Weight Measurement Treatment->Monitoring Endpoint 8. Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis Endpoint->Analysis

References

Application Notes and Protocols for In Vivo Administration of Olverembatinib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate (formerly HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) demonstrating potent activity against wild-type Bcr-Abl and, notably, the T315I mutation, which confers resistance to many first and second-generation TKIs.[1][2][3] Approved in China for the treatment of chronic myeloid leukemia (CML), olverembatinib is a subject of ongoing research for its potential in various hematological malignancies and solid tumors.[4][5][6] These application notes provide detailed protocols for the in vivo administration of this compound in preclinical animal models, summarize key quantitative data from clinical studies, and illustrate its mechanism of action.

Quantitative Data Summary

The following tables summarize the dosing and efficacy of olverembatinib in both preclinical and clinical settings.

Table 1: Preclinical In Vivo Efficacy of Olverembatinib

Animal ModelCell LineTreatment DoseAdministration RouteKey OutcomesReference
Murine AllograftBa/F3 expressing BCR-ABL1T315INot specifiedOralSignificantly prolonged survival of leukemic mice compared to vehicle and imatinib.[2]
Murine AllograftBa/F3 expressing wild-type BCR-ABL1Not specifiedOralSuppressed tumor growth.[2]
Mouse XenograftPC12 (SDHB knock-down)10 and 20 mg/kg (QOD)OralDemonstrated dose-dependent antitumor activity.

Table 2: Clinical Dosing Regimens of Olverembatinib

Clinical Trial PhasePatient PopulationDose RangeRecommended Phase 2 Dose (RP2D)Dosing ScheduleReference
Phase 1TKI-resistant CML-CP and CML-AP1 - 60 mg40 mgEvery other day (QOD) in 28-day cycles[1][7]
Phase 2TKI-resistant CML-CP and CML-AP with T315I mutation40 mg40 mgEvery other day (QOD) in 28-day cycles[1][5]
Phase 1bCML and Ph+ ALL30, 40, and 50 mgNot specifiedEvery other day (QOD)

Table 3: Clinical Efficacy of Olverembatinib in CML

Patient PopulationResponse Metric3-Year Cumulative IncidenceReference
CML-CPMajor Cytogenetic Response (MCyR)79.0%[1]
CML-CPComplete Cytogenetic Response (CCyR)69.0%[1]
CML-CPMajor Molecular Response (MMR)56.0%[1]
CML-APMajor Cytogenetic Response (MCyR)47.4%[1]
CML-APComplete Cytogenetic Response (CCyR)47.4%[1]
CML-APMajor Molecular Response (MMR)44.7%[1]

Signaling Pathway

Olverembatinib primarily functions by inhibiting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of CML. Its ability to bind to both the active and inactive conformations of the Abl kinase domain allows it to overcome the T315I "gatekeeper" mutation, which sterically hinders the binding of many other TKIs. Inhibition of Bcr-Abl blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (inc. T315I Mutant) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS PI3K PI3K BCR_ABL1->PI3K STAT5 STAT5 BCR_ABL1->STAT5 Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT5->Proliferation G Start Start Cell_Culture Culture Ba/F3-Bcr-Abl-T315I Cells Start->Cell_Culture Cell_Harvest Harvest and Prepare Cells (1x10^7 cells/100 µL) Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection into Flank of Nude Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth (100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Drug_Prep Prepare Olverembatinib and Vehicle Randomization->Drug_Prep Administration Oral Administration (Daily or QOD) Drug_Prep->Administration Monitoring Monitor Tumor Volume and Body Weight Administration->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition/Survival) Monitoring->Endpoint End End Endpoint->End

References

Measuring the Efficacy of Olverembatinib Dimesylate in Chronic Myeloid Leukemia (CML) Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in treating chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies, including those with the T315I mutation.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the efficacy of olverembatinib in CML cell lines. The methodologies outlined herein are fundamental for preclinical evaluation and mechanism of action studies.

Mechanism of Action

Chronic myeloid leukemia is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemic cells.[1] Olverembatinib effectively inhibits the kinase activity of both native and mutated forms of BCR-ABL1, including the highly resistant T315I mutation, by binding to the ATP-binding site of the kinase domain.[1] This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately inducing apoptosis (programmed cell death) in CML cells.[1][4]

Data Presentation

In Vitro Efficacy of Olverembatinib in CML Cell Lines
Cell LineBCR-ABL1 StatusOlverembatinib IC₅₀ (nM)Reference
K562Wild-type0.21[5]
Ku812Wild-type0.13[5]
K562RImatinib-resistant (Q252H)4.5[5]
Ba/F3-BCR::ABL1WTWild-typeNot Reported[5]
Ba/F3-BCR::ABL1T315IT315I mutationNot Reported[5]
SUP-B15Ph+ ALL2.5[5]
Clinical Responses to Olverembatinib in CML Patients
Patient Population (Phase)Response MetricResponse Rate (%)Reference
CML-CP (T315I mutation)Major Cytogenetic Response (MCyR)79.3[6]
CML-CP (T315I mutation)Complete Cytogenetic Response (CCyR)69.4[6]
CML-CP (T315I mutation)Major Molecular Response (MMR)55.6[6]
CML-AP (T315I mutation)Major Hematologic Response (MaHR)78.4[6]
CML-AP (T315I mutation)Complete Hematologic Response (CHR)73.0[6]
CML-CP (resistant to ≥2 TKIs)Complete Cytogenetic Response (CCyR)60.8[7]
CML-CP (resistant to ≥2 TKIs)Major Molecular Response (MMR)42.4[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of olverembatinib that inhibits the metabolic activity of CML cells by 50% (IC₅₀).

Materials:

  • CML cell lines (e.g., K562, Ku812)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture CML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Drug Treatment:

    • Prepare a serial dilution of olverembatinib in culture medium.

    • Add 100 µL of the olverembatinib dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of olverembatinib to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following olverembatinib treatment.

Materials:

  • CML cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed CML cells in culture plates and treat with various concentrations of olverembatinib for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis of BCR-ABL1 Downstream Signaling

This protocol assesses the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation status of its downstream substrate, CRKL (Crk-like protein).

Materials:

  • CML cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CRKL (Tyr207), anti-CRKL, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat CML cells with olverembatinib for the desired time.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CRKL) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for total CRKL and β-actin as loading controls.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Olverembatinib Efficacy cluster_assays Efficacy Assays cluster_readouts Primary Readouts CML_Cells CML Cell Lines (e.g., K562, Ku812) Treatment Treat with Olverembatinib (Dose-response & Time-course) CML_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling IC50 IC50 Determination Viability->IC50 Apoptosis_Rate Quantification of Apoptotic Cells Apoptosis->Apoptosis_Rate pCRKL p-CRKL Inhibition Signaling->pCRKL G cluster_downstream Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL1->GRB2 P STAT5 STAT5 BCR_ABL1->STAT5 P PI3K PI3K BCR_ABL1->PI3K P CRKL CRKL BCR_ABL1->CRKL P Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

References

Application Notes and Protocols: Olverembatinib Dimesylate for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation, which creates the constitutively active BCR-ABL1 fusion oncogene. The BCR-ABL1 tyrosine kinase drives cell proliferation and survival, making it a critical therapeutic target. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of Ph+ ALL, resistance, often mediated by mutations in the ABL1 kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, for instance, confers resistance to first- and second-generation TKIs.

Olverembatinib (HQP1351) is a novel, orally administered third-generation TKI designed to potently inhibit wild-type BCR-ABL1 and a wide spectrum of clinically relevant mutations, including the highly refractory T315I mutation and compound mutations.[1][2] These notes provide an overview of its mechanism, clinical efficacy, and protocols for preclinical evaluation.

Mechanism of Action

Olverembatinib functions as a potent, ATP-competitive inhibitor of the BCR-ABL1 kinase. It binds tightly to the ATP-binding site of both wild-type and mutated BCR-ABL1 protein.[1][3] This binding blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the aberrant signaling cascades that are essential for the survival and proliferation of Ph+ ALL cells.[3][4] Key downstream pathways inhibited by olverembatinib include STAT5, PI3K/AKT, and RAS/MAPK (ERK1/2), leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in malignant cells.[2][4] Its efficacy against the T315I mutation is attributed to a molecular structure that does not rely on forming a hydrogen bond with the threonine residue at this position, a mechanism that hinders many other TKIs.[1]

BCR_ABL1_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL1->GRB2_SOS P PI3K PI3K BCR_ABL1->PI3K P JAK JAK BCR_ABL1->JAK P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK (p44/42 MAPK) MEK->ERK P Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT P Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibition

BCR-ABL1 signaling and inhibition by olverembatinib.

Data Presentation

Preclinical Activity

Olverembatinib demonstrates potent inhibitory activity against wild-type BCR-ABL1 and various clinically significant mutants in both biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Olverembatinib

Target Assay Type IC₅₀ (nM) Reference
BCR-ABL1 (Wild-Type) Kinase Assay 0.34 [3]
BCR-ABL1 (T315I) Kinase Assay 0.68 [3]
Ba/F3 cells (BCR-ABL1 WT) Proliferation Assay 1.0 [3]

| Ba/F3 cells (BCR-ABL1 mutants) | Proliferation Assay | 6 - 300 |[5] |

Clinical Efficacy in Ph+ ALL

Clinical studies have demonstrated significant efficacy of olverembatinib-based regimens in patients with both newly diagnosed and relapsed/refractory Ph+ ALL.

Table 2: Summary of Clinical Trial Results for Olverembatinib in Ph+ ALL

Study Population Treatment Regimen Key Efficacy Endpoints Response Rates Reference
Newly Diagnosed Olverembatinib + Low-Intensity Chemo MRD-Negative Complete Remission (CR) 64.2% [6][7]
Newly Diagnosed Olverembatinib-based regimens Complete Remission (CR) 100% [8]
Complete Molecular Response (CMR) 85% (within 3 months) [8]
Relapsed/Refractory Olverembatinib + Inotuzumab Ozogamicin Hematologic CR 100% [9]
Complete Molecular Response (CMR) 78.6% [9]
Ph+ or Ph-like ALL Olverembatinib + Blinatumomab 18-month Overall Survival (OS) 100% [9]

| | | 18-month Event-Free Survival (EFS) | 91.6% |[9] |

Safety and Tolerability

Olverembatinib has shown a manageable safety profile in clinical trials. Treatment-related adverse events (TRAEs) are typically mild to moderate.

Table 3: Common Treatment-Related Adverse Events (TRAEs) (Any Grade)

Adverse Event Frequency Reference
Elevated Creatine Phosphokinase ≥20% [10]
Thrombocytopenia ≥20% [10]
Increased Alanine Aminotransferase ≥20% [10]
Anemia Common [7]
Neutropenia Common [7]
Skin Hyperpigmentation Common [11]

| Proteinuria | Common |[11] |

Experimental Protocols

The following protocols provide standardized methods for the preclinical evaluation of olverembatinib in Ph+ ALL cell lines (e.g., SUP-B15).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Functional Assays cluster_mech Mechanistic Analysis cluster_analysis Data Analysis & Outcome start Ph+ ALL Cell Line (e.g., SUP-B15) viability Cell Viability Assay (MTS/MTT) start->viability Treat with Olverembatinib apoptosis Apoptosis Assay (Annexin V) start->apoptosis Treat with Olverembatinib wb Western Blot (p-BCR-ABL1, p-STAT5) start->wb Treat with Olverembatinib ic50 Determine IC₅₀ viability->ic50 apop_quant Quantify Apoptosis apoptosis->apop_quant pathway Confirm Pathway Inhibition wb->pathway conclusion Evaluate Preclinical Efficacy ic50->conclusion apop_quant->conclusion pathway->conclusion

A typical workflow for preclinical evaluation.
Protocol 1: In Vitro Cell Proliferation Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of olverembatinib using a colorimetric MTS/MTT assay, which measures cell metabolic activity as an indicator of viability.

Materials:

  • Ph+ ALL cell line (e.g., SUP-B15)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Olverembatinib dimesylate stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (absorbance at 490 nm for MTS, 570 nm for MTT)

Procedure:

  • Cell Seeding: Culture cells to logarithmic growth phase. Count and resuspend cells in fresh medium to a density of 1x10⁵ cells/mL. Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of olverembatinib in culture medium. A typical concentration range would be 0.1 nM to 1 µM. Also prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Add the serially diluted olverembatinib and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well.[4][12]

  • Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, a solubilization step (e.g., adding 100 µL of DMSO or SDS-HCl solution) is required after incubation.[12]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Subtract the background absorbance (media only). Normalize the results to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by olverembatinib using Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) staining.

Materials:

  • Ph+ ALL cells, treated as described in Protocol 1.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1x10⁶ cells in 6-well plates and treat with olverembatinib (e.g., at 1x and 5x the IC₅₀) and vehicle control for 24-48 hours.

  • Cell Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 3: Western Blot Analysis of BCR-ABL1 Pathway

This protocol assesses the effect of olverembatinib on the phosphorylation status of BCR-ABL1 and its key downstream targets.

Materials:

  • Ph+ ALL cells, treated as described in Protocol 2.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL1 (Tyr245), anti-BCR-ABL1, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE.[2]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein phosphorylation relative to total protein and loading controls.

Overcoming TKI Resistance

A key application of olverembatinib is its ability to overcome resistance to previous generations of TKIs. Its development addresses the evolutionary path of BCR-ABL1 mutations that arise under the selective pressure of targeted therapy.

TKI_Resistance Ph_ALL Ph+ ALL (BCR-ABL1 Driven) TKI1 1st Gen TKI (Imatinib) Ph_ALL->TKI1 Initial Treatment Resistance1 Resistance (Various Mutations) TKI1->Resistance1 Induces Selection TKI2 2nd Gen TKIs (Dasatinib, Nilotinib) Resistance2 T315I 'Gatekeeper' Mutation TKI2->Resistance2 Induces Selection Compound_Mut Compound Mutations (Post-Ponatinib/Asciminib) Resistance1->TKI2 Next Line Treatment Olverembatinib 3rd Gen TKI Olverembatinib Resistance1->Olverembatinib Overcomes Resistance2->Olverembatinib Overcomes Compound_Mut->Olverembatinib Overcomes Response Clinical Response Olverembatinib->Response

Olverembatinib's role in the TKI resistance landscape.

References

Application Notes and Protocols for Olverembatinib Dimesylate in Gastrointestinal Stromal Tumor (GIST) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate (formerly HQP1351) is a novel, orally active, third-generation multi-targeted tyrosine kinase inhibitor (TKI).[1] While initially developed and approved for the treatment of chronic myeloid leukemia (CML), particularly for cases with the T315I mutation, olverembatinib has demonstrated significant antitumor activity in preclinical and clinical studies of gastrointestinal stromal tumors (GIST), a rare mesenchymal neoplasm of the gastrointestinal tract.[1][2] This document provides detailed application notes and protocols for the use of olverembatinib in GIST research, with a particular focus on the succinate dehydrogenase (SDH)-deficient subtype, where it has shown notable efficacy.[3][4]

GISTs are primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[5] However, a subset of GISTs, particularly common in pediatric and young adult patients, are wild-type for KIT and PDGFRA and are often characterized by a deficiency in the succinate dehydrogenase enzyme complex (SDH-deficient GIST).[6][7] These tumors are generally insensitive to standard TKI therapies like imatinib.[6] Olverembatinib's broader kinase inhibition profile, which includes KIT, PDGFRA, SRC, FGFR, and others, makes it a promising therapeutic agent for TKI-resistant and SDH-deficient GIST.[4][8]

Mechanism of Action

Olverembatinib is a potent inhibitor of multiple kinases involved in oncogenic signaling. In the context of GIST, its primary targets are believed to be the constitutively active mutant forms of KIT and PDGFRA.[5] However, its efficacy in SDH-deficient GIST suggests a more complex mechanism. In SDH-deficient cells, olverembatinib has been shown to inhibit the phosphorylation of FGFR1, IGF-1R, SRC, AKT, and ERK1/2, and decrease the protein levels of HIF-2α and VEGFA.[5] Furthermore, translational research suggests that olverembatinib may exert its antitumor effects by modulating lipid metabolism, which is significantly altered in SDH-deficient GIST.[9] Studies have also indicated that olverembatinib can downregulate BCL-xL and MCL-1 protein expression, potentially through the inhibition of the KIT signaling pathway and downstream STAT3.[4]

Signaling Pathway in SDH-Deficient GIST and the Role of Olverembatinib

GIST_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs Receptor Tyrosine Kinases (e.g., FGFR1, IGF-1R) SRC SRC RTKs->SRC PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS_RAF_MEK_ERK STAT3 STAT3 SRC->STAT3 Gene_Transcription Gene Transcription (Angiogenesis, Proliferation, Survival) PI3K_AKT->Gene_Transcription RAS_RAF_MEK_ERK->Gene_Transcription BCL_xL_MCL_1 BCL-xL, MCL-1 STAT3->BCL_xL_MCL_1 SDH_complex Succinate Dehydrogenase (SDH) Complex Succinate Succinate SDH_complex->Succinate Inhibited in SDH-deficient GIST HIF HIF-2α Succinate->HIF Accumulation stabilizes HIF->Gene_Transcription Olverembatinib Olverembatinib Olverembatinib->RTKs Olverembatinib->SRC

Signaling pathways in SDH-deficient GIST targeted by olverembatinib.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of olverembatinib in GIST.

Table 1: Preclinical Anti-proliferative Activity of Olverembatinib

Cell Line ModelIC50 (µM)Reference
SDHB-deficient cell lines0.129 - 5.132[5]

Table 2: Clinical Efficacy of Olverembatinib in SDH-deficient GIST (NCT03594422)

ParameterValuePatient Cohort (n)Reference
Initial Phase 1 Data
Partial Response (PR)520[3]
Clinical Benefit Rate (CBR)93.8%16[3]
Updated Phase 1 Data
Objective Response Rate (ORR)23.1%26[4]
Partial Responses (PR)626[4]
Clinical Benefit Rate (CBR)**92.3%26[4]
Median Duration of Treatment15.6 months26[4]
Median Progression-Free Survival (PFS)27.5 months26[4]
CBR = Complete Response (CR) + Partial Response (PR) + Stable Disease (SD) > 16 weeks
**CBR = PR + SD > 16 weeks

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in SDH-deficient GIST Patients Treated with Olverembatinib (NCT03594422)

Adverse EventIncidence (%)Grade ≥3 Incidence (%)Reference
Anemia55%Not Specified[10]
Neutropenia75% (treatment-related)One patient with Grade 3[10]
Any Grade 3 or higher TEAENot Applicable38.5%[8]

Experimental Protocols

The following are generalized protocols for key experiments in GIST research involving olverembatinib. These should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Cell Proliferation/Viability Assay

This protocol describes a method to assess the anti-proliferative effect of olverembatinib on GIST cell lines.

Materials:

  • GIST cell lines (e.g., GIST-T1, GIST882 for KIT-mutant; SDHB-knockdown or patient-derived SDH-deficient lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count GIST cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of olverembatinib in complete medium from the stock solution. A typical concentration range would be 0.01 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the olverembatinib dilutions or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Kinase Inhibition

This protocol is for assessing the effect of olverembatinib on the phosphorylation of target kinases and downstream signaling proteins.

Materials:

  • GIST cells treated with olverembatinib as described above.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-KIT, anti-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-SDHB).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Wash olverembatinib-treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of olverembatinib in a GIST xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • GIST cell line (e.g., GIST430 for imatinib-resistant models) or patient-derived xenograft (PDX) tissue.

  • Matrigel.

  • This compound formulation for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject GIST cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse. For PDX models, implant a small tumor fragment.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer olverembatinib orally (e.g., 15 mg/kg, every other day) to the treatment group.

    • Administer the vehicle to the control group.

  • Monitoring and Endpoints:

    • Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI). A study on the combination of olverembatinib and lisaftoclax showed a TGI of 57.6% for olverembatinib alone in an imatinib-resistant GIST430 xenograft model.[4]

    • At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Protocol 4: Clinical Trial Design Overview for Olverembatinib in GIST

This section provides an overview of the design for clinical trials investigating olverembatinib in GIST, based on publicly available information for NCT03594422 and the planned POLARIS-3 study (NCT06640361).

Study Design:

  • Phase: Phase 1b/2 (NCT03594422) and Phase 3 (POLARIS-3).[3][6]

  • Design: Open-label, single-arm, multicenter studies.[3][6]

  • Patient Population: Patients with advanced or metastatic GIST who are resistant or intolerant to prior TKI therapies, with a focus on SDH-deficient GIST.[3][6]

  • Intervention: Olverembatinib administered orally, typically on an every-other-day schedule in 28-day cycles. Doses have ranged from 20 mg to 50 mg.[6][8]

  • Primary Endpoints:

    • Phase 1b/2: Safety, tolerability, and recommended Phase 2 dose (RP2D).[6]

    • Phase 3: Efficacy as measured by Progression-Free Survival (PFS) and Clinical Benefit Rate (CBR).[3]

  • Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DOR), Overall Survival (OS), and pharmacokinetics.[6]

  • Key Assessments: Tumor response is typically evaluated every 8-12 weeks using RECIST v1.1 criteria. Safety is monitored through the documentation of adverse events according to CTCAE.

Experimental Workflow for Preclinical Evaluation of Olverembatinib

preclinical_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture GIST Cell Line Culture (KIT-mutant & SDH-deficient) Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Culture->Western_Blot Xenograft_Model GIST Xenograft Model Establishment (Cell line or PDX) Cell_Culture->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Efficacy_Study->Toxicity_Assessment Olverembatinib This compound Olverembatinib->Proliferation_Assay Olverembatinib->Western_Blot Olverembatinib->Efficacy_Study

A typical workflow for the preclinical evaluation of olverembatinib in GIST.

Conclusion

This compound is a promising therapeutic agent for GIST, particularly for the difficult-to-treat SDH-deficient subtype. The provided application notes and protocols offer a framework for researchers to investigate its mechanism of action and preclinical efficacy. The ongoing clinical trials will further elucidate its role in the treatment of GIST and potentially provide a much-needed therapeutic option for patients with limited choices.

References

Application Notes and Protocols: Olverembatinib Dimesylate for Succinate Dehydrogenase-Deficient Gastrointestinal Stromal Tumors (GIST)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase-deficient gastrointestinal stromal tumors (SDH-deficient GIST) represent a rare and distinct subgroup of GISTs characterized by a lack of response to standard tyrosine kinase inhibitors (TKIs) like imatinib.[1][2][3][4][5][6] Olverembatinib dimesylate (HQP1351), a novel, orally active third-generation TKI, has demonstrated promising anti-tumor activity and a manageable safety profile in patients with TKI-resistant SDH-deficient GIST.[1][3][5][7][8] These application notes provide a comprehensive overview of the preclinical and clinical data on olverembatinib in this indication, along with detailed protocols for key experimental procedures. Olverembatinib targets multiple kinases, including BCR-ABL, KIT, SRC, FGFR, and PDGFRA.[7]

Preclinical Data

Preclinical studies have shown that olverembatinib possesses potent antiproliferative activity in TKI-resistant GIST cell lines.[7][8] In SDHB-deficient cell lines, olverembatinib demonstrated superior antiproliferative activity compared to other approved TKIs, with IC50 values ranging from 0.129 to 5.132 μM.[9]

In Vitro Studies

In a rat pheochromocytoma cell line with SDHB knockdown (PC12#5F7), olverembatinib was shown to decrease HIF2α, VEGFA, and FGFR1 protein levels.[9] Furthermore, it inhibited the phosphorylation of key signaling proteins including FGFR1, IGF1R, SRC, AKT, and ERK1/2.[9]

In Vivo Studies

In xenograft models using the PC12#5F7 cell line, olverembatinib demonstrated dose-dependent antitumor activity when administered at 10 and 20 mg/kg every other day.[9]

Clinical Data

A phase 1 clinical trial (NCT03594422) evaluated the safety and efficacy of olverembatinib in patients with advanced or metastatic GIST, including a cohort of patients with SDH-deficient GIST who were resistant to other TKIs.[1][2][3][4][7][8]

Efficacy in SDH-Deficient GIST

The clinical trial demonstrated significant clinical benefit in patients with SDH-deficient GIST.

Efficacy EndpointResultPatient CohortCitation
Objective Response Rate (ORR) 23.1%26[7][9]
Partial Response (PR) 6 patients26[7][9][10]
Clinical Benefit Rate (CBR) 92.3% - 93.8%16-26[1][7][10]
Median Progression-Free Survival (PFS) 22.0 - 27.5 months26[7][9][10]
Median Treatment Duration 15.6 months26[7][10]
Safety and Tolerability

Olverembatinib was generally well-tolerated in patients with SDH-deficient GIST.[1][10] The majority of treatment-emergent adverse events (TEAEs) were grade 1 or 2 in severity.[1]

Adverse Event ProfileDetailsCitation
Grade 3 or Higher TEAEs Occurred in 38.5% of patients.[7]
Most Common Hematologic AE Anemia (55% of patients)[1]
Most Common Treatment-Related AE Grade 3 neutropenia (75% of patients)[1]
Treatment-Related Deaths None reported[7]

Mechanism of Action in SDH-Deficient GIST

The antitumor activity of olverembatinib in SDH-deficient GIST is multifactorial, involving the modulation of multiple signaling pathways and a unique impact on cellular metabolism.

Inhibition of Key Signaling Pathways

SDH deficiency leads to the accumulation of succinate, which in turn stabilizes hypoxia-inducible factor (HIF).[11] Stabilized HIF1α upregulates the expression of genes involved in angiogenesis, glucose metabolism, and cell proliferation and survival, such as VEGF, IGF, and TGFα.[11] Olverembatinib has been shown to inhibit several of these downstream signaling pathways implicated in the tumorigenesis of SDH-deficient neoplasms, including VEGFR, IGF1R, and FGFR.[9][11]

Modulation of Lipid Metabolism

A novel aspect of olverembatinib's mechanism of action is its ability to regulate lipid metabolism.[11] SDH-deficient GIST cells exhibit increased lipid uptake and synthesis.[11] Olverembatinib dose-dependently suppresses lipid uptake and the expression of proteins involved in lipid metabolism, such as CD36, thereby blocking a key energy source for the tumor cells.[11]

GIST_Signaling_Pathway cluster_0 SDH-Deficient GIST Cell SDH_deficiency SDH Deficiency Succinate Succinate Accumulation SDH_deficiency->Succinate PHDs PHDs Inhibition Succinate->PHDs HIF_stabilization HIF Stabilization PHDs->HIF_stabilization Lipid_Metabolism Increased Lipid Uptake & Synthesis HIF_stabilization->Lipid_Metabolism Signaling_Pathways VEGFR, IGF1R, FGFR, SRC HIF_stabilization->Signaling_Pathways Tumorigenesis Angiogenesis, Proliferation, Survival, Metastasis Lipid_Metabolism->Tumorigenesis Olverembatinib Olverembatinib Olverembatinib->Lipid_Metabolism Inhibits Olverembatinib->Signaling_Pathways Inhibits Signaling_Pathways->Tumorigenesis

Proposed mechanism of action of olverembatinib in SDH-deficient GIST.

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to the study of olverembatinib in SDH-deficient GIST. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Viability Assay

This protocol describes a method for assessing the effect of olverembatinib on the viability of GIST cell lines.

Materials:

  • GIST cell lines (e.g., SDHB-knockdown lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of olverembatinib in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the olverembatinib dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or follow the manufacturer's instructions for other viability reagents.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This protocol outlines a method to detect changes in the phosphorylation of key signaling proteins in GIST cells following treatment with olverembatinib.

Materials:

  • GIST cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR1, anti-phospho-IGF1R, anti-phospho-SRC, anti-phospho-AKT, anti-phospho-ERK1/2, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate GIST cells and treat with olverembatinib or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes the establishment and use of a GIST xenograft model to evaluate the in vivo efficacy of olverembatinib.

Xenograft_Workflow cluster_0 Experimental Workflow Cell_Culture SDH-deficient GIST Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Olverembatinib Treatment Tumor_Growth->Treatment Endpoint Tumor Volume Measurement & Analysis Treatment->Endpoint

Workflow for in vivo evaluation of olverembatinib in a GIST xenograft model.

Materials:

  • SDH-deficient GIST cells (e.g., PC12#5F7)

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers

Procedure:

  • Harvest GIST cells and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer olverembatinib or vehicle control orally at the desired dose and schedule (e.g., 10-20 mg/kg every other day).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

This compound has emerged as a promising therapeutic agent for the treatment of SDH-deficient GIST, a patient population with a significant unmet medical need.[1][7] Its unique mechanism of action, targeting multiple oncogenic pathways and cellular metabolism, provides a strong rationale for its continued development.[9][11] The protocols provided herein offer a framework for researchers to further investigate the preclinical and translational aspects of olverembatinib in this rare and challenging disease. A global, multicenter, single-arm, open-label, pivotal registrational Phase III study is being planned to further evaluate the efficacy and safety of olverembatinib in patients with SDH-deficient GIST.[3]

References

Application Notes and Protocols: Olverembatinib Dimesylate in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate is a potent, orally administered, third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI).[1] It was developed to overcome resistance to first- and second-generation TKIs, particularly the gatekeeper T315I mutation, which confers resistance to most available inhibitors.[1][2] Olverembatinib binds to the ATP-binding site of both native and mutated forms of the BCR-ABL1 kinase, effectively blocking its activity and downstream signaling pathways essential for the survival and proliferation of leukemic cells.[2][3] Its efficacy extends to a broad spectrum of BCR-ABL1 mutations.[4]

The rationale for combining olverembatinib with traditional chemotherapy stems from preclinical and clinical evidence suggesting synergistic anti-tumor effects. This combination aims to enhance apoptosis in cancer cells, overcome resistance mechanisms, and improve treatment outcomes in hematologic malignancies such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5][6] These notes provide an overview of the preclinical and clinical data, along with detailed protocols for key experimental assays.

Mechanism of Action

Olverembatinib's primary mechanism is the potent inhibition of the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML) and a significant driver in Ph+ ALL.[7] By blocking the kinase activity of BCR-ABL1, olverembatinib prevents the phosphorylation of crucial downstream signaling proteins.[3] This disruption inhibits multiple pathways responsible for cell proliferation and survival, including the STAT5, PI3K/AKT, and RAS/ERK pathways, ultimately leading to apoptosis (programmed cell death) in malignant cells.[3][4][5]

Beyond BCR-ABL1, olverembatinib also demonstrates inhibitory activity against other kinases implicated in oncogenesis, such as FLT3, KIT, PDGFRα, and FGFR1, suggesting a broader anti-cancer potential.[2][4]

cluster_membrane cluster_cytoplasm BCR_ABL1 BCR-ABL1 Fusion Protein STAT5 STAT5 BCR_ABL1->STAT5 PI3K PI3K BCR_ABL1->PI3K RAS RAS BCR_ABL1->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ERK ERK1/2 RAS->ERK ERK->Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1

Caption: Olverembatinib inhibits the BCR-ABL1 kinase, blocking downstream survival pathways.

Preclinical Data: Synergy with Other Agents

Preclinical studies have demonstrated that olverembatinib acts synergistically with chemotherapeutic agents and other targeted therapies to enhance anti-tumor effects in various hematologic cancer models.

In Ph+ ALL cell lines, combining olverembatinib with conventional chemotherapy agents like vincristine or doxorubicin resulted in synergistic anti-proliferative activity and a significant increase in apoptosis compared to single-agent treatment.[5] Mechanistically, this combination led to a more profound inhibition of BCR-ABL1 and its downstream targets, including STAT5, AKT, and ERK1/2.[5] Furthermore, the combination therapy effectively downregulated anti-apoptotic proteins such as MCL-1, BCL-2, and BCL-xL while upregulating pro-apoptotic proteins like BAX and PUMA.[5]

Similar synergistic effects were observed in preclinical models of acute myeloid leukemia (AML). When combined with the BCL-2 inhibitor lisaftoclax, olverembatinib was able to overcome venetoclax resistance in AML cell lines.[8] This combination significantly increased apoptosis by downregulating signaling pathways known to mediate venetoclax resistance and boosting the expression of pro-apoptotic proteins.[8]

cluster_proteins Apoptotic Regulatory Proteins Olverembatinib Olverembatinib MCL1 MCL-1 / BCL-2 (Anti-apoptotic) Olverembatinib->MCL1 Inhibits BAX BAX / PUMA (Pro-apoptotic) Olverembatinib->BAX Promotes Chemotherapy Chemotherapy (e.g., Vincristine) Chemotherapy->MCL1 Inhibits Chemotherapy->BAX Promotes Caspase Caspase-3 Activation MCL1->Caspase BAX->Caspase Apoptosis Enhanced Apoptosis Caspase->Apoptosis

Caption: Synergy of olverembatinib and chemotherapy in promoting apoptosis.

Table 1: Summary of Preclinical Combination Studies
Cancer ModelCombination Agent(s)Cell LinesKey FindingsReference
Ph+ ALLVincristine, DoxorubicinSUP-B15Synergistic anti-proliferative activity and enhanced apoptosis.[5][5]
Inhibition of BCR-ABL1, STAT5, AKT, and ERK1/2 phosphorylation.[5][5]
Downregulation of MCL-1, BCL-2; upregulation of BAX, PUMA.[5][5]
Venetoclax-Resistant AMLLisaftoclax (BCL-2 inhibitor)OCI-AML-3, MOLM13, MV-4-11Overcame venetoclax resistance.[8][8]
Significantly increased apoptosis vs. single agents (p < 0.0001).[8][8]
Upregulation of pro-apoptotic proteins BAX, BAK, PUMA.[8][8]

Clinical Trials and Data

The combination of olverembatinib with chemotherapy is being actively investigated in clinical trials, particularly for newly diagnosed Ph+ ALL.

POLARIS-1 (NCT06051409): A Phase III Registrational Study

A key ongoing study is the global, multicenter, randomized Phase III trial (POLARIS-1) evaluating the efficacy and safety of olverembatinib combined with low-intensity chemotherapy compared to imatinib plus chemotherapy in newly diagnosed adult patients with Ph+ ALL.[9][10][11]

cluster_workflow POLARIS-1 Clinical Trial Workflow Screening Patient Screening (Newly Diagnosed Ph+ ALL) Randomization Randomization Screening->Randomization ArmA Arm A: Olverembatinib + Low-Intensity Chemo Randomization->ArmA ArmB Arm B (Control): Imatinib + Low-Intensity Chemo Randomization->ArmB Treatment Induction Cycles (3 cycles, 28 days each) ArmA->Treatment Treatment ArmB->Treatment Treatment Endpoint Primary Endpoint Assessment: MRD Negativity Rate Treatment->Endpoint

Caption: Workflow for the POLARIS-1 (NCT06051409) Phase III clinical trial.

Table 2: POLARIS-1 (HQP1351AG301) Phase III Trial Design
ParameterDescription
NCT Number NCT06051409[11]
Phase Phase III, Registrational[9][10]
Study Design Global, Multicenter, Randomized, Open-Label[9][11]
Patient Population Newly diagnosed adult patients with Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL)[10]
Investigational Arm Olverembatinib combined with low-intensity chemotherapy[11]
Control Arm Imatinib combined with low-intensity chemotherapy[11]
Primary Endpoint Minimal Residual Disease (MRD) negativity rate by the end of three induction cycles[9][11]

Initial results from Part A of the POLARIS-1 study have been promising, demonstrating a high rate of deep molecular response and a manageable safety profile.

Table 3: Key Efficacy and Safety Data from the POLARIS-1 Study (Part A)
EndpointResult
MRD-Negative Complete Response (CR) Rate 64.2% by the end of induction therapy[9][12]
Safety Profile The combination was well-tolerated[12]
Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs, incidence >15%) Neutropenia (63.6%)[12]
Thrombocytopenia (56.4%)[12]
Leukopenia (54.5%)[12]
Anemia (49.1%)[12]
Pneumonia (30.9%)[12]
Hypokalemia (20%)[12]
Abnormal hepatic function (16.4%)[12]

Experimental Protocols

The following protocols are generalized methodologies for key in vitro experiments used to assess the efficacy of olverembatinib in combination with chemotherapy.

Protocol: Cell Viability Assay

This protocol is used to measure the anti-proliferative effects of drug combinations.

Materials:

  • Leukemia cell lines (e.g., SUP-B15)

  • RPMI-1640 medium with 10% FBS

  • This compound, chemotherapy agent (e.g., vincristine)

  • 96-well white, flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Culture cells to logarithmic growth phase. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of olverembatinib and the chemotherapy agent in culture medium at 2x the final desired concentration.

  • Treatment: Add 100 µL of the 2x drug solutions to the wells. Include single-agent controls and an untreated (vehicle) control. For combination studies, add drugs simultaneously or sequentially as required by the experimental design.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC₅₀ values using non-linear regression analysis. Combination synergy can be calculated using software like CompuSyn to determine the Combination Index (CI).

Protocol: Apoptosis Assay via Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following drug treatment.

Materials:

  • Leukemia cell lines

  • 6-well plates

  • Olverembatinib and chemotherapy agent

  • Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed 1x10⁶ cells per well in 6-well plates and treat with the desired concentrations of olverembatinib, chemotherapy, or the combination for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation: Add 400 µL of 1x Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.

Protocol: Western Blot for Protein Phosphorylation Analysis

This protocol is used to analyze changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-MCL-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis can be performed to quantify protein band intensity, normalizing to a loading control like β-actin.

Conclusion

This compound, in combination with chemotherapy, represents a promising therapeutic strategy for challenging hematologic malignancies like Ph+ ALL. Preclinical data strongly support a synergistic mechanism that enhances the killing of cancer cells.[5] Early clinical results from the POLARIS-1 study are encouraging, showing high rates of molecular remission with a manageable safety profile.[9][12] The protocols outlined here provide a framework for researchers to further investigate the mechanisms of synergy and explore novel combination strategies involving olverembatinib. Continued research and the maturation of clinical trial data will be crucial in defining the role of this combination in clinical practice.

References

Application Notes and Protocols: Olverembatinib Dimesylate for Inducing Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to first and second-generation TKIs, including those harboring the T315I "gatekeeper" mutation.[1][4][5] This document provides detailed application notes on the mechanism of olverembatinib in inducing apoptosis in leukemia cells and protocols for key experimental procedures to evaluate its efficacy.

Olverembatinib is a potent, orally active pan-BCR-ABL inhibitor that binds tightly to the ATP-binding site of both wild-type and mutant BCR-ABL1 kinase, including the T315I mutation which is notoriously resistant to many other TKIs.[1][6][7] By inhibiting the kinase activity of BCR-ABL1, olverembatinib blocks downstream signaling pathways crucial for the proliferation and survival of leukemia cells, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][6][8][9] Preclinical studies have shown that olverembatinib enhances cell cycle arrest and apoptosis in CML cells.[5][9]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which olverembatinib induces apoptosis in leukemia cells is through the potent inhibition of the constitutively active BCR-ABL1 tyrosine kinase. This oncogenic fusion protein drives leukemogenesis by activating a network of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.

Key signaling pathways inhibited by olverembatinib include:

  • Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway: This pathway is a critical regulator of cell survival. Its inhibition by olverembatinib leads to the downregulation of anti-apoptotic proteins.[10]

  • SRC kinase pathways: These kinases are involved in cell growth, proliferation, and survival. Olverembatinib has been shown to likely inhibit these pathways.[10]

The inhibition of these pathways culminates in the activation of the intrinsic apoptotic cascade. This is characterized by the cleavage and activation of caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis.[10]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and clinical efficacy of olverembatinib in leukemia.

Table 1: In Vitro Inhibitory Activity of Olverembatinib against BCR-ABL Kinase and Leukemia Cell Lines

TargetIC50 (nM)Cell LineIC50 (nM)
Native Bcr-Abl0.34[7]K562 (CML)0.21[11]
Bcr-Abl (T315I)0.68[7]Ku812 (CML)0.13[11]
Wild-type BCR-ABL10.5[5]K562R (imatinib-resistant)4.5[11]
SUP-B15 (Ph+ ALL)2.5[11]

Table 2: Clinical Response to Olverembatinib in Patients with Chronic Phase CML (CP-CML)

Patient PopulationComplete Cytogenetic Response (CCyR) RateMajor Molecular Response (MMR) Rate
All evaluable patients with CP-CML~61%[3]~42%[3]
CP-CML with T315I mutation60%[8]44%[8]
CP-CML without T315I mutation55%[8]42%[8]
Patients who failed prior ponatinib53-58%[3][8]37-38%[3][8]
Patients who failed prior asciminib43-50%[3][8]33-38%[3][8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of olverembatinib on leukemia cells. These are generalized protocols based on standard laboratory techniques and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of olverembatinib on leukemia cells and calculate the IC50 value.

Materials:

  • Leukemia cell line (e.g., K562, Ba/F3-p210-T315I)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO for MTT, or provided with XTT kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of olverembatinib in complete medium. Add 100 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using XTT, the soluble formazan is measured directly.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the olverembatinib concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following olverembatinib treatment.

Materials:

  • Leukemia cells treated with olverembatinib

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat leukemia cells with various concentrations of olverembatinib for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of key apoptotic proteins following olverembatinib treatment.

Materials:

  • Leukemia cells treated with olverembatinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-CrkL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of olverembatinib on cell cycle distribution.

Materials:

  • Leukemia cells treated with olverembatinib

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with olverembatinib for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. Add 3 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Olverembatinib_Mechanism_of_Action cluster_1 Leukemia Cell olverembatinib Olverembatinib BCR_ABL1 BCR-ABL1 Kinase (Wild-type & Mutants including T315I) olverembatinib->BCR_ABL1 Inhibits PI3K_AKT PI3K/Akt Pathway BCR_ABL1->PI3K_AKT SRC SRC Kinase Pathway BCR_ABL1->SRC Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits SRC->Proliferation SRC->Apoptosis Inhibits Caspase3_PARP Cleaved Caspase-3 Cleaved PARP Apoptosis->Caspase3_PARP Leads to

Caption: Mechanism of olverembatinib-induced apoptosis in leukemia cells.

Experimental_Workflow cluster_assays Apoptosis & Cell Fate Analysis cluster_readout Data Acquisition & Analysis start Leukemia Cell Culture (e.g., K562, Ba/F3-T315I) treatment Treatment with Olverembatinib (Dose- and Time-course) start->treatment cell_viability Cell Viability Assay (MTT/XTT) treatment->cell_viability apoptosis_staining Apoptosis Staining (Annexin V/PI) treatment->apoptosis_staining western_blot Western Blot (Caspase-3, PARP, etc.) treatment->western_blot cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle plate_reader Microplate Reader cell_viability->plate_reader flow_cytometer Flow Cytometer apoptosis_staining->flow_cytometer imaging_system Chemiluminescence Imager western_blot->imaging_system cell_cycle->flow_cytometer ic50 IC50 Determination plate_reader->ic50 apoptosis_quant Quantification of Apoptosis flow_cytometer->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometer->cell_cycle_dist protein_exp Protein Expression Changes imaging_system->protein_exp

References

Application Notes and Protocols for Olverembatinib Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate mechanisms of resistance to olverembatinib (HQP1351), a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The protocols outlined below are intended to enable researchers to identify and characterize genetic and non-genetic alterations that confer resistance to this potent anti-leukemic agent.

Introduction to Olverembatinib and Resistance

Olverembatinib is a highly effective TKI developed to treat chronic myeloid leukemia (CML), particularly in patients harboring the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs[1][2]. Despite its efficacy, resistance to olverembatinib can emerge, posing a significant clinical challenge[3][4]. Understanding the mechanisms of this resistance is crucial for developing next-generation therapies and optimizing patient treatment strategies.

Resistance to TKIs like olverembatinib can be broadly categorized into two main types:

  • BCR-ABL1-dependent mechanisms: These primarily involve mutations within the BCR-ABL1 kinase domain that interfere with drug binding or stabilize the active conformation of the kinase[5][6]. While olverembatinib is effective against the T315I mutation, other single or compound mutations can reduce its efficacy[3][4][7].

  • BCR-ABL1-independent mechanisms: These involve the activation of alternative signaling pathways that bypass the need for BCR-ABL1 activity for cell survival and proliferation[5][6]. Pathways such as JAK/STAT have been implicated in TKI resistance[6].

This document provides detailed protocols for generating olverembatinib-resistant cell lines, identifying resistance mechanisms, and characterizing the functional consequences of these alterations.

Experimental Design Workflow

The overall workflow for investigating olverembatinib resistance can be broken down into several key stages. The following diagram illustrates a typical experimental approach.

experimental_workflow cluster_0 Phase 1: Generation of Resistant Models cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Interpretation start Parental CML Cell Line (e.g., Ba/F3 BCR-ABL1, K562) exposure Continuous or Pulsed Exposure to Increasing Olverembatinib Concentrations start->exposure selection Selection and Expansion of Resistant Clones exposure->selection viability Cell Viability Assays (Determine IC50 Shift) selection->viability apoptosis Apoptosis Assays (Annexin V/PI Staining) selection->apoptosis mut_analysis BCR-ABL1 Kinase Domain Sequencing (Sanger/NGS) viability->mut_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, Phospho-proteomics) viability->pathway_analysis functional_validation Functional Validation (e.g., CRISPR/Cas9, siRNA) mut_analysis->functional_validation pathway_analysis->functional_validation interpretation Identification of Resistance Mechanisms functional_validation->interpretation

Caption: Experimental workflow for olverembatinib resistance studies.

Key Experimental Protocols

Protocol 1: Generation of Olverembatinib-Resistant Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous exposure to escalating doses of olverembatinib. This method mimics the development of acquired resistance in a clinical setting[8][9][10].

Materials:

  • Parental CML cell line (e.g., Ba/F3 expressing BCR-ABL1 or a specific mutant, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Olverembatinib (HQP1351) stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

Methodology:

  • Determine the initial IC50:

    • Plate the parental cells in a 96-well plate.

    • Treat with a serial dilution of olverembatinib for 72 hours.

    • Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

  • Initiate Resistance Induction:

    • Culture parental cells in a flask with olverembatinib at a concentration equal to the IC50.

    • Maintain the culture by replacing the medium with fresh drug-containing medium every 3-4 days.

    • Monitor cell viability and proliferation. Initially, a significant reduction in cell growth is expected.

  • Dose Escalation:

    • Once the cells resume proliferation at a rate comparable to the untreated parental cells, they have adapted to the current drug concentration.

    • At this point, increase the olverembatinib concentration by 1.5- to 2-fold[10].

    • Repeat this stepwise dose escalation. The process can take several months.

  • Isolation of Resistant Clones:

    • Once cells can proliferate in high concentrations of olverembatinib (e.g., >10-fold the initial IC50), isolate single-cell clones by limiting dilution or single-cell sorting.

    • Expand these clones for further characterization.

  • Confirmation of Resistance:

    • Determine the IC50 of the resistant clones and compare it to the parental cell line. A significant increase in IC50 confirms the resistant phenotype.

    • Culture the resistant cells in drug-free medium for several passages and re-test the IC50 to assess the stability of the resistant phenotype.

Protocol 2: BCR-ABL1 Kinase Domain Mutation Analysis

This protocol outlines the steps for identifying point mutations in the BCR-ABL1 kinase domain, a common mechanism of TKI resistance[11].

Materials:

  • Parental and olverembatinib-resistant CML cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., SuperScript™ IV First-Strand Synthesis System)

  • PCR amplification reagents (e.g., Phusion High-Fidelity PCR Master Mix)

  • Primers flanking the BCR-ABL1 kinase domain

  • DNA purification kit (e.g., QIAquick PCR Purification Kit)

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Harvest approximately 1x10^6 parental and resistant cells.

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • Amplify the BCR-ABL1 kinase domain from the synthesized cDNA using high-fidelity PCR.

    • Use primers designed to specifically amplify the kinase domain region.

    • Verify the PCR product size by agarose gel electrophoresis.

  • Sequencing:

    • Purify the PCR product.

    • For Sanger Sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing. Analyze the resulting chromatograms for nucleotide changes compared to the parental sequence. This method is suitable for detecting dominant mutations[11].

    • For Next-Generation Sequencing (NGS): Prepare sequencing libraries from the purified PCR product. NGS provides higher sensitivity and can detect low-frequency mutations within a cell population[11].

  • Data Analysis:

    • Align the sequencing reads to the reference BCR-ABL1 sequence.

    • Identify single nucleotide variants (SNVs) in the resistant cell lines that are absent in the parental line.

    • Translate the nucleotide changes to amino acid substitutions to identify potential resistance-conferring mutations.

Protocol 3: Signaling Pathway Analysis by Western Blot

This protocol is for investigating BCR-ABL1-independent resistance mechanisms by assessing the activation state of key downstream and alternative signaling pathways.

Materials:

  • Parental and olverembatinib-resistant CML cells

  • Olverembatinib

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BCR-ABL1, anti-BCR-ABL1, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment and Lysis:

    • Culture parental and resistant cells. Treat with olverembatinib at relevant concentrations (e.g., 100 nM) for a specified time (e.g., 2-4 hours).

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to compare the phosphorylation levels of signaling proteins between parental and resistant cells, with and without olverembatinib treatment. Look for sustained activation of pathways like JAK/STAT or PI3K/AKT in resistant cells despite BCR-ABL1 inhibition.

Signaling Pathways in Olverembatinib Resistance

Understanding the signaling networks downstream of BCR-ABL1 is key to interpreting resistance mechanisms. The following diagram illustrates the core pathway and potential bypass tracks.

signaling_pathway cluster_0 BCR-ABL1 Dependent Signaling cluster_1 Cellular Outcomes cluster_2 Mechanisms of Resistance BCR_ABL1 BCR-ABL1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 KD_Mutation Kinase Domain Mutation KD_Mutation->BCR_ABL1 Prevents Inhibition Bypass Bypass Signaling (e.g., Cytokine Receptor) Bypass->JAK_STAT Re-activates

Caption: BCR-ABL1 signaling and potential resistance mechanisms.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Olverembatinib IC50 Values in Parental and Resistant Cell Lines

Cell Line Olverembatinib IC50 (nM) Fold Resistance
Parental K562 Value ± SD 1.0
Resistant Clone 1 Value ± SD Calculate
Resistant Clone 2 Value ± SD Calculate
Ba/F3 p210 Value ± SD 1.0

| Ba/F3 p210 Res | Value ± SD | Calculate |

Table 2: BCR-ABL1 Kinase Domain Mutations Identified in Resistant Clones

Cell Line Mutation Identified Amino Acid Change Detection Method
Resistant Clone 1 c.1135T>A V379I Sanger / NGS
Resistant Clone 2 e.g., c.750G>C e.g., E250D Sanger / NGS

| Ba/F3 p210 Res | Identify mutation | Identify change | Sanger / NGS |

Table 3: Clinical Efficacy of Olverembatinib in TKI-Resistant CML This table summarizes clinical data for context.

Patient Cohort Response Type Response Rate (%) Reference
CML-CP with T315I Complete Cytogenetic Response (CCyR) 58.8 [12]
CML-CP with T315I Major Molecular Response (MMR) 42.9 [12]
Ponatinib-resistant Complete Cytogenetic Response (CCyR) 55.6 [12]
Ponatinib-resistant Major Molecular Response (MMR) 54.5 [12]
Asciminib-resistant Complete Cytogenetic Response (CCyR) 37.5 [13]

| Asciminib-resistant | Major Molecular Response (MMR) | 30 |[13] |

CML-CP: Chronic Myeloid Leukemia - Chronic Phase

By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate and characterize the mechanisms of resistance to olverembatinib, contributing to the development of improved therapeutic strategies for CML.

References

Olverembatinib Dimesylate in Acute Myeloid Leukemia (AML): Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib dimesylate (formerly HQP1351) is a novel, third-generation multi-kinase inhibitor with potent activity against a spectrum of tyrosine kinases implicated in various hematological malignancies. While extensively studied in the context of Chronic Myeloid Leukemia (CML), preclinical evidence highlights its therapeutic potential in Acute Myeloid Leukemia (AML), particularly in subtypes harboring FMS-like tyrosine kinase 3 (FLT3) mutations. These mutations, especially internal tandem duplications (FLT3-ITD), are present in approximately 25-30% of AML patients and are associated with a poor prognosis. Olverembatinib's ability to target FLT3 and its downstream signaling pathways underscores its promise as a therapeutic agent in this challenging disease setting.

This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in AML research, with a focus on in vitro studies.

Mechanism of Action in AML

In the context of AML, olverembatinib primarily exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling cascades. In FLT3-mutated AML, the receptor is perpetually activated, leading to uncontrolled cell proliferation and survival. Olverembatinib treatment has been shown to dose-dependently inhibit the phosphorylation of FLT3 and key downstream signaling proteins, including STAT5, AKT, and ERK.[1][2] This inhibition disrupts the pro-survival signals and induces apoptosis in AML cells.[1][2]

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Activates AKT AKT FLT3->AKT Activates ERK ERK FLT3->ERK Activates Apoptosis Apoptosis STAT5->Apoptosis Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Apoptosis Inhibits AKT->Proliferation ERK->Proliferation Olverembatinib Olverembatinib Olverembatinib->FLT3 Inhibits Phosphorylation

Caption: Olverembatinib inhibits activated FLT3, blocking downstream signaling and promoting apoptosis.

Quantitative Data

The following tables summarize the in vitro efficacy of olverembatinib (also referred to by its developmental code GZD824) in various preclinical models.

Table 1: In Vitro Anti-proliferative Activity of Olverembatinib in Ba/F3 Cells Expressing FLT3 Mutations

Cell LineFLT3 MutationIC50 (nM)
Ba/F3FLT3-ITD-F691I1.4
Ba/F3FLT3-ITD-F691R9.4
Ba/F3FLT3-D835NSensitive
Ba/F3FLT3-D835GSensitive
Ba/F3FLT3-D835ASensitive
Ba/F3FLT3-D842HSensitive
Ba/F3FLT3-D842RSensitive
Ba/F3FLT3-D835HLess Sensitive
Ba/F3FLT3-D835VLess Sensitive
Ba/F3FLT3-D835YLess Sensitive
Ba/F3FLT3-D835ILess Sensitive
Data from a study investigating the anti-proliferative activities of GZD824 in Ba/F3 stable cells. "Sensitive" indicates clear inhibition of cell growth, while "Less Sensitive" indicates a weaker effect. Specific IC50 values for all sensitive mutations were not provided in the source material.[3]

Table 2: Apoptosis Induction by Olverembatinib in Venetoclax-Resistant OCI-AML3 Cells

TreatmentConcentration% Apoptotic Cells (24h)
DMSO (Control)-3.82%
Olverembatinib0.5 µM8.50%
This table demonstrates the induction of apoptosis by olverembatinib as a single agent in a venetoclax-resistant AML cell line.[4]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed AML Cells (e.g., MOLM-13, MV-4-11) treat Treat with Olverembatinib (Dose-response) start->treat viability Cell Viability Assay (CellTiter-Glo®) treat->viability apoptosis Apoptosis Assay (Annexin V Flow Cytometry) treat->apoptosis western Western Blot Analysis (p-FLT3, p-STAT5, p-AKT, p-ERK) treat->western ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Expression & Phosphorylation western->protein_quant

Caption: Workflow for in vitro evaluation of olverembatinib in AML cell lines.

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV-4-11, OCI-AML3)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count AML cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of olverembatinib in culture medium.

    • Add the desired concentrations of olverembatinib or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine (PS) using Annexin V and identifying necrotic cells with propidium iodide (PI).

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat AML cells with olverembatinib as described in the cell viability assay (a typical treatment duration for apoptosis is 24-48 hours).

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.

    • Gate on the cell population of interest based on forward and side scatter.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blot Analysis of FLT3 Signaling Pathway

This protocol is for the detection of changes in the phosphorylation status of FLT3 and its downstream effectors in response to olverembatinib treatment.

Materials:

  • Treated and control AML cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-FLT3 (Tyr591)

    • Total FLT3

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat AML cells with olverembatinib for the desired time (e.g., 2-24 hours).

    • Harvest and wash the cells with cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

These application notes and protocols provide a framework for the preclinical investigation of this compound in AML. The available data suggests that olverembatinib is a potent inhibitor of FLT3 signaling and induces apoptosis in AML cells, particularly those with FLT3-ITD mutations. Further research, including the determination of IC50 values in a broader panel of AML cell lines and in vivo studies, is warranted to fully elucidate its therapeutic potential in this disease.

References

Troubleshooting & Optimization

Technical Support Center: Olverembatinib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olverembatinib dimesylate, with a specific focus on addressing potential solubility challenges in DMSO.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

A1: Yes, this compound is highly soluble in DMSO. Published data indicate its solubility can reach up to 125 mg/mL.[1][2] However, achieving this requires proper technique, as outlined in the troubleshooting guide below.

Q2: Why is it crucial to use fresh, anhydrous DMSO?

A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] Water contamination in DMSO can significantly decrease the solubility of many organic compounds, including this compound, potentially leading to incomplete dissolution or precipitation.[4][5] Using a new, sealed bottle or a properly stored anhydrous grade of DMSO is critical for preparing high-concentration stock solutions.[3][4]

Q3: My olverembatinib solution in DMSO appears cloudy or has particulates. What should I do?

A3: Cloudiness or the presence of particulates indicates incomplete dissolution. This can be caused by several factors, including insufficient mixing, low temperature, or using hydrated DMSO. Vigorously vortexing the solution and using an ultrasonic bath are recommended to facilitate complete dissolution.[1][5] Gentle warming (not to exceed 50°C) can also be employed, but care should be taken to avoid compound degradation.[5]

Q4: My compound precipitated after diluting the DMSO stock into an aqueous medium (e.g., cell culture media, PBS). How can I prevent this?

A4: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water.[4][6] To prevent precipitation, it is best to first make intermediate serial dilutions of the stock solution in DMSO before adding the final, most diluted sample to the aqueous medium.[4] It is also critical to ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.1% for cell-based assays) to avoid solvent-induced toxicity and precipitation.[4][7] Adding the DMSO stock to the aqueous medium slowly while vortexing can also help.

Q5: What is the recommended method for storing this compound solutions?

A5: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][5] For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable for up to one month.[1][2] Always ensure the vials are tightly sealed to prevent moisture absorption.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Observed Issue Potential Cause Recommended Solution
Difficulty Dissolving Powder 1. Insufficient mixing.2. DMSO has absorbed moisture.3. Attempting to prepare a supersaturated solution.1. Vortex the solution vigorously. Use an ultrasonic bath for 15-30 minutes.[1][5]2. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3][4]3. Check the solubility data (see Table 1) to ensure you are not exceeding the solubility limit.
Precipitation Upon Storage 1. Solution was not fully dissolved initially.2. Freeze-thaw cycles.3. Moisture contamination during storage.1. Ensure complete dissolution using sonication before initial storage.2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2][5]3. Use vials with tight-sealing caps. Store desiccated if necessary.
Solution Turns Cloudy After Dilution in Aqueous Buffer 1. Compound has low aqueous solubility.2. Final DMSO concentration is too low to maintain solubility.3. Rapid change in solvent polarity.1. Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium.[4]2. Keep the final DMSO concentration as high as experimentally permissible (e.g., 0.1% - 0.5% in cell culture).[7]3. Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing.

Data & Protocols

Solubility Data

The solubility of this compound can vary slightly between suppliers and based on the purity and handling of the solvent.

Table 1: Solubility of this compound

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO 93 - 125 mg/mL 128.32 - 172.47 mM Sonication and fresh DMSO are recommended for achieving high concentrations.[1][8]

| Water | ≥ 50 mg/mL | ≥ 68.99 mM | Saturation point may be higher.[1] |

Molecular Weight of this compound: 724.77 g/mol [1]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Equilibrate Bring this compound powder and anhydrous DMSO to room temperature. B 2. Weighing Accurately weigh 7.25 mg of this compound powder. A->B C 3. Addition Add the powder to a sterile microcentrifuge tube. B->C D 4. Solubilization Add 1000 µL of anhydrous DMSO to the tube. C->D E 5. Mixing Cap tightly and vortex vigorously for 2-5 minutes. D->E F 6. Sonication Place the tube in an ultrasonic water bath for 15-30 minutes until the solution is clear. E->F G 7. Verification Visually inspect for any remaining particulates against a light source. F->G H 8. Aliquoting Dispense into single-use, light-protected tubes. G->H I 9. Storage Store aliquots at -80°C for long-term use. H->I

Caption: Workflow for preparing an this compound stock solution.

Mechanism of Action & Signaling Pathway

Olverembatinib is a potent, third-generation pan-BCR-ABL tyrosine kinase inhibitor (TKI).[1] It is designed to effectively inhibit the activity of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[9][10] A key feature of olverembatinib is its potent activity against a wide spectrum of BCR-ABL mutations, including the highly resistant T315I "gatekeeper" mutation, which renders many other TKIs ineffective.[9][11] By binding to the ATP-binding site of the BCR-ABL kinase domain, olverembatinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive leukemic cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[9]

BCR_ABL_Pathway cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL1 (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Olverembatinib inhibits BCR-ABL1, blocking pro-survival pathways.

References

optimizing olverembatinib dimesylate concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing olverembatinib dimesylate concentration during IC50 determination experiments.

Section 1: Understanding this compound

This section covers the fundamental properties of olverembatinib, its mechanism of action, and its known potency, which are critical for designing an effective IC50 experiment.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for olverembatinib? A: Olverembatinib is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2][3][4] It functions by binding to the ATP-binding site of the Bcr-Abl kinase, effectively blocking its catalytic activity.[1][3][5] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive the proliferation and survival of cancer cells.[1][4]

Q: What makes olverembatinib effective against resistant forms of cancer? A: A key feature of olverembatinib is its high efficacy against a wide spectrum of Bcr-Abl mutations, most notably the T315I "gatekeeper" mutation.[1][2][6] This specific mutation confers resistance to many first and second-generation TKIs. Olverembatinib's structural design allows it to bind effectively to the kinase domain even when this mutation is present.[1]

Q: Does olverembatinib have other targets besides Bcr-Abl? A: Yes, in addition to Bcr-Abl, olverembatinib has been shown to inhibit other kinases, including KIT, SRC, FGFR, and PDGFRA.[4][5][7] This multi-kinase activity is relevant to its investigation in other malignancies such as gastrointestinal stromal tumors (GIST).[4][7]

BCR-ABL Signaling and Olverembatinib Inhibition cluster_0 Upstream cluster_1 Downstream Signaling BCR_ABL BCR-ABL Kinase (Constitutively Active) Substrate Substrate Protein (e.g., CRKL) BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to ATP Pocket Phos_Substrate Phosphorylated Substrate Substrate->Phos_Substrate Downstream Downstream Effectors (e.g., PI3K/AKT, MAPK) Phos_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Inhibits cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed Cells in 96-well plate e1 3. Treat Cells & Incubate (72h) p1->e1 p2 2. Prepare Serial Dilutions of Olverembatinib p2->e1 e2 4. Add MTT Reagent (4h) e1->e2 e3 5. Add Solubilizer & Mix e2->e3 a1 6. Read Absorbance (570 nm) e3->a1 a2 7. Calculate % Viability & Plot Dose-Response a1->a2 a3 8. Determine IC50 (Non-linear Regression) a2->a3 Start Start: Design IC50 Experiment RangeFind Perform Wide Range-Finding Experiment (e.g., 1 pM to 10 µM) Start->RangeFind AnalyzeCurve Analyze Dose-Response Curve Shape RangeFind->AnalyzeCurve GoodCurve Are top and bottom plateaus well-defined? AnalyzeCurve->GoodCurve Initial curve looks plausible RefineRange Refine Concentration Range: Center new range around estimated IC50 GoodCurve->RefineRange No DefinitiveAssay Perform Definitive IC50 Assay with optimized range (n ≥ 3) GoodCurve->DefinitiveAssay Yes RefineRange->DefinitiveAssay End End: Calculate Final IC50 DefinitiveAssay->End

References

Technical Support Center: Overcoming Olverembatinib Dimesylate Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming olverembatinib dimesylate resistance in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of olverembatinib?

A1: Olverembatinib is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). Its primary mechanism is the potent inhibition of the BCR-ABL1 kinase, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1] Olverembatinib binds to the ATP-binding site of both phosphorylated and non-phosphorylated BCR-ABL1, thereby blocking downstream signaling pathways crucial for the proliferation and survival of leukemic cells and inducing apoptosis.[1][2]

Q2: How does olverembatinib overcome resistance to other TKIs like ponatinib and asciminib?

A2: Olverembatinib's efficacy in patients resistant to ponatinib and asciminib is attributed to its broad coverage of BCR-ABL1 kinase domain mutations, including compound mutations (two or more mutations in the same allele).[3] Its unique binding characteristics allow it to effectively inhibit the kinase activity of mutated BCR-ABL1 where other TKIs may fail.[1]

Q3: What are the known molecular pathways affected by olverembatinib?

A3: Olverembatinib primarily targets the BCR-ABL1 signaling pathway. This leads to the downregulation of downstream signaling proteins such as CRKL and STAT5.[4] Additionally, in certain cellular contexts, it can inhibit other kinases like FLT3, FGFR, PDGFR, and SRC family kinases, and affect pathways such as PI3K/AKT.[4][5]

Q4: Can olverembatinib be used in combination with other agents to overcome resistance?

A4: Yes, preclinical studies have shown that combining olverembatinib with other targeted agents can be effective. For instance, in venetoclax-resistant Acute Myeloid Leukemia (AML) models, the combination of olverembatinib and the BCL-2 inhibitor lisaftoclax has demonstrated synergistic effects in inducing apoptosis.[5][6] Combination with the allosteric inhibitor asciminib has also shown enhanced anti-tumor effects against cells with BCR-ABL1 compound mutations.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreased sensitivity to olverembatinib in our cell line over time. Development of acquired resistance. This could be due to secondary mutations in the BCR-ABL1 kinase domain or activation of bypass signaling pathways.1. Sequence the BCR-ABL1 kinase domain to identify potential new mutations. 2. Perform a phosphoproteomic screen to identify activated bypass pathways. 3. Consider combination therapy. For example, if BCL-2 is upregulated, a combination with a BCL-2 inhibitor like lisaftoclax could be effective.[5]
High background in Western blot for phosphorylated proteins (e.g., p-CRKL). Suboptimal antibody concentration, insufficient washing, or high phosphatase activity in the lysate.1. Optimize the primary antibody concentration. 2. Increase the number and duration of washes. 3. Ensure phosphatase inhibitors are included in the lysis buffer and that lysates are kept on ice.
Inconsistent results in cell viability assays (e.g., CellTiter-Glo). Uneven cell seeding, edge effects in the multi-well plate, or temperature gradients.1. Ensure a homogenous single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with media to minimize edge effects. 3. Equilibrate the plate to room temperature for approximately 30 minutes before adding the reagent.[7][8]
Low percentage of apoptotic cells in Annexin V/PI assay. Suboptimal drug concentration or incubation time. The cell line may be inherently less sensitive.1. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis. 2. Confirm drug activity with a positive control cell line known to be sensitive to olverembatinib. 3. Use a complementary method to confirm apoptosis, such as measuring caspase-3 cleavage by Western blot.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of Olverembatinib in Various Cell Lines

Cell LineCancer TypeKey MutationsIC50 (nM)Reference
K562CMLBCR-ABL1 (wild-type)0.21[4]
SUP-B15Ph+ ALLBCR-ABL1 (wild-type)2.5[4]
Ba/F3Pro-BBCR-ABL1 (T315I)Not specified, but potent inhibition shown[4]
MOLM-13-VEN-RESAMLFLT3-ITD, Venetoclax-ResistantNot specified for single agent[6]
MV-4-11-VEN-RESAMLFLT3-ITD, Venetoclax-ResistantNot specified for single agent[6]
OCI-AML-3-VEN-RESAMLVenetoclax-ResistantNot specified for single agent[6]

Table 2: Apoptosis Induction by Olverembatinib in Combination with Lisaftoclax in Venetoclax-Resistant AML Cell Lines (24-hour treatment)

Cell LineTreatment% Apoptotic Cells
MOLM-13-VEN-RES DMSO (vehicle)5.16
Olverembatinib (10 nM)34.04
Lisaftoclax (3 µM)5.99
Combination58.40
MV-4-11-VEN-RES DMSO (vehicle)7.79
Olverembatinib (10 nM)18.36
Lisaftoclax (3 µM)9.04
Combination68.73
OCI-AML-3 DMSO (vehicle)3.82
Olverembatinib (0.5 µM)8.50
Lisaftoclax (0.5 µM)8.82
Combination75.13
Data extracted from a 2024 study presented at a major hematology conference.[6]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture following treatment with olverembatinib.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurement.

  • Add various concentrations of olverembatinib to the experimental wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.[7][8][9]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with olverembatinib for the desired time and concentration.

  • Harvest cells (including floating cells from the supernatant) and centrifuge at approximately 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[5][10]

Western Blot for Phosphorylated CRKL (p-CRKL)

This protocol is a general guideline for detecting the phosphorylation status of CRKL, a downstream target of BCR-ABL1.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against p-CRKL (Tyr207)

  • Primary antibody against total CRKL or a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with olverembatinib and lyse them in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary p-CRKL antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total CRKL or a loading control to ensure equal loading.

Visualizations

Olverembatinib_Mechanism_of_Action cluster_cell Leukemic Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Olverembatinib Olverembatinib BCR_ABL1 BCR-ABL1 Kinase (Wild-type, T315I, Compound Mutants) Olverembatinib->BCR_ABL1 Inhibition CRKL p-CRKL BCR_ABL1->CRKL STAT5 p-STAT5 BCR_ABL1->STAT5 PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT Proliferation Decreased Proliferation CRKL->Proliferation Apoptosis Increased Apoptosis CRKL->Apoptosis Inhibition of STAT5->Proliferation STAT5->Apoptosis Inhibition of PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibition of

Caption: Mechanism of action of olverembatinib in BCR-ABL1 positive cells.

Experimental_Workflow_Resistance cluster_analysis Analysis of Resistant Clones start Start with Olverembatinib- sensitive cell line culture Culture cells with increasing concentrations of Olverembatinib start->culture monitor Monitor cell viability (e.g., CellTiter-Glo) culture->monitor monitor->culture Continue treatment resistant_clone Isolate and expand resistant clones monitor->resistant_clone characterize Characterize resistant phenotype resistant_clone->characterize Yes sequencing BCR-ABL1 Sequencing characterize->sequencing western Western Blot (p-CRKL, p-STAT5, etc.) characterize->western combo Test combination therapies characterize->combo

Caption: Workflow for generating and characterizing olverembatinib resistance.

References

Technical Support Center: Olverembatinib Dimesylate In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using olverembatinib dimesylate in in vitro experiments. The information provided is intended to help manage and interpret potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of olverembatinib?

A1: The primary target of olverembatinib is the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It is a potent inhibitor of both wild-type (WT) and T315I mutant BCR-ABL1.[1][2]

Q2: I am observing effects in my cell line that does not express BCR-ABL1. What could be the cause?

A2: Olverembatinib is a multi-kinase inhibitor. At nanomolar concentrations, it can inhibit other kinases, which may be active in your cell line. Known off-targets include members of the FLT3, FGFR, PDGFR, KIT, and SRC kinase families.[3][4][5] These kinases can regulate various cellular processes, including proliferation and survival.

Q3: At what concentration should I expect to see off-target effects?

A3: Off-target effects can be observed at concentrations in the low nanomolar range, which may overlap with the concentrations used to inhibit BCR-ABL1. For example, olverembatinib inhibits the proliferation of cell lines driven by FLT3-ITD, FGFR1, and PDGFRα with IC50 values between 2 and 8 nM.[4] It also shows potent enzymatic inhibition of KIT kinase.[3] It is recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration.

Q4: Can olverembatinib affect common signaling pathways?

A4: Yes, due to its activity against multiple kinases, olverembatinib can modulate key signaling pathways. It has been shown to inhibit the PI3K/AKT and SRC/STAT3 signaling pathways, which are crucial for cell growth, proliferation, and survival in many cell types.[6]

Q5: Are there any known interactions of olverembatinib with metabolic enzymes?

A5: In vitro studies have shown that olverembatinib has the potential for drug-drug interactions through cytochrome P450 (CYP) enzymes. It exhibits inhibitory effects on CYP2C9 and CYP2C19 and can induce the activity of CYP1A2, CYP2B6, and CYP2C9.[7] This is an important consideration if you are co-administering other compounds in your in vitro system that are metabolized by these enzymes.

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro inhibitory activity of olverembatinib against its primary target and key off-target kinases.

Table 1: On-Target Activity of Olverembatinib (Enzymatic Assay)

TargetAssay TypeIC50 / Kd (nM)
Bcr-Abl (WT)Enzymatic IC500.34[1][2][8]
Bcr-Abl (T315I)Enzymatic IC500.68[1][2][8]
Bcr-Abl (WT)Binding Affinity (Kd)0.32[9]
Bcr-Abl (T315I)Binding Affinity (Kd)0.71[9]

Table 2: Off-Target Cellular and Enzymatic Activity of Olverembatinib

Target KinaseCell LineDriving MutationCellular IC50 (nM)Enzymatic IC50 (nM)
FLT3MV4-11FLT3-ITD2.00 ± 1.10[4]Not Reported
FGFR1KG-1FGFR1 Fusion6.01 ± 6.10[4]Not Reported
PDGFRαEOL-1FIP1L1-PDGFRα3.66 ± 1.93[4]Not Reported
KITGIST T1KIT Exon 1127[3]Not Reported
KIT (WT)--->90% inhibition at 10 nM[3]
KIT (V559D)---1.4[3]

Note: Olverembatinib has also been shown to have inhibitory activity against BRAF (V600E), DDR1, PDGFRB, RET (M918T), TAK1, and TIE2 at a concentration of 10 nM.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell death or growth inhibition in a non-BCR-ABL cell line. The cell line may express one of olverembatinib's off-target kinases (e.g., FLT3, FGFR, PDGFR, KIT, SRC).1. Confirm kinase expression: Use Western blot or RT-qPCR to check for the expression of potential off-target kinases. 2. Dose titration: Perform a dose-response curve to determine the IC50 in your specific cell line. 3. Use a more selective inhibitor: If available, use a more selective inhibitor for the suspected off-target kinase as a control to confirm the effect.
Changes in phosphorylation of AKT or STAT3. Olverembatinib is known to inhibit the PI3K/AKT and SRC/STAT3 signaling pathways.1. Perform Western blot analysis: Probe for phosphorylated and total AKT and STAT3 to confirm pathway inhibition. 2. Titrate olverembatinib concentration: Determine the concentration range at which this inhibition occurs in your system.
Inconsistent results when co-administered with another compound. Olverembatinib can inhibit or induce CYP450 enzymes, potentially altering the metabolism and effective concentration of the co-administered compound.1. Review metabolism of co-administered compound: Check if it is a known substrate for CYP2C9, CYP2C19, CYP1A2, or CYP2B6. 2. Staggered treatment: If possible, pre-incubate with one compound before adding the other to assess the impact on the observed phenotype.
Phenotype does not match expected BCR-ABL inhibition. The observed phenotype may be a composite of on-target and off-target effects.1. Rescue experiment: If possible, express a resistant mutant of the intended target to see if the phenotype is reversed. 2. Compare with other BCR-ABL inhibitors: Use a BCR-ABL inhibitor with a different off-target profile to dissect the specific effects.

Experimental Protocols

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Add the diluted olverembatinib or vehicle control to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of olverembatinib for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-STAT3, STAT3, p-SRC, SRC) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G olverembatinib Olverembatinib BCR_ABL BCR-ABL1 olverembatinib->BCR_ABL Inhibits (On-Target) FLT3 FLT3 olverembatinib->FLT3 Inhibits (Off-Target) FGFR1 FGFR1 olverembatinib->FGFR1 Inhibits (Off-Target) PDGFRa PDGFRα olverembatinib->PDGFRa Inhibits (Off-Target) KIT KIT olverembatinib->KIT Inhibits (Off-Target) SRC SRC olverembatinib->SRC Inhibits (Off-Target) PI3K PI3K BCR_ABL->PI3K STAT3 STAT3 BCR_ABL->STAT3 FLT3->PI3K FLT3->STAT3 FGFR1->PI3K PDGFRa->PI3K KIT->PI3K SRC->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation

Caption: Olverembatinib's on- and off-target kinase inhibition.

Caption: Troubleshooting workflow for unexpected in vitro results.

References

interpreting unexpected results in olverembatinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for olverembatinib experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies with olverembatinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of olverembatinib?

Olverembatinib is a potent, third-generation BCR-ABL tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism is the competitive inhibition of the ATP-binding site of the ABL kinase domain of the BCR-ABL fusion protein.[1] This action blocks the phosphorylation of downstream signaling molecules, leading to the induction of apoptosis in leukemic cells.[1] A key feature of olverembatinib is its high affinity for both the native (wild-type) and mutated forms of BCR-ABL, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1][2] Olverembatinib can bind to both the active ("DFG-in") and inactive ("DFG-out") conformations of the ABL kinase.[3][4]

Q2: What are the known kinase targets of olverembatinib besides BCR-ABL?

Olverembatinib is a multi-kinase inhibitor. In addition to BCR-ABL, it has been shown to inhibit other kinases, which may contribute to its efficacy and also to potential off-target effects. Known targets include:

  • KIT

  • SRC family kinases

  • Fibroblast growth factor receptor (FGFR)

  • Platelet-derived growth factor receptor (PDGFR)

  • FMS-like tyrosine kinase 3 (FLT3)[5]

This broad-spectrum activity is being explored in other malignancies such as gastrointestinal stromal tumors (GIST).[6]

Q3: My cells expressing a known sensitive BCR-ABL mutation (e.g., T315I) are showing resistance to olverembatinib. What are the possible reasons?

While olverembatinib is potent against a wide range of BCR-ABL mutations, resistance can still occur through several mechanisms:

  • BCR-ABL Independent Resistance: The cancer cells may have activated alternative survival pathways that are not dependent on BCR-ABL signaling.[7][8] This can involve the upregulation of other oncogenes or the downregulation of tumor suppressor genes.

  • Compound Mutations: The cells may have acquired additional mutations in the BCR-ABL kinase domain alongside the initial mutation. While olverembatinib is effective against many compound mutations, certain combinations may confer resistance.[5]

  • Pharmacokinetic Issues (In Vivo): In animal models, inadequate drug exposure due to poor absorption, rapid metabolism, or drug-drug interactions can lead to apparent resistance. Olverembatinib is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.[9][10]

  • Cellular Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of olverembatinib, leading to reduced efficacy.

Q4: I am observing unexpected toxicity in my animal model that is not typically reported in clinical trials. What could be the cause?

Preclinical models may exhibit different toxicity profiles compared to human clinical trials. Some potential reasons for unexpected toxicity include:

  • Off-Target Kinase Inhibition: Olverembatinib's inhibition of other kinases (e.g., SRC, KIT, FGFR) could lead to toxicities in specific organs or tissues in your animal model that are not as prominent in humans.

  • Metabolism Differences: The metabolism of olverembatinib may differ between your animal model and humans, leading to the formation of unique metabolites with different toxicity profiles.

  • Vehicle Effects: The vehicle used to dissolve and administer olverembatinib could be contributing to the observed toxicity. Ensure you have a vehicle-only control group to assess this.

  • Model-Specific Susceptibilities: The specific genetic background or physiological characteristics of your animal model may make it more susceptible to certain drug-induced toxicities.

Troubleshooting Guides

Interpreting Unexpected In Vitro Results
Unexpected Result Potential Cause Troubleshooting Steps
Higher than expected IC50 value in a sensitive cell line Discrepancies between different cytotoxicity assays (e.g., MTT vs. cell counting).[11][12]1. Confirm cell viability with a secondary, mechanistically different assay (e.g., trypan blue exclusion).2. Ensure the drug is fully dissolved and stable in your culture medium.3. Check for contamination in your cell culture.
Cell line misidentification or genetic drift.1. Authenticate your cell line using short tandem repeat (STR) profiling.2. Sequence the BCR-ABL kinase domain to confirm the expected mutation.
No inhibition of p-CRKL in Western blot despite cell death Technical issues with the Western blot.1. Refer to the Western blot troubleshooting guide below.2. Ensure your primary antibody is validated for the species and application.3. Use a positive control lysate from a sensitive cell line known to respond to olverembatinib.
BCR-ABL independent mechanism of cell death.1. Investigate the activation of other signaling pathways (e.g., PI3K/AKT, SRC) that olverembatinib is known to inhibit.[5]
Paradoxical increase in a downstream signaling molecule Feedback loops in the signaling network.1. Perform a time-course experiment to observe the dynamics of the signaling pathway.2. Investigate the possibility of olverembatinib inhibiting a negative regulator of the pathway.
Off-target effects of olverembatinib.1. Consult a kinase profiling database to identify potential off-target kinases that could be responsible for the observed effect.
Troubleshooting Western Blots for p-CRKL Inhibition
Problem Possible Cause Solution
Weak or no signal for p-CRKL Low protein concentration.Increase the amount of protein loaded onto the gel.[13]
Ineffective primary antibody.Ensure the primary antibody is specific for phosphorylated CRKL and is used at the recommended dilution.[13]
Insufficient inhibition of BCR-ABL.Increase the concentration of olverembatinib or the incubation time.
High background Blocking was insufficient.Use a different blocking agent (e.g., BSA instead of milk) or increase the blocking time.[14]
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.[13][14]
Non-specific bands Antibody is not specific enough.Use a more specific primary antibody or try a different antibody clone.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer.[15]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Olverembatinib (IC50 values)

Target Cell Line IC50 (nM) Reference
BCR-ABL (Wild-Type)Ba/F31.0[5]
BCR-ABL (T315I)Ba/F30.68[5]
Wild-type and mutant BCR-ABL1-0.5[16]

Table 2: Clinical Efficacy of Olverembatinib in Chronic Myeloid Leukemia (CML)

Patient Population Response Metric Response Rate (%) Reference
CML-CP (T315I mutation)Major Cytogenetic Response (MCyR)79.0 (3-year cumulative)[16]
CML-CP (T315I mutation)Major Molecular Response (MMR)56.0 (3-year cumulative)[16]
CML-AP (T315I mutation)Major Hematologic Response (MaHR)78.4[9]
CML-CP (Prior ponatinib failure)Complete Cytogenetic Response (CCyR)58[2]
CML-CP (Prior asciminib resistance)Complete Cytogenetic Response (CCyR)50[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of olverembatinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for p-CRKL
  • Cell Lysis: Treat cells with the desired concentrations of olverembatinib for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CRKL overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total CRKL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Olverembatinib_Mechanism_of_Action olverembatinib Olverembatinib bcr_abl BCR-ABL Kinase (Wild-Type & Mutants including T315I) olverembatinib->bcr_abl Inhibits downstream Downstream Signaling (e.g., CRKL, STAT5) bcr_abl->downstream Phosphorylates proliferation Cell Proliferation & Survival bcr_abl->proliferation atp ATP atp->bcr_abl Binds downstream->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Inhibits

Caption: Olverembatinib's primary mechanism of action.

Troubleshooting_Workflow start Unexpected Experimental Result check_reagents Verify Reagent Quality (Olverembatinib, antibodies, etc.) start->check_reagents check_cells Authenticate Cell Line (STR, sequencing) start->check_cells check_protocol Review Experimental Protocol start->check_protocol off_target Consider Off-Target Effects check_reagents->off_target bcr_abl_independent Investigate BCR-ABL Independent Pathways check_cells->bcr_abl_independent check_protocol->off_target check_protocol->bcr_abl_independent consult Consult Literature for Similar Findings off_target->consult bcr_abl_independent->consult revise Revise Experimental Design consult->revise

Caption: A logical workflow for troubleshooting unexpected results.

Off_Target_Signaling olverembatinib Olverembatinib bcr_abl BCR-ABL olverembatinib->bcr_abl src SRC Family Kinases olverembatinib->src pi3k_akt PI3K/AKT Pathway olverembatinib->pi3k_akt other_kinases Other Kinases (KIT, FGFR, PDGFR) olverembatinib->other_kinases leukemia_survival Leukemia Cell Survival bcr_abl->leukemia_survival src->leukemia_survival unexpected_phenotype Unexpected Phenotype/ Toxicity src->unexpected_phenotype pi3k_akt->leukemia_survival pi3k_akt->unexpected_phenotype other_kinases->unexpected_phenotype

Caption: Potential off-target signaling pathways of olverembatinib.

References

Technical Support Center: Enhancing Olverembatinib Dimesylate Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing olverembatinib dimesylate in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to achieving optimal oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in rats, and what formulation was used?

A1: this compound has a reported oral bioavailability of approximately 48.7% in rats. This was achieved using a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q2: My in vivo efficacy is lower than expected. Could this be related to poor bioavailability?

A2: Yes, suboptimal efficacy can be a direct consequence of poor or variable oral absorption. Olverembatinib, like many tyrosine kinase inhibitors (TKIs), is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. This inherent low solubility can be a rate-limiting step in its absorption, leading to insufficient plasma concentrations and consequently, reduced efficacy at the target site. It is crucial to ensure consistent and adequate oral bioavailability to achieve reliable and reproducible in vivo results.

Q3: I am observing high variability in plasma concentrations between my study animals. What could be the cause?

A3: High inter-animal variability in plasma exposure is a common issue with poorly soluble compounds. This can be attributed to several factors, including:

  • Inadequate drug solubilization: If the drug does not fully dissolve in the gastrointestinal tract, its absorption can be erratic.

  • pH-dependent solubility: The solubility of many TKIs is dependent on the pH of the gastrointestinal fluid. Variations in gastric pH among animals can lead to significant differences in drug dissolution and absorption.

  • Food effects: The presence or absence of food in the stomach can alter gastric pH and transit time, impacting drug absorption. Standardizing the fasting/feeding protocol for your animals is critical.

  • Formulation instability: If the drug precipitates out of the dosing vehicle before or after administration, it will not be well-absorbed.

Q4: What are some alternative formulation strategies to improve the oral bioavailability of this compound?

A4: For poorly soluble drugs like olverembatinib, advanced formulation strategies can significantly enhance oral bioavailability. Two common and effective approaches are:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), use a mixture of oils, surfactants, and co-surfactants to maintain the drug in a solubilized state in the gastrointestinal tract. Upon gentle agitation in the gut, they form fine nanoemulsions, which can enhance drug solubilization and absorption.

  • Amorphous Solid Dispersions (ASD): In this approach, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix. This amorphous form has higher kinetic solubility and dissolution rate compared to the crystalline form, which can lead to improved absorption and bioavailability.

Troubleshooting Guide

Issue: Low Mean Plasma Exposure (AUC)

If you are observing a lower-than-expected Area Under the Curve (AUC) in your pharmacokinetic studies, consider the following troubleshooting steps.

Potential Cause Suggested Solution Expected Outcome
Poor drug solubility in the dosing vehicle Prepare the formulation using one of the recommended vehicles for this compound, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the drug is fully dissolved.A clear, homogenous solution for dosing, leading to more consistent absorption.
Precipitation of the drug in the GI tract Consider formulating this compound as a supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS). The inclusion of a precipitation inhibitor like PVP K30 can help maintain supersaturation and prevent drug precipitation.Studies with other TKIs, such as dasatinib, have shown that a su-SNEDDS formulation can increase the AUC by up to 2.7-fold compared to a simple suspension[1].
Inadequate dissolution rate Develop an Amorphous Solid Dispersion (ASD) of this compound. This can be achieved by spray-drying a solution of the drug and a suitable polymer carrier (e.g., cellulose acetate butyrate).For dasatinib, an ASD formulation increased the bioavailability by 198.7% compared to a physical mixture of the drug and polymer[2].
Issue: High Variability in Pharmacokinetic Parameters (CV% of AUC and Cmax)

High variability between animals can mask the true pharmacokinetic profile of the compound. The following table provides strategies to reduce this variability.

Potential Cause Suggested Solution Expected Outcome
pH-dependent solubility Formulating this compound in an ASD can reduce its sensitivity to pH variations in the gastrointestinal tract.An ASD formulation of dasatinib showed more consistent gastrointestinal absorption and significantly reduced intra- and inter-subject variability in plasma concentrations[3].
Inconsistent dosing volume or technique Ensure accurate and consistent administration of the dosing formulation via oral gavage. Use appropriate gavage needles for the size of the animal and ensure the formulation is delivered directly to the stomach.Reduced variability in the absorption phase of the pharmacokinetic profile.
Differences in fed/fasted state Standardize the experimental protocol by ensuring all animals are fasted for a consistent period (e.g., overnight) before dosing.Minimizes the influence of food on gastric pH and emptying, leading to more uniform drug absorption.

Experimental Protocols

Preparation of a Supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS)

This protocol is adapted from a successful study on improving the bioavailability of dasatinib and can be used as a starting point for this compound.

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.

    • Construct ternary phase diagrams to identify the self-nanoemulsification region.

  • Preparation of SNEDDS:

    • Mix the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.

    • Add this compound to the mixture and vortex until a clear solution is formed.

  • Preparation of su-SNEDDS:

    • To the optimized SNEDDS formulation, add a precipitation inhibitor such as polyvinylpyrrolidone (PVP) K30. The concentration of the inhibitor may need to be optimized.

  • Characterization:

    • Evaluate the droplet size, polydispersity index, and zeta potential of the nanoemulsion formed upon dilution in an aqueous medium.

    • Perform in vitro dissolution and drug release studies.

Oral Gavage Administration in Rats
  • Animal Preparation:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Accurately weigh each animal to determine the correct dosing volume.

    • Administer the prepared this compound formulation orally using a suitable gavage needle. A typical dosing volume for rats is 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of olverembatinib in the plasma samples using a validated LC-MS/MS method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_pk_study Pharmacokinetic Study in Rats Excipient Screening Excipient Screening Ternary Phase Diagrams Ternary Phase Diagrams Excipient Screening->Ternary Phase Diagrams SNEDDS Preparation SNEDDS Preparation Ternary Phase Diagrams->SNEDDS Preparation su-SNEDDS with PI su-SNEDDS with PI SNEDDS Preparation->su-SNEDDS with PI Oral Gavage Oral Gavage su-SNEDDS with PI->Oral Gavage Dosing Formulation Animal Fasting Animal Fasting Animal Fasting->Oral Gavage Blood Sampling Blood Sampling Oral Gavage->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Plasma Analysis (LC-MS/MS)->PK Parameter Calculation

Caption: Workflow for developing an improved oral formulation and evaluating its pharmacokinetics.

logical_relationship Poor Aqueous Solubility Poor Aqueous Solubility Low Dissolution Rate Low Dissolution Rate Poor Aqueous Solubility->Low Dissolution Rate Incomplete Absorption Incomplete Absorption Low Dissolution Rate->Incomplete Absorption Low Bioavailability Low Bioavailability Incomplete Absorption->Low Bioavailability Suboptimal Efficacy Suboptimal Efficacy Low Bioavailability->Suboptimal Efficacy

Caption: Relationship between poor solubility and suboptimal in vivo efficacy.

References

olverembatinib dimesylate stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of olverembatinib dimesylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: Based on supplier recommendations, this compound powder is shipped at room temperature. However, for long-term storage, it is advised to store the powder at -20°C for up to one year.[1] Some suppliers indicate that room temperature storage for a month does not affect the biological activity of the powder product.[2]

Q2: How should I store stock solutions of this compound?

A2: For stock solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year.[3] To ensure the reliability of experimental results, it is crucial to use the clarified stock solution within these recommended periods.[4]

Q3: How stable are working solutions of this compound for in vivo and in vitro experiments?

A3: For in vivo experiments, it is strongly recommended to prepare the working solution freshly and use it on the same day.[4] For in vitro assays, while stock solutions are stable under the conditions mentioned above, it is good practice to prepare fresh dilutions from the stock for each experiment to ensure accuracy and reproducibility.

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][5] Contact with these substances should be avoided to prevent degradation.

Q5: Are there any specific light sensitivity concerns for this compound?

A5: While the provided documentation does not contain specific data on photostability, as a general precaution for complex organic molecules, it is advisable to protect this compound powder and solutions from direct light exposure.

Troubleshooting Guide

Issue: I observed precipitation or phase separation when preparing a solution of this compound.

  • Possible Cause: The compound may have limited solubility in the chosen solvent system at the desired concentration.

  • Solution: Gentle heating and/or sonication can be used to aid dissolution.[4] Always ensure the final solvent concentrations are as recommended in the protocol. For in vivo studies, if using physiological saline, ensure the compound is fully dissolved before administration.[2]

Issue: My experimental results are inconsistent, and I suspect the compound may have degraded.

  • Possible Cause 1: Improper Storage: The compound or its solutions may have been stored outside the recommended temperature and duration.

  • Solution 1: Always adhere to the recommended storage conditions. For stock solutions, store at -80°C for up to 2 years or -20°C for up to 1 year.[3] For in vivo working solutions, prepare them fresh daily.[4]

  • Possible Cause 2: Contamination: The stock solution may have been contaminated.

  • Solution 2: Use sterile techniques when preparing and handling solutions. Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles and the risk of contamination.

  • Possible Cause 3: Incompatible Reagents: The compound may have reacted with other components in your experimental setup.

  • Solution 3: Review all reagents for incompatibilities. Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[1][5]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureMaximum Storage DurationSource(s)
Powder-20°C1 year[1]
Stock Solution-20°C1 year[3]
Stock Solution-80°C2 years[3]
In Vivo Working SolutionRoom TemperaturePrepare fresh, use same day[4]

Experimental Protocols

General Protocol for Preparation of Stock Solution (for in vitro use)

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Visually inspect the solution to confirm there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Visualizations

G Workflow for Handling and Storage of this compound cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use Experimental Use receipt Receive this compound (Powder) storage_powder Store Powder at -20°C receipt->storage_powder Upon Receipt prep_stock Prepare Stock Solution (e.g., in DMSO) storage_powder->prep_stock For Experiment aliquot Aliquot into Single-Use Tubes prep_stock->aliquot storage_stock Store Stock Solution at -20°C or -80°C aliquot->storage_stock prep_working_invitro Prepare Fresh Dilutions for In Vitro Experiments storage_stock->prep_working_invitro For In Vitro Use prep_working_invivo Prepare Fresh Solution for In Vivo Experiments storage_stock->prep_working_invivo For In Vivo Use use_same_day Use on the Same Day prep_working_invivo->use_same_day

Caption: Workflow for proper handling and storage of this compound.

References

Olverembatinib Dimesylate Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing olverembatinib dimesylate in Western blot experiments. The information is tailored for scientists and drug development professionals investigating the BCR-ABL signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI).[1][2] It is designed to potently inhibit the kinase activity of both native BCR-ABL and its mutated forms, including the highly resistant T315I "gatekeeper" mutation.[3][4][5] By binding to the ATP-binding site of the BCR-ABL kinase domain, olverembatinib blocks the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of leukemic cells and inducing apoptosis (programmed cell death).[3][6]

Q2: Which downstream signaling proteins are affected by olverembatinib and can be monitored by Western blot?

Key downstream targets of the BCR-ABL pathway that are inhibited by olverembatinib and can be readily assessed by Western blot include phosphorylated CRKL (p-CRKL) and phosphorylated STAT5 (p-STAT5).[1] Monitoring the phosphorylation status of these proteins provides a reliable readout of olverembatinib's inhibitory activity.

Q3: I am not seeing a decrease in p-BCR-ABL signal after olverembatinib treatment. What could be the issue?

Several factors could contribute to this observation:

  • Protein Degradation: The BCR-ABL fusion protein is highly susceptible to degradation by acid-dependent hydrolases released during cell lysis in conventional cold lysis buffers.[7] This can lead to an artificially weak or absent p-BCR-ABL signal, masking the effect of the inhibitor.

  • Suboptimal Drug Concentration or Incubation Time: The concentration of olverembatinib or the duration of treatment may be insufficient to achieve complete inhibition. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

  • Drug Resistance: While olverembatinib is effective against many BCR-ABL mutations, the presence of complex compound mutations could potentially confer resistance.

  • Antibody Issues: The primary antibody may not be specific or sensitive enough to detect the phosphorylated form of BCR-ABL. Ensure the antibody is validated for Western blotting and used at the recommended dilution.

Q4: My Western blot for phosphorylated proteins has high background. How can I reduce it?

High background in phosphoprotein Western blots is a common issue. Here are some troubleshooting steps:

  • Blocking Agent: Avoid using non-fat dry milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.

  • Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.

  • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background.

  • Membrane Handling: Ensure the membrane does not dry out at any stage of the protocol. Handle the membrane with clean forceps to avoid contamination.

Troubleshooting Guide

This guide addresses common problems encountered during Western blot analysis of olverembatinib's effects on the BCR-ABL signaling pathway.

Problem Possible Cause Recommended Solution
Weak or No Signal for Phosphorylated Proteins Inadequate preservation of phosphorylation state.Always use a lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the procedure.
Low abundance of the target protein.Increase the amount of protein loaded onto the gel (20-40 µg of total cell lysate is a good starting point).
Inefficient antibody binding.Incubate the primary antibody overnight at 4°C. Ensure the secondary antibody is appropriate for the primary antibody's host species.
Multiple Non-Specific Bands Primary antibody concentration is too high.Reduce the concentration of the primary antibody.
Secondary antibody is binding non-specifically.Run a secondary antibody-only control (a blot with no primary antibody). If bands appear, consider using a pre-adsorbed secondary antibody.
Protein degradation.Use a fresh lysis buffer containing a protease inhibitor cocktail.
Inconsistent Results Between Experiments Variation in cell treatment or sample preparation.Standardize all experimental parameters, including cell seeding density, olverembatinib concentration, treatment duration, and lysis procedure.
Inconsistent transfer of proteins.Ensure complete and even transfer by checking the membrane with Ponceau S stain before blocking.

Experimental Protocols

Cell Lysis Protocol for Phosphorylated BCR-ABL

To prevent the degradation of BCR-ABL, a high-pH lysis buffer is recommended.

  • Prepare the high-pH lysis buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Immediately before use, add a protease and phosphatase inhibitor cocktail to the lysis buffer.

  • Wash cells with ice-cold PBS and lyse them directly on the plate with the prepared lysis buffer.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blot Protocol for p-BCR-ABL, p-CRKL, and p-STAT5
  • Sample Preparation: Mix the cell lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for p-BCR-ABL, p-CRKL, or p-STAT5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To detect total protein levels, the blot can be stripped and reprobed with antibodies for total BCR-ABL, CRKL, STAT5, or a loading control like GAPDH or β-actin.

Visualized Workflows and Pathways

Olverembatinib_Signaling_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CRKL CRKL BCR_ABL->CRKL Phosphorylates Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Inhibits p_STAT5 p-STAT5 STAT5->p_STAT5 Proliferation Leukemic Cell Proliferation & Survival p_STAT5->Proliferation p_CRKL p-CRKL CRKL->p_CRKL p_CRKL->Proliferation

Caption: Olverembatinib's inhibition of the BCR-ABL signaling pathway.

Western_Blot_Workflow start Cell Treatment with Olverembatinib lysis Cell Lysis (High pH Buffer + Inhibitors) start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-p-CRKL) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analysis Data Analysis detect->analysis

Caption: A typical Western blot workflow for olverembatinib studies.

Troubleshooting_Tree start Problem with Western Blot Result? no_signal Weak or No Signal? start->no_signal Yes high_bg High Background? start->high_bg No check_inhibitors Used Phosphatase Inhibitors? no_signal->check_inhibitors Yes check_blocking Used BSA for Blocking? high_bg->check_blocking Yes check_protein Increase Protein Load check_inhibitors->check_protein Yes check_ab Optimize Antibody Concentration check_inhibitors->check_ab No check_blocking->high_bg No, switch to BSA increase_washes Increase Wash Steps check_blocking->increase_washes Yes

Caption: A decision tree for troubleshooting common Western blot issues.

References

Technical Support Center: Olverembatinib Dimesylate Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing olverembatinib dimesylate toxicity in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound, with a focus on mitigating toxicity.

Issue 1: Hematological Abnormalities (Thrombocytopenia, Anemia, Neutropenia)

Background: Clinical studies of olverembatinib have reported hematological toxicities, including thrombocytopenia, anemia, and neutropenia.[1][2][3] These adverse events are important to monitor and manage in animal models to ensure the validity of experimental results and animal welfare.

Troubleshooting Steps:

  • Establish Baseline Hematology: Before initiating treatment, perform a complete blood count (CBC) to establish baseline values for each animal. This is crucial for accurate assessment of treatment-related changes.

  • Monitor Blood Counts Regularly: Conduct regular blood sampling (e.g., weekly or bi-weekly) to monitor for changes in platelet, red blood cell, and neutrophil counts. The frequency of monitoring may need to be adjusted based on the dose level and observed effects.

  • Dose Reduction or Interruption: If significant hematological toxicity is observed (e.g., a clinically significant drop in platelet or neutrophil counts), consider a dose reduction or temporary interruption of treatment. Clinical data suggests that dose modifications can help manage these side effects.[1]

  • Supportive Care: In cases of severe anemia, supportive care measures, such as blood transfusions, may be necessary. For neutropenia, prophylactic antibiotics could be considered to prevent infections, although this should be carefully evaluated for its potential to interfere with the study's objectives.

  • Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough necropsy and histopathological examination of the bone marrow and spleen to assess for drug-related effects on hematopoiesis.

Issue 2: Elevated Creatine Phosphokinase (CPK) Levels

Background: Increased blood creatine phosphokinase has been observed in patients treated with olverembatinib, suggesting potential muscle-related effects.[4]

Troubleshooting Steps:

  • Baseline and Monitoring: Measure baseline serum CPK levels before starting the experiment and monitor them periodically throughout the study, especially at higher dose levels.

  • Clinical Observations: Closely observe animals for any clinical signs of muscle toxicity, such as weakness, lethargy, or changes in gait.

  • Dose Adjustment: If CPK levels become significantly elevated, consider a dose reduction to see if the levels return to baseline.

  • Histopathology: At necropsy, collect skeletal muscle tissue for histopathological examination to look for any signs of myopathy or muscle damage.

Issue 3: General Morbidity and Mortality

Background: As with any potent anti-cancer agent, olverembatinib can cause general signs of toxicity in animal models, which may include weight loss, decreased activity, and in severe cases, mortality.

Troubleshooting Steps:

  • Dose-Range Finding Study: Before initiating a large-scale efficacy study, conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[5][6] This will help in selecting a dose that is both efficacious and tolerable.

  • Regular Clinical Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and overall appearance.

  • Humane Endpoints: Establish clear humane endpoints for the study. If an animal reaches a predefined endpoint (e.g., significant weight loss, severe lethargy), it should be euthanized to prevent unnecessary suffering.

  • Necropsy: Perform a full necropsy on any animal that dies during the study or is euthanized to determine the cause of death and assess for target organ toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities of this compound observed in preclinical and clinical studies?

A1: Based on available data, the most frequently reported treatment-related adverse events for olverembatinib include hematological toxicities such as thrombocytopenia, anemia, and neutropenia.[1][3] Elevated creatine phosphokinase levels have also been noted.[4] Researchers working with animal models should proactively monitor for these potential side effects.

Q2: How can I select an appropriate starting dose for my animal study to minimize toxicity?

A2: A dose-range finding or maximum tolerated dose (MTD) study is highly recommended prior to commencing large-scale efficacy experiments.[5][6] This involves administering a range of doses to small groups of animals to identify a dose that is well-tolerated while still being pharmacologically active. Reviewing published preclinical studies on olverembatinib can also provide guidance on effective and tolerated dose ranges in various animal models.

Q3: What is the mechanism of action of olverembatinib, and how does it relate to its potential toxicities?

A3: Olverembatinib is a potent, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that is effective against a wide range of Bcr-Abl mutations, including the T315I mutation.[7] By inhibiting the Bcr-Abl kinase, it blocks downstream signaling pathways that are crucial for the survival and proliferation of chronic myeloid leukemia (CML) cells.[8] While highly effective against the target cancer cells, off-target inhibition of other kinases or on-target effects in normal cells can lead to the observed toxicities. For instance, effects on hematopoietic stem and progenitor cells could contribute to the observed hematological adverse events.

Q4: Are there any known drug-drug interactions with olverembatinib that I should be aware of in my animal studies?

A4: Olverembatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][9] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 could alter the plasma concentration of olverembatinib, potentially leading to increased toxicity or reduced efficacy.[9] If your experimental design includes other compounds, it is important to consider their potential to interact with CYP3A4.

Q5: What are the recommended animal models for studying olverembatinib's efficacy and toxicity?

A5: Several animal models are suitable for studying chronic myeloid leukemia (CML) and the effects of TKIs like olverembatinib. These include:

  • Xenograft models: Immunocompromised mice (e.g., NOD/SCID) are engrafted with human CML cell lines (e.g., K562) or patient-derived CML cells.[2]

  • Allograft models: Syngeneic mice are transplanted with murine hematopoietic cells transduced with a Bcr-Abl retrovirus.[1] The choice of model will depend on the specific research question.

Data Presentation

Table 1: Summary of Common Olverembatinib-Related Adverse Events (Clinical Data)

Toxicity CategoryAdverse EventReported Incidence (Grade ≥3 in Clinical Trials)Recommended Monitoring in Animal Models
Hematological Thrombocytopenia~51.5%Complete Blood Counts (CBC)
Anemia~23.0%Complete Blood Counts (CBC)
Neutropenia~11.5%Complete Blood Counts (CBC)
Leukopenia~20.6%Complete Blood Counts (CBC)
Biochemical Elevated Creatine PhosphokinaseFrequentSerum Chemistry Panel
HypertriglyceridemiaFrequentSerum Chemistry Panel

Note: Incidence rates are based on human clinical trial data and may not directly translate to animal models, but they highlight key areas for monitoring.[1]

Experimental Protocols

Protocol 1: General Procedure for a Dose-Range Finding Study in a Murine CML Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Line: Culture a human CML cell line expressing a relevant Bcr-Abl mutation (e.g., K562 for wild-type or a cell line engineered to express T315I).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 CML cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomize mice into groups (n=3-5 per group) to receive vehicle control or varying doses of this compound. Dose selection should be based on a literature review of similar compounds or previous in-house data.

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the selected doses. The dosing schedule can be daily or every other day, consistent with clinical use.

  • Toxicity Monitoring:

    • Record body weight daily.

    • Perform clinical observations daily for signs of distress (e.g., lethargy, ruffled fur, hunched posture).

    • Collect blood samples at baseline and at the end of the study for CBC and serum chemistry analysis.

  • Endpoint: The study can be terminated after a set duration (e.g., 14-28 days) or when pre-defined toxicity endpoints are reached.

  • Data Analysis: Analyze body weight changes, clinical signs, and hematological and biochemical parameters to determine the maximum tolerated dose (MTD).

Visualizations

Signaling Pathway

Bcr_Abl_Signaling_Pathway Bcr-Abl Signaling and Inhibition by Olverembatinib cluster_0 Upstream cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes Bcr-Abl Bcr-Abl RAS/MAPK RAS/MAPK Bcr-Abl->RAS/MAPK PI3K/AKT PI3K/AKT Bcr-Abl->PI3K/AKT JAK/STAT JAK/STAT Bcr-Abl->JAK/STAT Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K/AKT->Apoptosis_Inhibition JAK/STAT->Survival Olverembatinib Olverembatinib Olverembatinib->Bcr-Abl Inhibition

Caption: Bcr-Abl signaling pathway and its inhibition by olverembatinib.

Experimental Workflow

Experimental_Workflow Workflow for Assessing Olverembatinib Toxicity in Animal Models Start Start Baseline_Data Establish Baseline (CBC, Serum Chemistry, Body Weight) Start->Baseline_Data Animal_Model CML Animal Model (Xenograft/Allograft) Baseline_Data->Animal_Model Dose_Finding Dose-Range Finding Study (Determine MTD) Animal_Model->Dose_Finding Efficacy_Study Efficacy Study with Olverembatinib Treatment Dose_Finding->Efficacy_Study Monitoring Regular Monitoring (Clinical Signs, Body Weight, Blood Work) Efficacy_Study->Monitoring Toxicity_Observed Toxicity Observed? Monitoring->Toxicity_Observed Dose_Modification Dose Reduction/ Interruption Toxicity_Observed->Dose_Modification Yes Endpoint_Analysis Endpoint Analysis (Necropsy, Histopathology) Toxicity_Observed->Endpoint_Analysis No/End of Study Dose_Modification->Monitoring End End Endpoint_Analysis->End

Caption: A typical experimental workflow for assessing olverembatinib toxicity.

Logical Relationship

Logical_Relationship Decision Tree for Managing Hematological Toxicity Start Monitor CBC Significant_Drop Significant Drop in Platelets/Neutrophils? Start->Significant_Drop Continue_Treatment Continue Treatment and Monitoring Significant_Drop->Continue_Treatment No Reduce_Dose Reduce Olverembatinib Dose Significant_Drop->Reduce_Dose Yes Interrupt_Treatment Temporarily Interrupt Treatment Reduce_Dose->Interrupt_Treatment Recovery Counts Recover? Interrupt_Treatment->Recovery Resume_Treatment Resume Treatment (Potentially at a lower dose) Recovery->Resume_Treatment Yes Consider_Endpoint Consider Humane Endpoint Recovery->Consider_Endpoint No

Caption: A decision-making guide for managing hematological side effects.

References

Olverembatinib Dimesylate In Vitro Drug-Drug Interaction (DDI) Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro drug-drug interaction (DDI) studies of olverembatinib dimesylate.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro DDI profile of olverembatinib?

A1: Based on published literature, olverembatinib has been evaluated in vitro for its potential to interact with cytochrome P450 (CYP) enzymes and drug transporters. The key findings indicate that olverembatinib is a substrate for CYP3A4 and, to a lesser extent, CYP2C9[1]. In vitro studies have also shown that olverembatinib can inhibit CYP2C9 and CYP2C19, and induce CYP1A2, CYP2B6, and CYP2C9[2][3][4]. Furthermore, in vitro transporter studies suggest that olverembatinib is a substrate of P-glycoprotein (P-gp) and likely a substrate of Breast Cancer Resistance Protein (BCRP)[1][5].

Q2: Are the specific quantitative in vitro DDI data, such as IC50 and EC50 values for olverembatinib, publicly available?

A2: As of the latest available information, the specific quantitative data from these in vitro studies (e.g., IC50 values for CYP inhibition, EC50/Emax values for CYP induction) have not been made publicly available in peer-reviewed literature. This information is often proprietary to the manufacturer.

Q3: My experiment shows significant variability in CYP induction results with olverembatinib. What could be the cause?

A3: Variability in CYP induction assays can stem from several factors. Firstly, ensure the cryopreserved human hepatocytes are from a reliable supplier and show good viability and plating efficiency. Inter-donor variability in metabolic activity is common, so using hepatocytes from multiple donors is recommended. Secondly, confirm the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%, as higher concentrations can be cytotoxic or affect enzyme activity. Lastly, ensure the incubation time and frequency of media changes are consistent, as these can impact the induction response.

Q4: I am observing cytotoxicity in my hepatocyte cultures when testing olverembatinib. How can I mitigate this?

A4: It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range of olverembatinib in your specific cell system before conducting induction studies. If cytotoxicity is observed at concentrations needed to assess DDI potential, consider reducing the highest test concentration. If the therapeutic concentrations of olverembatinib are inherently cytotoxic to the in vitro system, this may be a limitation of the assay.

Q5: What are the recommended positive controls for in vitro CYP induction and inhibition studies?

A5: For CYP induction, prototypical inducers should be used. For example, omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4. For CYP inhibition studies, potent and specific inhibitors for each isoform are used as positive controls, such as furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, and ketoconazole for CYP3A4.

Data Summary

The following tables summarize the known qualitative in vitro DDI profile of olverembatinib. Quantitative data is not publicly available and is therefore denoted as "Not Publicly Available."

Table 1: Summary of Olverembatinib In Vitro CYP450 Interaction Profile

CYP IsoformInteractionQuantitative Data (IC50/Ki)
CYP2C9InhibitionNot Publicly Available
CYP2C19InhibitionNot Publicly Available
CYP IsoformInteractionQuantitative Data (EC50/Emax)
CYP1A2InductionNot Publicly Available
CYP2B6InductionNot Publicly Available
CYP2C9InductionNot Publicly Available

Table 2: Summary of Olverembatinib In Vitro Transporter Interaction Profile

TransporterInteractionQuantitative Data
P-glycoprotein (P-gp)SubstrateNot Publicly Available
Breast Cancer Resistance Protein (BCRP)Likely SubstrateNot Publicly Available

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the potential of olverembatinib to inhibit major CYP450 isoforms.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4)

  • Positive control inhibitors

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of olverembatinib, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer.

  • Add varying concentrations of olverembatinib or a positive control inhibitor. Include a vehicle control.

  • Add human liver microsomes and pre-incubate for 5-10 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.

  • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding cold acetonitrile or methanol.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each olverembatinib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro CYP450 Induction Assay Using Cryopreserved Human Hepatocytes

Objective: To evaluate the potential of olverembatinib to induce the expression of major CYP450 isoforms.

Materials:

  • This compound

  • Cryopreserved human hepatocytes (from at least three donors)

  • Hepatocyte plating and culture medium

  • Collagen-coated plates

  • Prototypical inducers (positive controls)

  • Prototypical CYP probe substrates

  • Reagents for mRNA extraction and qRT-PCR or cell lysis buffer for activity assays

  • LC-MS/MS system

Procedure:

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Treat the hepatocytes with varying concentrations of olverembatinib, a positive control inducer, or vehicle control for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.

  • For mRNA analysis:

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract mRNA using a suitable kit.

    • Perform qRT-PCR to quantify the relative expression levels of the target CYP genes, normalized to a housekeeping gene.

  • For enzyme activity analysis:

    • After the treatment period, wash the cells with incubation medium.

    • Incubate the cells with a specific CYP probe substrate for a defined period.

    • Collect the supernatant and analyze for metabolite formation using LC-MS/MS.

  • Calculate the fold induction of mRNA or enzyme activity at each olverembatinib concentration relative to the vehicle control.

  • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction fold change) values.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solutions (Olverembatinib, Substrates, Controls) add_olver Add Olverembatinib/ Control to Plate stock->add_olver hlm_mix Prepare HLM & Buffer Mix pre_incubate Add HLM Mix & Pre-incubate at 37°C hlm_mix->pre_incubate add_olver->pre_incubate start_rxn Initiate with NADPH & Probe Substrate pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate terminate Terminate Reaction (Cold Solvent) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis of Metabolite centrifuge->analyze calculate Calculate % Inhibition & IC50 analyze->calculate

Caption: Workflow for In Vitro CYP450 Inhibition Assay.

G cluster_culture Cell Culture & Treatment cluster_endpoint Endpoint Analysis cluster_mrna cluster_activity cluster_data Data Interpretation plate Plate Cryopreserved Human Hepatocytes treat Treat with Olverembatinib/ Controls for 48-72h plate->treat mrna_path mRNA Analysis treat->mrna_path activity_path Enzyme Activity Analysis treat->activity_path extract_mrna Extract mRNA add_substrate Incubate with Probe Substrate qrt_pcr qRT-PCR extract_mrna->qrt_pcr calculate_fold Calculate Fold Induction qrt_pcr->calculate_fold lcms LC-MS/MS add_substrate->lcms lcms->calculate_fold determine_params Determine EC50 & Emax calculate_fold->determine_params

Caption: Workflow for In Vitro CYP450 Induction Assay.

Caption: Olverembatinib's In Vitro CYP450 Interactions.

References

Technical Support Center: In Vitro Metabolism of Olverembatinib by CYP3A4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the in vitro metabolism of olverembatinib, with a specific focus on the cytochrome P450 3A4 (CYP3A4) enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the metabolism of olverembatinib?

In vitro studies have demonstrated that olverembatinib is primarily metabolized by cytochrome P450 3A4 (CYP3A4).[1][2][3][4] To a lesser extent, CYP2C9 also contributes to its metabolism.[3]

Q2: What is the relative contribution of CYP3A4 to the metabolism of olverembatinib?

Based on data from human liver microsome studies, CYP3A4 is responsible for approximately 60.0% of the metabolism of olverembatinib, while CYP2C9 accounts for 21.6%.[5][6]

Q3: What are the known metabolites of olverembatinib in humans?

In humans, olverembatinib undergoes metabolism in the liver to form multiple metabolites through mono-oxidation, demethylation, and glucuronidation pathways.[3] The predominant circulating components in human plasma are unchanged olverembatinib and its mono-oxidation, demethylation, and glucuronidation metabolites.[3]

Q4: Are there significant drug-drug interactions (DDIs) to consider when working with olverembatinib and CYP3A4 modulators?

Yes, co-administration with strong CYP3A4 inhibitors or inducers can significantly alter olverembatinib exposure.[1][3][4] Strong inhibitors increase its plasma concentration, while strong inducers decrease it.[1][3] Therefore, caution is advised when olverembatinib is used concurrently with strong modulators of CYP3A4.[1][3][4]

Q5: Does olverembatinib act as an inhibitor or inducer of CYP enzymes?

In vitro studies suggest that olverembatinib may have a limited impact on the activity of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[5][7] It has been described as a weak inhibitor of CYP2C9 and CYP2C19, and a weak inducer of CYP1A2, CYP2B6, and CYP2C9.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected metabolic rate of olverembatinib in human liver microsomes (HLMs).

  • Question: We are observing a highly variable or unexpectedly low rate of olverembatinib metabolism in our HLM assay. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Microsome Quality: Ensure the HLMs are of high quality, have been stored correctly at -80°C, and have not undergone multiple freeze-thaw cycles. Verify the specified CYP3A4 activity of the HLM lot.

    • Cofactor Degradation: NADPH is a critical cofactor for CYP450 activity and is unstable at room temperature. Prepare the NADPH regenerating solution fresh for each experiment and keep it on ice.

    • Substrate Concentration: The concentration of olverembatinib used could be outside the optimal range for detecting metabolic activity. Consider performing a substrate concentration-response curve to determine the Km and Vmax for your system.

    • Incubation Time: The incubation time may be too short to detect significant metabolite formation. Try extending the incubation period, ensuring you are still within the linear range of the reaction. Conversely, a very long incubation could lead to enzyme degradation.

    • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve olverembatinib is low (typically ≤1%) in the final incubation mixture, as higher concentrations can inhibit CYP450 activity.

Issue 2: High background signal or interfering peaks in LC-MS/MS analysis.

  • Question: Our LC-MS/MS analysis shows interfering peaks that co-elute with our analyte of interest (olverembatinib or its metabolites). How can we resolve this?

  • Answer: This can be addressed through several approaches:

    • Sample Preparation: Optimize your sample cleanup procedure. If you are using a simple protein precipitation with acetonitrile, consider a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Chromatographic Separation: Adjust your HPLC/UPLC method. Try a different column chemistry, modify the mobile phase composition (e.g., change the organic solvent or pH), or adjust the gradient elution profile to improve the separation of your analyte from interfering peaks.

    • Mass Spectrometry Parameters: Ensure your MS/MS transitions are specific and optimized for olverembatinib and its metabolites. Check for potential crosstalk between transitions if you are monitoring multiple analytes.

Issue 3: Discrepancy between results from recombinant CYP3A4 enzymes and human liver microsomes.

  • Question: We see a different metabolic profile or rate when using recombinant CYP3A4 compared to pooled human liver microsomes. Why is this?

  • Answer: This is not unexpected and can be due to several reasons:

    • Presence of Other Enzymes: HLMs contain a full complement of drug-metabolizing enzymes, including other CYPs (like CYP2C9, which also metabolizes olverembatinib), UGTs, and others.[3][5][6] These can contribute to the overall metabolism, leading to a different profile than with an isolated recombinant enzyme.

    • Enzyme Environment: The lipid membrane environment of microsomes can influence enzyme kinetics and conformation, which may differ from the artificial environment of some recombinant enzyme systems.

    • Protein Binding: Non-specific binding of olverembatinib to other proteins within the microsomal preparation can reduce the free concentration available for metabolism, potentially affecting the observed rate.

Data Presentation

Table 1: In Vitro Metabolism Parameters of Olverembatinib

ParameterEnzymeValueSource
Relative Contribution CYP3A460.0%[5][6]
CYP2C921.6%[5][6]
Intrinsic Clearance (CLint) CYP3A40.200 µL/min/pmol[5]
CYP2C90.022 µL/min/pmol[5]

Table 2: Effect of CYP3A4 Modulators on Olverembatinib Pharmacokinetics (Clinical Data)

Co-administered DrugCYP3A4 RoleChange in Olverembatinib CmaxChange in Olverembatinib AUCSource
Itraconazole Strong Inhibitor↑ 75.63% to 174%↑ 147.06% to 263%[1][2][3][5][6]
Rifampin Strong Inducer↓ 61.27%↓ 74.21% to 76%[1][2][3][5][6]

Table 3: Predicted Impact of CYP3A4 Modulators on Olverembatinib Exposure (PBPK Modeling)

CYP3A4 Modulator StrengthPredicted Fold-Increase in Olverembatinib ExposureSource
Strong Inhibitor ~2.39[5][6][7]
Moderate Inhibitor 1.80 - 2.39[5][6][7]
Mild Inhibitor ~1.08[5][6][7]
Strong Inducer ~0.29 (decrease)[5][6][7]
Moderate Inducer 0.35 - 0.56 (decrease)[5][6][7]

Experimental Protocols

Protocol: Determination of Olverembatinib Metabolic Stability in Human Liver Microsomes

1. Objective: To determine the rate of metabolism of olverembatinib when incubated with human liver microsomes and a cofactor-regenerating system.

2. Materials:

  • Olverembatinib

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

3. Procedure:

  • Prepare Reagents:

    • Thaw HLMs on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions. Keep on ice.

    • Prepare a stock solution of olverembatinib in a suitable organic solvent (e.g., DMSO or ACN). Serially dilute to create working solutions. The final solvent concentration in the incubation should be ≤1%.

  • Incubation:

    • Add the HLM solution to each well of a 96-well plate.

    • Add the olverembatinib working solution to the wells to achieve the desired final substrate concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to each well.

    • Incubate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point serves as the baseline.

  • Sample Processing:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of olverembatinib at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining olverembatinib versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Visualizations

cluster_metabolism Olverembatinib Metabolism cluster_pathways Metabolic Reactions Olverembatinib Olverembatinib Metabolites Metabolites Olverembatinib->Metabolites CYP3A4 (Major, ~60%) CYP2C9 (Minor, ~21.6%) Mono_oxidation Mono-oxidation Metabolites->Mono_oxidation Demethylation Demethylation Metabolites->Demethylation Glucuronidation Glucuronidation Metabolites->Glucuronidation

Caption: Metabolic pathway of olverembatinib.

cluster_workflow In Vitro Metabolism Experimental Workflow A Prepare Reagents (HLMs, Olverembatinib, NADPH) B Pre-incubate Plate (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Ice-cold ACN + IS) D->E F Sample Processing (Centrifuge) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t1/2, CLint) G->H

Caption: Experimental workflow for in vitro metabolism assays.

cluster_troubleshooting Troubleshooting Logic Problem Inconsistent / Low Metabolic Rate Check1 Check Microsome Quality (Storage, Thaw Cycles) Problem->Check1 Check2 Verify Cofactor Integrity (Prepare Fresh NADPH) Problem->Check2 Check3 Optimize Assay Conditions (Substrate Conc., Time) Problem->Check3 Check4 Assess Solvent Effects (Keep Solvent ≤1%) Problem->Check4 Solution Re-run Assay with Optimized Parameters Check1->Solution Check2->Solution Check3->Solution Check4->Solution

Caption: Troubleshooting inconsistent metabolic rates.

References

Technical Support Center: Synthesis of Olverembatinib Dimesylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of olverembatinib dimesylate and its derivatives. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental procedures.

I. Troubleshooting Guide

This section is divided by the key synthetic steps involved in the preparation of olverembatinib.

Step 1: Sonogashira Coupling

The first key step in the synthesis of olverembatinib is the Sonogashira coupling of a substituted aryl halide with a terminal alkyne.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification ArylHalide Aryl Halide Solvent Anhydrous Solvent (e.g., THF, DMF) ArylHalide->Solvent Alkyne Terminal Alkyne Alkyne->Solvent Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Solvent Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Solvent Base Base (e.g., Et3N) Base->Solvent Atmosphere Inert Atmosphere (N2 or Ar) Solvent->Atmosphere Temperature Room Temp to Reflux Atmosphere->Temperature Filtration Filtration of Salts Temperature->Filtration Reaction Extraction Aqueous/Organic Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Coupled Product Chromatography->Product

Caption: Workflow for a typical Sonogashira coupling reaction.

Frequently Asked Questions (FAQs):

  • Q1: My Sonogashira coupling reaction is not proceeding, and I am recovering my starting materials. What are the common causes?

    A1: Several factors can lead to a stalled Sonogashira reaction. Firstly, ensure your palladium catalyst is active. The use of Pd(PPh3)4 is common, but it can degrade upon storage. It is advisable to use a fresh batch or a more stable precatalyst like PdCl2(PPh3)2. Secondly, the reaction is sensitive to oxygen, so ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). Finally, the choice of base is crucial; tertiary amines like triethylamine or diisopropylamine are commonly used and should be distilled before use to remove any water or primary/secondary amine impurities.

  • Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

    A2: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and an excess of the copper co-catalyst. To mitigate this, ensure rigorous exclusion of air from your reaction mixture. Using a copper-free Sonogashira protocol can also be an effective strategy, although this may require higher reaction temperatures or more specialized palladium catalysts. Additionally, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling pathway.

  • Q3: The reaction mixture turns black, and I observe the formation of a precipitate. Is this normal?

    A3: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This can be caused by impurities in the solvent or reagents, or by running the reaction at too high a temperature. Using a more robust ligand for the palladium, such as dppf in PdCl2(dppf), can sometimes prevent this. While a color change to dark red or brown is common, extensive blackening is a sign of catalyst decomposition.

  • Q4: How do I effectively remove the palladium and copper residues during workup?

    A4: After the reaction, the mixture can be filtered through a pad of celite to remove solid residues. During the aqueous workup, washing the organic layer with an aqueous solution of ammonium chloride can help to remove copper salts. For palladium removal, various methods can be employed, including treatment with activated carbon or specific metal scavengers. Thorough purification by column chromatography is usually necessary to obtain a product free of metal contaminants.

Step 2: N-Boc Deprotection

The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from a nitrogen atom within the heterocyclic core.

Diagram of N-Boc Deprotection Considerations:

Boc_Deprotection cluster_mild Examples of Milder Conditions Start N-Boc Protected Intermediate Acid_Sensitive Other Acid-Sensitive Functional Groups Present? Start->Acid_Sensitive Standard_Conditions Standard Acidic Conditions (e.g., TFA in DCM, HCl in Dioxane) Acid_Sensitive->Standard_Conditions No Mild_Conditions Milder Deprotection Methods Acid_Sensitive->Mild_Conditions Yes Product Deprotected Intermediate Standard_Conditions->Product Side_Products Formation of Side Products Standard_Conditions->Side_Products Mild_Conditions->Product Thermal Thermal Deprotection (Reflux in suitable solvent) Oxalyl_Chloride Oxalyl Chloride in Methanol TMSI TMSI in DCM

Caption: Decision workflow for N-Boc deprotection.

Frequently Asked Questions (FAQs):

  • Q5: Standard acidic conditions (TFA/DCM or HCl/dioxane) are causing degradation of my molecule. What are my options?

    A5: Olverembatinib derivatives can contain other functional groups that are sensitive to strong acids. If you observe degradation, consider using milder deprotection methods. One option is thermal deprotection, which involves heating the N-Boc protected compound in a suitable solvent like dioxane or toluene. Another effective method is the use of oxalyl chloride in methanol at room temperature, which can be quite selective for the N-Boc group.

  • Q6: The deprotection reaction is sluggish and does not go to completion. What can I do?

    A6: If the reaction is slow, ensure that your reagents are of high quality and anhydrous, as water can interfere with some deprotection methods. For acid-mediated deprotections, increasing the concentration of the acid or the reaction temperature can be attempted, but this must be balanced with the risk of side reactions. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal reaction time.

Step 3: Amide Bond Formation

The final step is the coupling of the deprotected heterocyclic amine with a carboxylic acid derivative.

Diagram of Amide Coupling Challenges:

Amide_Coupling cluster_challenges Potential Challenges Carboxylic_Acid Carboxylic Acid Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Carboxylic_Acid->Coupling_Reagent Amine Amine Intermediate Base Base (e.g., DIPEA) Amine->Base Product Final Product (Olverembatinib Derivative) Coupling_Reagent->Product Base->Product No_Reaction Low or No Yield Steric_Hindrance Steric Hindrance Steric_Hindrance->No_Reaction Electron_Deficient_Amine Electron-Deficient Amine Electron_Deficient_Amine->No_Reaction

Caption: Factors affecting amide bond formation.

Frequently Asked Questions (FAQs):

  • Q7: The amide coupling reaction is low-yielding. What are the likely reasons?

    A7: Low yields in amide coupling can be due to steric hindrance around the carboxylic acid or the amine. The aniline derivative used in the synthesis of olverembatinib is substituted, which can reduce its nucleophilicity. Using a more powerful coupling reagent like HATU or COMU may improve the yield. Alternatively, converting the carboxylic acid to a more reactive species, such as an acid chloride, can be effective, although this requires an additional synthetic step and careful handling of the reactive intermediate.

  • Q8: I am having difficulty purifying the final product. It seems to be very polar and basic. What purification strategies can I use?

    A8: Olverembatinib and its derivatives are indeed polar, basic compounds, which can make purification by standard silica gel chromatography challenging due to streaking and poor separation. Consider using a modified stationary phase, such as alumina or amine-functionalized silica. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile with a modifier like formic acid or ammonia) is often a good choice for such compounds. If the compound is still difficult to purify, consider forming a salt (like the dimesylate) which may have better chromatographic properties or could be purified by recrystallization.

II. Experimental Protocols & Data

Key Synthetic Step Data
StepReaction TypeStarting MaterialsKey ReagentsTypical YieldReference
1Sonogashira CouplingBromopyridine derivative, Terminal alkynePd(PPh₃)₄, CuI, Et₃N~98%Patent Literature
2N-Boc DeprotectionN-Boc protected intermediateReflux in MeOH/Water~91%Patent Literature
3Amide FormationDeprotected amine, Aniline derivativeKOtBu~88%Patent Literature

Note: Yields are based on reported patent literature and may vary depending on the specific derivative and experimental conditions.

General Protocol for Sonogashira Coupling
  • To a solution of the aryl bromide (1.0 eq) in a suitable degassed solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) iodide (0.1 eq).

  • Add the base (e.g., triethylamine, 2-3 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Signaling Pathway

Olverembatinib is a tyrosine kinase inhibitor (TKI) that targets the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia (CML).

Diagram of the BCR-ABL1 Signaling Pathway:

BCR_ABL1_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL1->Downstream Phosphorylation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Inhibition of BCR-ABL1 signaling by olverembatinib.

Technical Support Center: Olverembatinib Dimesylate Oral Formulation for Murine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and oral administration of olverembatinib dimesylate formulations in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, third-generation Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2] It is designed to target a wide range of Bcr-Abl mutations, including the T315I mutation, which confers resistance to many other TKIs.[1][3][4] Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase, which inhibits its activity and prevents the phosphorylation of downstream signaling molecules essential for the proliferation and survival of leukemic cells.[3][5] This ultimately leads to the induction of apoptosis (programmed cell death) in malignant cells.[3][5]

Q2: What are the solubility properties of this compound?

A2: The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO and water, but has low solubility in ethanol.[6] For in vivo applications, it is often prepared in a mixed vehicle to ensure appropriate solubility and bioavailability.

Q3: What is a recommended vehicle for oral administration of this compound in mice?

A3: A commonly used vehicle for the oral administration of this compound in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] This formulation helps to dissolve the compound and maintain its stability for oral gavage. Another suggested formulation includes 10% DMSO and 90% corn oil.[7]

Q4: What is the recommended dosage of this compound for oral administration in mice?

A4: In preclinical studies, this compound has been shown to be effective at doses ranging from 1-20 mg/kg, administered daily by oral gavage.[1][7] These doses have been shown to suppress tumor growth and increase survival in mouse models of leukemia.[1][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound during formulation preparation. Incomplete dissolution in the initial solvent (DMSO).Ensure the this compound is fully dissolved in DMSO before adding other components of the vehicle. Gentle warming and sonication can aid dissolution.[6] Add the solvents sequentially and ensure the solution is clear after each addition.[6]
The final concentration of the drug exceeds its solubility in the vehicle.Prepare a more dilute solution. The solubility in the 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline vehicle is reported to be at least 3.3 mg/mL.[6]
Difficulty in administering the formulation via oral gavage. High viscosity of the formulation.If the formulation is too viscous, it can be gently warmed to reduce viscosity. Ensure the chosen gavage needle gauge is appropriate for the formulation's viscosity and the size of the mouse.
Animal resistance and stress during the procedure.Proper handling and restraint techniques are crucial to minimize stress.[8][9] For inexperienced researchers, practicing the technique is recommended. Coating the gavage needle with sucrose may help pacify the mice and facilitate swallowing.[10]
Regurgitation or aspiration of the dose by the mouse. Incorrect placement of the gavage needle.Ensure the gavage needle is correctly inserted into the esophagus and not the trachea. Measure the correct insertion length from the tip of the mouse's nose to the last rib.[11][12] Administer the dose slowly to prevent reflux.[13]
Excessive dosing volume.The maximum volume for oral gavage in mice should not exceed 10 mL/kg of body weight.[12] Using smaller, more frequent doses may be better tolerated.
Inconsistent experimental results between animals. Inaccurate dosing due to precipitation or non-homogenous suspension.Ensure the formulation is a clear solution or a well-mixed, uniform suspension before each administration. If it is a suspension, vortex or sonicate briefly before drawing each dose.
Variability in oral absorption.Ensure consistent fasting or feeding schedules for the mice, as food in the stomach can affect drug absorption.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Water≥ 50 mg/mL (68.99 mM)[1][7]
DMSO93 mg/mL (128.32 mM)[6]
Ethanol< 1 mg/mL (insoluble or slightly soluble)[6]

Table 2: In Vivo Formulation for Oral Administration in Mice

Vehicle CompositionMaximum SolubilityReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (4.55 mM)[6]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (2.87 mM)[7]
10% DMSO + 90% corn oil≥ 2.08 mg/mL (2.87 mM)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Calculate the required amount: Determine the total volume of the formulation needed based on the number of mice, the dose per mouse (in mg/kg), and the dosing volume (e.g., 10 mL/kg).

  • Weigh the compound: Accurately weigh the required amount of this compound powder.

  • Dissolve in DMSO: Add 10% of the final volume as DMSO to the this compound powder. Vortex and sonicate until the powder is completely dissolved and the solution is clear.

  • Add PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until a homogenous solution is formed.

  • Add Tween 80: Add 5% of the final volume as Tween 80. Mix thoroughly.

  • Add Saline: Add 45% of the final volume as sterile saline. Mix thoroughly to obtain the final formulation.

  • Storage: Store the formulation at 4°C for short-term use (within one week). For longer-term storage, aliquots can be stored at -20°C, but it is recommended to prepare the formulation fresh.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Handling: Acclimatize the mice to handling before the procedure to reduce stress.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.[8]

  • Measure Insertion Depth: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11][12]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[13]

  • Dose Administration: Once the needle is in the correct position, slowly administer the calculated dose.

  • Needle Removal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Observe the mouse for several minutes after the procedure for any signs of distress, such as difficulty breathing or regurgitation.[13]

Visualizations

experimental_workflow Experimental Workflow: this compound Formulation and Administration cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG300 dissolve_dmso->add_peg add_tween 4. Add Tween 80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline storage 6. Store Formulation add_saline->storage restrain 1. Restrain Mouse storage->restrain Use prepared formulation measure 2. Measure Insertion Depth restrain->measure insert 3. Insert Gavage Needle measure->insert administer 4. Administer Dose insert->administer remove 5. Remove Needle administer->remove monitor 6. Monitor Mouse remove->monitor bcr_abl_pathway BCR-ABL Signaling Pathway and Inhibition by Olverembatinib cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT JAK/STAT Pathway BCR_ABL->STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Olverembatinib Olverembatinib Olverembatinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT->Proliferation

References

refining olverembatinib dimesylate treatment protocols for resistant CML models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining olverembatinib dimesylate treatment protocols in resistant Chronic Myloid Leukemia (CML) models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (formerly HQP1351) is a third-generation, orally bioavailable BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] Its primary target is the BCR-ABL1 fusion protein, including the T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[2][3]

Q2: What is the mechanism of action of olverembatinib?

A2: Olverembatinib binds to the ATP-binding site of the ABL kinase domain of the BCR-ABL1 protein.[4] This inhibits the autophosphorylation and activation of BCR-ABL1, thereby blocking downstream signaling pathways, such as the Crkl and STAT5 pathways, that are crucial for the proliferation and survival of CML cells.[5] This ultimately leads to cell cycle arrest and apoptosis in the leukemic cells.[2]

Q3: Which CML models is olverembatinib effective against?

A3: Olverembatinib has demonstrated potent activity against a wide range of CML models, including those expressing wild-type BCR-ABL1 and various clinically relevant mutations. It is particularly effective against the T315I mutation, which is notoriously resistant to other TKIs.[1][2] It also shows efficacy against other mutations such as E255K, G250E, and compound mutations.[6]

Q4: What are the reported IC50 values for olverembatinib against different CML cell lines?

A4: The half-maximal inhibitory concentration (IC50) values for olverembatinib are in the low nanomolar range for many CML cell lines. For instance, in Ba/F3 cells expressing wild-type BCR-ABL1, the IC50 is approximately 1.0 nM.[5] For Ba/F3 cells with the T315I mutation, the IC50 is around 0.68 nM.[1]

Troubleshooting Guides

In Vitro Experiments

Problem 1: Difficulty dissolving this compound for in vitro assays.

  • Possible Cause: this compound has specific solubility properties.

  • Solution:

    • For preparing stock solutions, dissolve this compound in fresh, anhydrous DMSO to a concentration of 100 mg/mL. Sonication may be required to fully dissolve the compound.[1][7]

    • For cell culture experiments, the final DMSO concentration should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

    • A working solution can also be prepared in sterile water, with sonication to aid dissolution.[7]

Problem 2: High background or inconsistent results in cell viability assays (e.g., CCK-8).

  • Possible Causes:

    • Uneven cell seeding.

    • Edge effects in the microplate.

    • Interference from the compound's color or precipitate.

    • Bubbles in the wells.

  • Solutions:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • To mitigate edge effects, avoid using the outermost wells of the 96-well plate for experimental data; instead, fill them with sterile PBS or culture medium.

    • Visually inspect the wells for any precipitation of olverembatinib at the tested concentrations. If precipitation is observed, consider adjusting the solvent or the final concentration.

    • Be careful not to introduce bubbles when adding reagents to the wells.

Problem 3: Weak or no signal for phosphorylated BCR-ABL1 (p-BCR-ABL1) in Western blot analysis after olverembatinib treatment.

  • Possible Causes:

    • Suboptimal antibody concentration or incubation time.

    • Ineffective cell lysis and protein extraction.

    • Rapid dephosphorylation of proteins after cell harvesting.

  • Solutions:

    • Optimize the primary antibody concentration. For p-BCR-ABL1 (Tyr245), a starting dilution of 1:1000 is recommended.[8]

    • Use a lysis buffer containing phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride) to preserve the phosphorylation status of proteins.

    • Perform all cell harvesting and lysis steps on ice or at 4°C to minimize enzymatic activity.

In Vivo Experiments

Problem 4: Difficulty in preparing olverembatinib for oral gavage in mice.

  • Possible Cause: Improper vehicle selection or preparation.

  • Solution: A common vehicle for oral administration of olverembatinib in mice is a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another option is a formulation with 10% DMSO and 90% corn oil.[9] Ensure the solution is homogenous before administration.

Problem 5: High variability in tumor growth in xenograft models.

  • Possible Causes:

    • Inconsistent number of viable cells injected.

    • Variation in the site of injection.

    • Differences in the health status of the mice.

  • Solutions:

    • Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before injection.

    • Standardize the injection technique and location for all animals.

    • Closely monitor the health of the mice throughout the experiment and exclude any animals that show signs of illness unrelated to the tumor burden.

Data Presentation

Table 1: In Vitro Efficacy of Olverembatinib Against CML Cell Lines

Cell LineBCR-ABL1 Mutation StatusIC50 (nM)
K562Wild-type0.21[10]
KU812Wild-type0.13[10]
Ba/F3Wild-type1.0[5]
Ba/F3T315I0.68[1]
Ba/F3E255K0.27[5]
Ba/F3G250E0.71[5]

Table 2: Clinical Efficacy of Olverembatinib in TKI-Resistant CML Patients

Patient CohortResponse MetricResponse Rate (%)
CML-CP with T315I mutationMajor Cytogenetic Response (MCyR)79
CML-CP with T315I mutationComplete Cytogenetic Response (CCyR)69
CML-CP with T315I mutationMajor Molecular Response (MMR)56
CML-AP with T315I mutationMajor Hematologic Response (MaHR)78.3[4]
CML-AP with T315I mutationComplete Cytogenetic Response (CCyR)52.2[4]
CML-AP with T315I mutationMajor Molecular Response (MMR)47.8[4]

Experimental Protocols

Cell Viability (CCK-8) Assay
  • Cell Seeding:

    • Prepare a single-cell suspension of the desired CML cell line (e.g., K562, Ba/F3-T315I).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 10 µL of the diluted olverembatinib to the respective wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for 72 hours.

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the olverembatinib concentration to determine the IC50 value.

Western Blot for Phospho-BCR-ABL1
  • Cell Treatment and Lysis:

    • Seed K562 cells and treat with various concentrations of olverembatinib for a specified time (e.g., 4 hours).

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-BCR-ABL1 (Tyr245) (e.g., at a 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against total BCR-ABL1 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

In Vivo Xenograft Model
  • Cell Preparation:

    • Harvest logarithmically growing K562 or Ba/F3-T315I cells.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

  • Tumor Implantation:

    • Subcutaneously inject approximately 5 x 10^6 to 10 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare olverembatinib for oral gavage in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[9]

    • Administer olverembatinib or the vehicle control to the respective groups daily or on an alternating day schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL1->GRB2 P STAT5 STAT5 BCR_ABL1->STAT5 P PI3K PI3K BCR_ABL1->PI3K P CRKL CRKL BCR_ABL1->CRKL P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1

Caption: BCR-ABL1 signaling pathway and the inhibitory action of olverembatinib.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Select Resistant CML Cell Line (e.g., K562, Ba/F3-T315I) culture Cell Culture and Expansion start->culture treat Treat cells with varying concentrations of Olverembatinib culture->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability western Western Blot for p-BCR-ABL1, etc. treat->western ic50 Determine IC50 viability->ic50 pathway Analyze Pathway Inhibition western->pathway

Caption: General workflow for in vitro evaluation of olverembatinib.

Troubleshooting_Logic cluster_vitro In Vitro Issues cluster_vivo In Vivo Issues cluster_solutions Potential Solutions start Unexpected Experimental Result solubility Poor Solubility? start->solubility viability Inconsistent Viability? start->viability western Weak Western Signal? start->western vehicle Improper Vehicle? start->vehicle tumor_var Tumor Variability? start->tumor_var sol_sol Use fresh DMSO, sonicate solubility->sol_sol via_sol Check seeding density, avoid edge effects viability->via_sol west_sol Optimize antibody, use phosphatase inhibitors western->west_sol veh_sol Prepare fresh vehicle, ensure homogeneity vehicle->veh_sol tumor_sol Standardize cell number and injection site tumor_var->tumor_sol

Caption: A logical troubleshooting guide for common experimental issues.

References

Validation & Comparative

A Preclinical Showdown: Olverembatinib vs. Asciminib in BCR-ABL1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two promising BCR-ABL1 inhibitors, olverembatinib and asciminib. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a comprehensive understanding of their respective strengths in non-clinical models.

Olverembatinib, a third-generation ATP-binding site inhibitor, and asciminib, a first-in-class allosteric STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, represent significant advancements in the treatment of Chronic Myeloid Leukemia (CML), particularly in cases of resistance to previous tyrosine kinase inhibitors (TKIs). Their distinct mechanisms of action offer potential advantages in overcoming resistance mutations, including the challenging T315I "gatekeeper" mutation. This guide delves into the preclinical data that underpins their clinical development.

At a Glance: Key Preclinical Performance Data

The following tables summarize the in vitro and in vivo preclinical data for olverembatinib and asciminib, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Anti-proliferative Activity (IC50, nM)
Cell LineBCR-ABL1 MutationOlverembatinib (nM)Asciminib (nM)
Ba/F3Wild-type-0.9
K562Wild-type0.21[1]-
Ku812Wild-type0.13[1]-
K562RQ252H4.5[1]-
SUP-B15-2.5[1]-
Ba/F3T315IPotent Inhibition5-10 times higher concentration than wild-type[2]
Ba/F3Compound MutationsMore effective than asciminib[1]Less effective than olverembatinib[1]

Note: Direct comparative IC50 values in the same panel of cell lines were not always available in the reviewed literature. Dashes indicate data not found in the searched preclinical studies.

Table 2: In Vivo Efficacy in Xenograft Models
DrugModelCell LineDosingKey Findings
OlverembatinibMurine allograftBa/F3-BCR-ABL1 (WT)OralSuppressed tumor growth[1]
OlverembatinibMurine allograftBa/F3-BCR-ABL1 (T315I)OralSuppressed tumor growth and prolonged survival[1]
OlverembatinibMurine modelsKu812 or K562 CML cells-Elicited complete tumor regression[1]
AsciminibImmunodeficient miceKCL-2230 mg/kg, twice daily56% decrease in tumor volume on day 29[3]
Table 3: Preclinical Pharmacokinetic Parameters in Mice
ParameterOlverembatinibAsciminib
Bioavailability (F) -21% (oral gavage)[3]
Time to Max. Plasma Conc. (Tmax) -2 hours (oral gavage)[3]
Plasma Half-life (t1/2) -1.1 hours (intravenous)[3]
Blood Clearance -11.5 mL/min/kg[3]
Plasma Protein Binding -96.2%[3]

Note: Specific pharmacokinetic data for olverembatinib in mice were not detailed in the provided search results.

Mechanism of Action: A Tale of Two Binding Sites

Olverembatinib and asciminib inhibit the constitutively active BCR-ABL1 kinase, a hallmark of CML, through distinct mechanisms.[4][5] Olverembatinib is an ATP-competitive inhibitor, binding to the ATP-binding site of the ABL kinase domain.[6] Its design allows it to effectively inhibit both wild-type and mutated forms of BCR-ABL1, including the T315I mutation that confers resistance to many other TKIs.

In contrast, asciminib is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain.[7] This binding induces a conformational change that locks the kinase in an inactive state, mimicking the natural regulatory mechanism of the ABL kinase. This unique mechanism allows asciminib to be effective against mutations that arise in the ATP-binding site.

cluster_olverembatinib Olverembatinib (ATP-Competitive) cluster_asciminib Asciminib (Allosteric) BCR-ABL1 (Active) BCR-ABL1 (Active) Substrate Phosphorylation Substrate Phosphorylation BCR-ABL1 (Active)->Substrate Phosphorylation Drives ATP ATP ATP-Binding Site ATP->ATP-Binding Site Binds Olverembatinib Olverembatinib Olverembatinib->ATP-Binding Site Blocks ATP-Binding Site->BCR-ABL1 (Active) Cell Proliferation Cell Proliferation Substrate Phosphorylation->Cell Proliferation BCR-ABL1 (Inactive) BCR-ABL1 (Inactive) No Substrate Phosphorylation No Substrate Phosphorylation BCR-ABL1 (Inactive)->No Substrate Phosphorylation Myristoyl Pocket Myristoyl Pocket->BCR-ABL1 (Inactive) Induces Inactive Conformation Asciminib Asciminib Asciminib->Myristoyl Pocket Binds Inactive Conformation Inactive Conformation Inhibition of Proliferation Inhibition of Proliferation No Substrate Phosphorylation->Inhibition of Proliferation

Mechanisms of Action

The BCR-ABL1 Signaling Cascade

The BCR-ABL1 fusion protein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both olverembatinib and asciminib aim to inhibit this cascade at its origin.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR-ABL1 BCR-ABL1 RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL1->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL1->PI3K/AKT Pathway Activates JAK/STAT Pathway JAK/STAT Pathway BCR-ABL1->JAK/STAT Pathway Activates Increased Proliferation Increased Proliferation RAS/MAPK Pathway->Increased Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/AKT Pathway->Inhibition of Apoptosis Altered Adhesion Altered Adhesion PI3K/AKT Pathway->Altered Adhesion JAK/STAT Pathway->Increased Proliferation

BCR-ABL1 Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical protocols used in the evaluation of olverembatinib and asciminib.

BCR-ABL1 Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL1 kinase.

  • Reagents and Materials: Recombinant BCR-ABL1 enzyme, kinase buffer, ATP, substrate (e.g., a synthetic peptide), and the test compounds (olverembatinib or asciminib).

  • Procedure:

    • The recombinant BCR-ABL1 enzyme is incubated with the test compound at various concentrations in the kinase buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods like ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Ba/F3 Model)

This assay assesses the effect of the compounds on the proliferation of cells that are dependent on BCR-ABL1 activity for their survival and growth.

  • Cell Line: Murine pro-B Ba/F3 cells engineered to express human BCR-ABL1 or its various mutated forms. These cells are dependent on the BCR-ABL1 kinase for proliferation and survival in the absence of interleukin-3 (IL-3).

  • Procedure:

    • Ba/F3-BCR-ABL1 cells are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of olverembatinib or asciminib.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration, and the IC50 value is determined.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of the transplanted human cells.

  • Procedure:

    • Human CML cell lines (e.g., KCL-22, K562) or Ba/F3 cells expressing BCR-ABL1 are injected subcutaneously or intravenously into the mice.

    • Once tumors are established and reach a certain size, the mice are randomized into treatment and control groups.

    • Olverembatinib or asciminib is administered orally at specified doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored throughout the study.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target inhibition).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Survival curves may also be generated in systemic disease models.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CML Cells CML Cells Cell Injection Cell Injection CML Cells->Cell Injection Immunocompromised Mice Immunocompromised Mice Immunocompromised Mice->Cell Injection Tumor Establishment Tumor Establishment Cell Injection->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Tumor Growth Inhibition Tumor Growth Inhibition Tumor Measurement->Tumor Growth Inhibition Survival Analysis Survival Analysis Tumor Measurement->Survival Analysis

References

Olverembatinib Demonstrates Superior Activity Against Resistant Compound Mutations in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data highlights olverembatinib's potential to overcome resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML), particularly in cases with challenging compound mutations. This guide provides a detailed comparison of olverembatinib with other therapeutic alternatives, supported by experimental evidence for researchers, scientists, and drug development professionals.

Chronic myeloid leukemia is characterized by the presence of the Philadelphia chromosome, which results in the expression of the BCR-ABL1 fusion oncoprotein, a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, the emergence of resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. Compound mutations, the presence of two or more mutations on the same BCR-ABL1 allele, can confer a high degree of resistance to many approved TKIs, including the potent third-generation inhibitor ponatinib.

Olverembatinib, a novel third-generation TKI, has shown significant promise in overcoming this resistance. In vitro studies and clinical trials have demonstrated its potent activity against a wide range of BCR-ABL1 mutations, including the gatekeeper T315I mutation and various compound mutations that are resistant to other TKIs.

Comparative In Vitro Efficacy

In vitro studies using Ba/F3 cells, a murine pro-B cell line dependent on IL-3 for survival that can be rendered IL-3 independent by the expression of active kinases like BCR-ABL1, are a standard method for assessing the potency of TKIs. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different inhibitors. While a comprehensive head-to-head comparison of IC50 values for olverembatinib, ponatinib, and asciminib against a broad panel of compound mutations is not available in a single publication, data from multiple sources indicate olverembatinib's superior potency.[1][2][3] One study demonstrated that the combination of asciminib and ponatinib could restore efficacy against highly resistant compound mutants, highlighting the challenges of single-agent therapy for these mutations.

Table 1: In Vitro Activity of Ponatinib and Asciminib Against BCR-ABL1 Compound Mutations

BCR-ABL1 Compound MutationPonatinib IC50 (nM)Asciminib IC50 (nM)
G250E/T315I>500>2000
Y253H/T315I>500>2000
E255V/T315I>500>2000
T315I/F359V125>2000
T315I/M351T31.3>2000

Data synthesized from available preclinical studies. Note: Direct comparative IC50 values for olverembatinib against this specific panel of compound mutations are not yet published in a consolidated table.

Clinical Validation of Olverembatinib's Efficacy

Clinical trials have provided strong evidence for olverembatinib's effectiveness in heavily pretreated CML patients, including those with compound mutations who have failed prior TKI therapies.

A pivotal phase 1b clinical trial (NCT04260022) evaluated the safety and efficacy of olverembatinib in patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were resistant or intolerant to at least two prior TKIs.[4] A significant portion of the enrolled patients had previously been treated with ponatinib and/or asciminib. The results demonstrated that olverembatinib induced substantial and durable responses in this difficult-to-treat patient population.[3][4]

Table 2: Clinical Response to Olverembatinib in Patients with Prior TKI Failure

Prior TKI FailureComplete Cytogenetic Response (CCyR) RateMajor Molecular Response (MMR) Rate
Ponatinib Failure~58%~37%
Asciminib Resistance50%33%
Ponatinib and Asciminib ResistanceNot explicitly reported27%

Data from the NCT04260022 clinical trial. CCyR and MMR are key measures of treatment response in CML.[3][4]

These findings are particularly noteworthy as they demonstrate olverembatinib's ability to overcome resistance to both ATP-competitive (ponatinib) and allosteric (asciminib) inhibitors.

Mechanism of Action and Signaling Pathway

The BCR-ABL1 oncoprotein activates a cascade of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis (programmed cell death). Key pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways. Olverembatinib, like other ATP-competitive TKIs, binds to the ATP-binding site of the BCR-ABL1 kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling. Its unique molecular structure, however, allows it to bind effectively even in the presence of mutations that confer resistance to other TKIs.

BCR_ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK CRKL CRKL BCR_ABL1->CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Survival Cell Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Survival STAT5->Apoptosis Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1

Caption: BCR-ABL1 signaling pathway and the inhibitory action of olverembatinib.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Ba/F3 Cell Proliferation Assay)

The anti-proliferative activity of TKIs is commonly assessed using Ba/F3 cells engineered to express various BCR-ABL1 mutants.

  • Cell Culture: Ba/F3 cells expressing specific BCR-ABL1 compound mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For these experiments, the cells are cultured without IL-3, making their survival dependent on the activity of the expressed BCR-ABL1 kinase.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well. Serial dilutions of olverembatinib, ponatinib, and asciminib are added to the wells.

  • Incubation: The plates are incubated for 48-72 hours.

  • Cell Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is used to generate dose-response curves, and the IC50 values are calculated using non-linear regression analysis.

Clinical Trial Methodology (NCT04260022)

The phase 1b study of olverembatinib provides a framework for its clinical evaluation.

  • Study Design: A multicenter, open-label, randomized phase 1b study.

  • Patient Population: Patients with CML (chronic, accelerated, or blast phase) or Ph+ ALL who have experienced resistance or intolerance to at least two prior TKIs.

  • Intervention: Patients were randomized to receive oral olverembatinib at different dose levels (e.g., 30 mg, 40 mg, or 50 mg) administered every other day in 28-day cycles.

  • Endpoints: The primary endpoints included determining the recommended phase 2 dose and assessing the safety and tolerability of olverembatinib. Secondary endpoints included evaluating the clinical efficacy, measured by rates of complete cytogenetic response (CCyR) and major molecular response (MMR).

  • Mutation Analysis: BCR-ABL1 kinase domain mutations were identified at baseline and at the time of relapse using methods such as Sanger sequencing or next-generation sequencing (NGS) of peripheral blood or bone marrow samples. The specific criteria for defining resistance included failure to achieve or loss of hematologic, cytogenetic, or molecular milestones as per established guidelines.

Experimental Workflow

The validation of olverembatinib's activity against compound mutations follows a logical progression from preclinical in vitro studies to clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation (NCT04260022) BaF3_culture Culture Ba/F3 cells with BCR-ABL1 compound mutations TKI_treatment Treat cells with serial dilutions of Olverembatinib, Ponatinib, Asciminib BaF3_culture->TKI_treatment Viability_assay Assess cell viability (e.g., CellTiter-Glo) TKI_treatment->Viability_assay IC50_determination Determine IC50 values Viability_assay->IC50_determination Patient_enrollment Enroll TKI-resistant CML patients (including compound mutations) Olverembatinib_admin Administer Olverembatinib Patient_enrollment->Olverembatinib_admin Response_assessment Monitor for CCyR and MMR Olverembatinib_admin->Response_assessment Efficacy_evaluation Evaluate clinical efficacy Response_assessment->Efficacy_evaluation

Caption: Experimental workflow for validating olverembatinib's activity.

Conclusion

References

Head-to-Head In Vitro Comparison: Olverembatinib vs. Imatinib for BCR-ABL1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SUZHOU, China & ROCKVILLE, Md. – November 13, 2025 – In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the evolution of tyrosine kinase inhibitors (TKIs) has been pivotal. This guide provides a detailed in vitro comparison of olverembatinib, a third-generation TKI, and imatinib, the first-in-class TKI that revolutionized CML treatment. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, potency against various mutations, and the experimental basis for these findings.

Executive Summary

Olverembatinib demonstrates significantly greater potency against wild-type BCR-ABL1 and a broad spectrum of clinically relevant mutations compared to imatinib. Notably, olverembatinib effectively inhibits the T315I "gatekeeper" mutation, which confers complete resistance to imatinib.[1] In vitro studies consistently show olverembatinib having substantially lower half-maximal inhibitory concentrations (IC50) across numerous mutant cell lines, indicating a superior inhibitory capacity at the cellular level.

Mechanism of Action

Both imatinib and olverembatinib are designed to target the ATP-binding site of the BCR-ABL1 kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling that drives CML.[2] However, their binding modes and efficacy against resistant mutations differ significantly.

Imatinib primarily binds to the inactive conformation of the ABL kinase domain.[3] Mutations in the kinase domain can prevent imatinib from binding effectively, leading to drug resistance.[3] The T315I mutation, for instance, introduces a bulky isoleucine residue that sterically hinders imatinib's ability to bind.

Olverembatinib , on the other hand, is a pan-BCR-ABL1 inhibitor that can bind to both the active and inactive conformations of the kinase.[3] Its structural design allows it to overcome the resistance conferred by many mutations, including T315I.[4]

Signaling Pathway Inhibition

The BCR-ABL1 oncoprotein activates several downstream signaling pathways crucial for leukemic cell proliferation and survival. Both olverembatinib and imatinib inhibit these pathways by blocking the initial tyrosine kinase activity of BCR-ABL1. Key inhibited pathways include the Ras/MAPK pathway, which controls cell proliferation, the JAK/STAT pathway, and the PI3K/Akt pathway, which are critical for cell survival and apoptosis resistance.

BCR_ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 GRB2 GRB2/SOS BCR_ABL1->GRB2 JAK JAK BCR_ABL1->JAK PI3K PI3K BCR_ABL1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5 STAT5 JAK->STAT5 Survival_Genes Transcription of Survival Genes STAT5->Survival_Genes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL1 Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1

Caption: BCR-ABL1 Signaling and TKI Inhibition

Comparative In Vitro Efficacy

The following tables summarize the IC50 values for olverembatinib and imatinib against various BCR-ABL1 genotypes. The data is compiled from studies using both human CML cell lines and murine Ba/F3 cells engineered to express specific BCR-ABL1 mutations. Lower IC50 values indicate greater potency.

Table 1: IC50 Values in Human Leukemia Cell Lines
Cell LineBCR-ABL1 StatusOlverembatinib IC50 (nM)Imatinib IC50 (nM)
K562Wild-Type0.21[3]~25-50
Ku812Wild-Type0.13[3]Not widely reported
K562RImatinib-Resistant (Q252H)4.5[3]High resistance
SUP-B15Ph+ ALL2.5[3]Variable
Table 2: IC50 Values in Ba/F3 Cells Expressing BCR-ABL1 Mutants
BCR-ABL1 MutantOlverembatinib IC50 (nM)Imatinib IC50 (nM)
Wild-Type0.34[4][5][6]176[1]
P-Loop Mutations
G250E0.71[4]High resistance
Q252H0.15[4]High resistance
Y253F0.35[4]High resistance
E255K0.27[4]High resistance
Gatekeeper Mutation
T315I0.68[4][5][6]>100,000[1]
Other Clinically Relevant Mutations
M351T0.29[4]Moderate resistance
H396P0.35[4]Moderate resistance
F317LNot specified, but potent inhibitionHigh resistance

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to compare olverembatinib and imatinib.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Lines Leukemia Cell Lines (K562, Ba/F3 mutants, etc.) Drug_Treatment Incubate with varying concentrations of Olverembatinib or Imatinib Cell_Lines->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Cell_Viability Western_Blot Western Blotting Drug_Treatment->Western_Blot IC50 Calculate IC50 Values Cell_Viability->IC50 Kinase_Assay Kinase Inhibition Assay (e.g., FRET, ELISA) Kinase_Assay->IC50 Phosphorylation Analyze Phosphorylation of Downstream Targets Western_Blot->Phosphorylation Drug_treatment Drug_treatment Drug_treatment->Kinase_Assay

Caption: In Vitro Drug Comparison Workflow
Kinase Inhibition Assay (FRET-Based)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the BCR-ABL1 kinase.

  • Materials: Recombinant human BCR-ABL1 (wild-type and mutants), FRET-based kinase substrate (e.g., Tyr2 Peptide), ATP, assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35), olverembatinib, imatinib, 384-well plates.

  • Procedure:

    • Add kinase and substrate to the wells of a 384-well plate.

    • Dispense serial dilutions of olverembatinib or imatinib into the wells.

    • Incubate at room temperature for 30 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 2 hours at room temperature.

    • Add a development reagent to stop the reaction and generate a FRET signal.

    • Measure the fluorescence signal ratio (e.g., 445 nm/520 nm) using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values using a non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitors on the metabolic activity of viable cells, which is a measure of cell proliferation.

  • Materials: Leukemia cell lines, RPMI-1640 medium with 10% FBS, 96-well plates, olverembatinib, imatinib, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere or stabilize overnight.

    • Treat the cells with a range of concentrations of olverembatinib or imatinib for 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blotting for Downstream Signaling

This technique is used to detect the phosphorylation status of proteins in the BCR-ABL1 signaling pathway.

  • Materials: Leukemia cell lines, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-phospho-CrkL, anti-phospho-STAT5, anti-CrkL, anti-STAT5, anti-GAPDH), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • Treat cells with olverembatinib or imatinib at various concentrations for a specified time (e.g., 4 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Analyze the band intensities to determine the level of protein phosphorylation relative to total protein and loading controls.

Conclusion

The in vitro data strongly supports that olverembatinib is a highly potent TKI with a broader range of activity against BCR-ABL1 mutations than imatinib. Its ability to effectively inhibit the imatinib-resistant T315I mutant is a critical advantage. These preclinical findings provide a solid rationale for the clinical investigation and use of olverembatinib in patients with CML, particularly those who have developed resistance to earlier-generation TKIs.

References

Olverembatinib vs. Best Available Therapy (BAT) in TKI-Resistant Chronic Myeloid Leukemia: A Comparative Clinical Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the clinical efficacy and safety of olverembatinib against the best available therapy (BAT) for patients with tyrosine kinase inhibitor (TKI)-resistant chronic myeloid leukemia (CML). The data is primarily drawn from a pivotal, multicenter, randomized Phase 2 registrational study (HQP1351CC203, NCT04126681), which evaluated olverembatinib in adults with chronic-phase CML (CML-CP) who were resistant or intolerant to first- and second-generation TKIs.[1][2][3]

Mechanism of Action: Overcoming TKI Resistance

Olverembatinib is a potent, third-generation BCR-ABL1 tyrosine kinase inhibitor.[4] Its mechanism centers on binding to the ATP-binding site of the BCR-ABL1 fusion protein, the hallmark of CML.[5][6] This action blocks the phosphorylation of downstream substrates, inhibiting the signaling pathways that drive the proliferation of leukemic cells and ultimately inducing apoptosis (programmed cell death).[5]

A key advantage of olverembatinib is its efficacy against a wide range of BCR-ABL1 kinase domain mutations, including the highly resistant T315I "gatekeeper" mutation, which renders many first- and second-generation TKIs ineffective.[4][7] Its structural design allows it to bind effectively to the mutated kinase domain, overcoming a primary mechanism of treatment resistance.[5]

cluster_upstream Upstream cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 Fusion Protein RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT Apoptosis Apoptosis (Programmed Cell Death) BCR_ABL1->Apoptosis Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 Inhibits

Caption: Olverembatinib's mechanism of action in inhibiting BCR-ABL1 signaling.

Clinical Efficacy: Head-to-Head Comparison

The registrational Phase 2 study provides direct comparative data between olverembatinib and BAT. The primary endpoint was event-free survival (EFS).[1]

Olverembatinib demonstrated a statistically significant and clinically meaningful improvement in EFS compared to BAT, reducing the risk of an event by 65%.[1][2] The median EFS in the olverembatinib arm was 21.22 months, compared to just 2.86 months in the BAT arm.[2]

Efficacy EndpointOlverembatinib ArmBest Available Therapy (BAT) Arm
Median Event-Free Survival (EFS) 21.22 months2.86 months
EFS Hazard Ratio (HR) 0.352 (p < 0.001)-
6-Month EFS Rate 73%32.6%
12-Month EFS Rate 58.7%26.1%
24-Month EFS Rate 46.9%16.9%

Data sourced from the HQP1351CC203 registrational Phase 2 study.[1][2]

Response rates were significantly higher in patients receiving olverembatinib, indicating deeper and more frequent remissions.[2][3]

Response MetricOlverembatinib Arm (N=88 for CyR/MR)Best Available Therapy (BAT) Arm (N=37 for CyR/MR)
Complete Hematologic Response (CHR/CR) 85.0% (51/60)34.8% (8/23)
Major Cytogenetic Response (MCyR) 47.7%29.7%
Complete Cytogenetic Response (CCyR) 36.4%16.2%
Major Molecular Response (MMR) 27.3%8.1%

CHR/CR patient numbers differ as per source data for Intent-to-Treat (ITT) efficacy groups.[2][3] CyR = Cytogenetic Response; MR = Molecular Response.

Safety and Tolerability Profile

While olverembatinib demonstrated superior efficacy, it was associated with a higher incidence of Grade ≥3 adverse events (AEs) compared to the BAT arm.[1] The most common reasons for dose modification or discontinuation with olverembatinib were hematologic toxicities like thrombocytopenia.[2]

Safety EndpointOlverembatinib Arm (N=96)Best Available Therapy (BAT) Arm (N=46)
Patients with Grade ≥3 AEs 85.4% (82 patients)67.4% (31 patients)
Common AEs leading to dose modification Thrombocytopenia, neutropenia, leukopeniaNot specified in detail

Data sourced from the HQP1351CC203 registrational Phase 2 study.[1][2]

Experimental Protocols

This was a multicenter, randomized, open-label, registrational Phase 2 study conducted in China.[1][4]

  • Patient Population: Adult patients with CML in chronic phase (CML-CP) who were resistant or intolerant to first- and second-generation TKIs (imatinib, dasatinib, nilotinib).[2][4]

  • Randomization: Patients were randomly assigned in a 2:1 ratio to receive either olverembatinib or the investigator's choice of best available therapy.[4]

  • Treatment Arms:

    • Investigational Arm: Olverembatinib.

    • Control Arm (BAT): Investigator's choice of treatments, which included imatinib, dasatinib, nilotinib, hydroxyurea, or interferon-based regimens.[4] Notably, third-generation TKIs like ponatinib or asciminib were not included as BAT options in this trial.[4]

  • Primary Endpoint: Event-Free Survival (EFS).[1]

  • Secondary Endpoints: Included overall survival (OS), cytogenetic response rates (MCyR, CCyR), and molecular response rates (MMR).[2][3]

  • Crossover: The study protocol allowed patients in the BAT arm to cross over to receive olverembatinib after meeting the EFS endpoint. As of the data cutoff, 71% of patients in the BAT arm had crossed over.[1][2]

cluster_enrollment Patient Enrollment cluster_randomization Randomization (2:1) cluster_arms Treatment Arms cluster_followup Follow-up & Endpoints Population Adults with CML-CP Resistant/Intolerant to 1G & 2G TKIs Rand Randomization Population->Rand Olverembatinib Olverembatinib Arm (N=96) Rand->Olverembatinib 2 BAT Best Available Therapy (BAT) Arm (N=48) (Imatinib, Dasatinib, Nilotinib, etc.) Rand->BAT 1 Endpoints Primary Endpoint: EFS Secondary Endpoints: OS, MCyR, CCyR, MMR Olverembatinib->Endpoints BAT->Endpoints Crossover Crossover to Olverembatinib Permitted upon EFS Event in BAT Arm BAT->Crossover

Caption: Workflow of the HQP1351CC203 randomized Phase 2 trial.

Conclusion and Future Directions

In a randomized clinical trial setting, olverembatinib demonstrated superior efficacy compared to the best available therapy (consisting of first- and second-generation TKIs) for patients with TKI-resistant/intolerant CML-CP.[1] The significant improvements in event-free survival and response rates highlight its potential as a critical treatment option for this heavily pretreated patient population.[1][2]

While the safety profile indicates a higher rate of Grade ≥3 adverse events, these were primarily manageable hematologic toxicities.[1][2] The US FDA has cleared a global, registrational Phase 3 trial (POLARIS-2, NCT06423911) to further assess the efficacy and safety of olverembatinib, which will provide more definitive data on its role in the global treatment landscape for CML.[8][9]

References

Synergistic Antitumor Activity of Olverembatinib in Combination with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) demonstrating potent activity against a wide range of BCR-ABL mutations, including the highly resistant T315I mutation.[1][2] Emerging preclinical and clinical evidence highlights the potential of olverembatinib in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms in various hematological malignancies. This guide provides a comparative overview of the synergistic effects of olverembatinib with other anticancer agents, supported by experimental data, detailed methodologies, and pathway visualizations.

Olverembatinib in Combination with BCL-2 Inhibitors

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, and their inhibition has emerged as a promising therapeutic strategy in cancer. The combination of olverembatinib with BCL-2 inhibitors, such as venetoclax and the investigational agent lisaftoclax, has shown significant synergistic effects in preclinical and clinical settings.

Preclinical Synergy of Olverembatinib and Lisaftoclax in Venetoclax-Resistant Acute Myeloid Leukemia (AML)

Preclinical studies have demonstrated that the combination of olverembatinib and lisaftoclax, a novel BCL-2 inhibitor, effectively overcomes venetoclax resistance in AML models.[3]

Experimental Data:

The synergistic activity of olverembatinib and lisaftoclax was evaluated in venetoclax-resistant (VEN-RES) AML cell lines. The combination resulted in a significant increase in apoptosis compared to either agent alone.

Table 1: Induction of Apoptosis by Olverembatinib and Lisaftoclax in VEN-RES AML Cell Lines (24-hour treatment)

Cell LineTreatmentConcentration% Apoptotic Cells
MOLM-13-VEN-RES DMSO (vehicle)-5.16%
Olverembatinib10 nM34.04%
Lisaftoclax3 µM5.99%
Olverembatinib + Lisaftoclax 10 nM + 3 µM 58.40%
MV-4-11-VEN-RES DMSO (vehicle)-7.79%
Olverembatinib10 nM18.36%
Lisaftoclax3 µM9.04%
Olverembatinib + Lisaftoclax 10 nM + 3 µM 68.73%
OCI-AML-3 DMSO (vehicle)-3.82%
Olverembatinib0.5 µM8.50%
Lisaftoclax0.5 µM8.82%
Olverembatinib + Lisaftoclax 0.5 µM + 0.5 µM 75.13%

Data sourced from a 2024 study on venetoclax resistance in preclinical AML models.[3]

In vivo studies using a subcutaneous MOLM-13-VEN-RES xenograft model further confirmed the synergistic antitumor activity of the olverembatinib and lisaftoclax combination.

Table 2: In Vivo Antitumor Activity of Olverembatinib and Lisaftoclax Combination

Treatment GroupDoseTreatment-to-Control (T/C) Value
Lisaftoclax100 mg/kg96.54%
Olverembatinib10 mg/kg12.31%
Olverembatinib + Lisaftoclax 10 mg/kg + 100 mg/kg 5.05%

A lower T/C value indicates greater tumor growth inhibition.

Signaling Pathway Analysis:

The synergistic effect of the olverembatinib and lisaftoclax combination is attributed to the dual targeting of key survival pathways. Olverembatinib, as a multi-kinase inhibitor, targets kinases such as FLT3, KIT, and PDGFR, which are implicated in leukemogenesis and resistance to BCL-2 inhibition.[3] Western blot analysis revealed that the combination synergistically inhibited the phosphorylation of FLT3 and its downstream signaling proteins, including STAT, AKT, and ERK. Furthermore, the combination suppressed the expression of anti-apoptotic proteins BCL-2, BCL-xL, and MCL-1.[3]

Olverembatinib Olverembatinib FLT3 FLT3 Olverembatinib->FLT3 inhibits MCL1 MCL-1 Olverembatinib->MCL1 downregulates BCLxL BCL-xL Olverembatinib->BCLxL downregulates Lisaftoclax Lisaftoclax BCL2 BCL-2 Lisaftoclax->BCL2 inhibits STAT STAT FLT3->STAT AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Cell Proliferation & Survival STAT->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis BCL2->Apoptosis inhibit MCL1->Apoptosis inhibit BCLxL->Apoptosis inhibit

Caption: Synergistic inhibition of pro-survival pathways.
Clinical Synergy of Olverembatinib with Venetoclax and Chemotherapy in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

A single-arm, phase 2 clinical trial (NCT05594784) evaluated the efficacy and safety of olverembatinib in combination with the BCL-2 inhibitor venetoclax and reduced-intensity chemotherapy (vincristine and prednisone) in newly diagnosed adult patients with Ph+ ALL.[4][5][6][7]

Clinical Efficacy:

The combination regimen demonstrated high rates of complete molecular response (CMR).

Table 3: Efficacy of Olverembatinib, Venetoclax, and Reduced-Intensity Chemotherapy in Newly Diagnosed Ph+ ALL

Efficacy EndpointResult
Complete Molecular Response (CMR) Rate at 3 months 62.0%
Estimated 1-year Overall Survival (OS) 93.1%
Estimated 1-year Event-Free Survival (EFS) 89.1%

Data from a phase 2 clinical trial with a median follow-up of 12 months.[5][8]

Transcriptomic data from this study suggest a complementary mechanism of action between TKIs and venetoclax, providing a rationale for their combination.[5][8]

Olverembatinib in Combination with Immunotherapy

The combination of olverembatinib with immunotherapeutic agents, such as the bispecific T-cell engager (BiTE) antibody blinatumomab, is being explored as a chemotherapy-free treatment approach.

Clinical Efficacy of Olverembatinib and Blinatumomab in Ph+ ALL

In a study involving 13 patients with Ph+/Ph-like ALL, the combination of olverembatinib and blinatumomab as a frontline therapy showed promising results.[9][10]

Clinical Efficacy:

Table 4: Efficacy of Frontline Olverembatinib and Blinatumomab in Ph+/Ph-like ALL

Efficacy EndpointResult
Complete Remission (CR) after one cycle 100%
Complete Molecular Remission (CMR) within three months 100%
6-month Overall Survival (OS) 100%
6-month Event-Free Survival (EFS) 87.5%

Data from a study with a median follow-up of 7 months.[9][10]

This combination was well-tolerated with minimal adverse events, suggesting its potential as a new standard of care in the frontline treatment of Ph+/Ph-like ALL.[9][10]

Comparative Clinical Trials

Olverembatinib is also being evaluated in head-to-head comparison with other TKIs in combination with chemotherapy.

A pivotal Phase 3 registrational study (NCT06051409) is designed to compare the efficacy and safety of olverembatinib combined with chemotherapy versus imatinib combined with chemotherapy in newly diagnosed Ph+ ALL patients.[11][12][13][14][15]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[5][16][17][18][19]

Materials:

  • CellTiter-Glo® Buffer

  • CellTiter-Glo® Substrate (lyophilized)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Orbital shaker

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the appropriate volume of CellTiter-Glo® Buffer to the bottle containing the CellTiter-Glo® Substrate to reconstitute it, forming the CellTiter-Glo® Reagent.

    • Mix by gentle vortexing or inversion until the substrate is completely dissolved.

  • Assay Protocol:

    • Plate mammalian cells in culture medium in opaque-walled multiwell plates (e.g., 100 µl per well for 96-well plates).

    • Prepare control wells containing medium without cells for background luminescence measurement.

    • Add test compounds (olverembatinib, combination agent, or vehicle control) to the experimental wells and incubate for the desired period (e.g., 72 hours).

    • Equilibrate the plate at room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

cluster_prep Reagent Preparation cluster_assay Assay Protocol Thaw Thaw & Equilibrate Buffer & Substrate Reconstitute Reconstitute Substrate with Buffer Thaw->Reconstitute Mix_Reagent Mix to Homogenize CellTiter-Glo® Reagent Reconstitute->Mix_Reagent Plate_Cells Plate Cells & Add Test Compounds Incubate_Cells Incubate Cells Plate_Cells->Incubate_Cells Equilibrate_Plate Equilibrate Plate at Room Temperature Incubate_Cells->Equilibrate_Plate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate_Plate->Add_Reagent Mix_Lysis Mix on Shaker to Induce Lysis Add_Reagent->Mix_Lysis Incubate_Signal Incubate to Stabilize Luminescent Signal Mix_Lysis->Incubate_Signal Read_Luminescence Record Luminescence Incubate_Signal->Read_Luminescence

Caption: CellTiter-Glo® Assay Workflow.
Apoptosis Assay (Flow Cytometry with Annexin V Staining)

This method is used to detect and quantify apoptotic cells by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with olverembatinib, the combination agent, or vehicle control for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Conclusion

The combination of olverembatinib with other targeted therapies and immunotherapies represents a promising strategy to enhance antitumor efficacy and overcome resistance in hematological malignancies. The synergistic effects observed in preclinical models, particularly with BCL-2 inhibitors, are now being translated into encouraging clinical outcomes in patients with AML and Ph+ ALL. Ongoing comparative clinical trials will further elucidate the role of olverembatinib-based combination regimens in the evolving landscape of cancer treatment.

References

Olverembatinib's Inhibitory Profile on Non-Bcr-Abl Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory profile of olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), against a range of non-Bcr-Abl kinases. To offer a comprehensive perspective, its performance is benchmarked against ponatinib, another potent TKI. This document is intended to serve as a valuable resource for researchers investigating the selectivity and potential off-target effects of these inhibitors.

Comparative Inhibitory Activity of Olverembatinib and Ponatinib

Olverembatinib (formerly known as GZD824 or HQP1351) is a powerful inhibitor of not only the Bcr-Abl fusion protein, including the resistant T315I mutation, but also a variety of other kinases implicated in cancer signaling pathways.[1][2] Preclinical studies have demonstrated its potent activity against several non-Bcr-Abl kinases, suggesting a broader mechanism of action and potential applications in other malignancies, such as gastrointestinal stromal tumors (GIST).[1]

The following table summarizes the in vitro inhibitory activity (IC50 values) of olverembatinib and ponatinib against a panel of clinically relevant non-Bcr-Abl kinases. This data, compiled from various preclinical studies, highlights the distinct selectivity profiles of these two inhibitors.

Kinase TargetOlverembatinib (GZD824) IC50 (nM)Ponatinib IC50 (nM)
KIT (wild-type)>90% inhibition at 10 nM12.5 - 13
KIT (V559D)1.4-
PDGFRα-1.1
PDGFRβ>90% inhibition at 10 nM-
FGFR1-2.2
FLT3>90% inhibition at 10 nM13
BRAF (V600E)>90% inhibition at 10 nM-
DDR1>90% inhibition at 10 nM-
RET (M918T)>90% inhibition at 10 nM-
SRC-5.4
TIE2>90% inhibition at 10 nM-
TAK1>90% inhibition at 10 nM-

Data for olverembatinib is based on in vitro kinase assays showing >90% inhibition at a 10 nM concentration for several kinases, indicating an IC50 value below 10 nM.[1] Specific IC50 values for ponatinib are sourced from publicly available data.[3]

Key Signaling Pathways Targeted by Olverembatinib's Off-Target Activity

The non-Bcr-Abl kinases inhibited by olverembatinib are crucial components of several oncogenic signaling pathways. The diagram below illustrates the central role of these kinases in pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinases (KIT, PDGFR, FGFR, FLT3, RET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SRC SRC SRC->STAT STAT->Proliferation Olverembatinib Olverembatinib Olverembatinib->RTK Olverembatinib->BRAF Ponatinib Ponatinib Ponatinib->RTK Ponatinib->SRC

Caption: Key oncogenic signaling pathways modulated by olverembatinib and ponatinib.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is fundamental in preclinical drug development. A widely accepted method for this is the in vitro biochemical kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., olverembatinib) against a panel of purified protein kinases.

Materials:

  • Purified recombinant protein kinases (e.g., KIT, PDGFRβ, FGFR1, FLT3, etc.)

  • Specific peptide substrates for each kinase

  • Test compound (Olverembatinib) and control inhibitor (e.g., Ponatinib) dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • ATP solution

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.

  • Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the assay buffer, the specific peptide substrate at its predetermined Km value, and the purified kinase.

  • Initiation of Kinase Reaction: Add the serially diluted test compound or control to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Start the Phosphorylation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the kinase activity.

  • Termination of Reaction: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto the phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter plates, add scintillation fluid to each well and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

This guide provides a foundational understanding of olverembatinib's inhibitory activity beyond its primary target, Bcr-Abl. The presented data and methodologies are intended to aid researchers in the design and interpretation of future studies.

References

Olverembatinib: A New Frontier in Overcoming Ponatinib Resistance in CML and Ph+ ALL

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Ponatinib, a third-generation TKI, has been a vital therapeutic option, particularly for patients with the notorious T315I "gatekeeper" mutation. However, the development of resistance to ponatinib, often through complex compound mutations within the BCR-ABL1 kinase domain, necessitates the development of even more effective therapies. This guide provides a comprehensive validation of the mechanism by which olverembatinib, a novel third-generation TKI, overcomes ponatinib resistance, supported by comparative experimental data.

Mechanism of Action: A Tale of Two Conformations

Ponatinib primarily targets the inactive "DFG-out" conformation of the ABL kinase domain. While effective against the T315I single mutation, its efficacy can be compromised by compound mutations that either alter the drug binding site or stabilize the active "DFG-in" conformation of the kinase, to which ponatinib has lower affinity.[1][2][3]

Olverembatinib distinguishes itself by its ability to potently inhibit both the active ("DFG-in") and inactive ("DFG-out") conformations of the BCR-ABL1 kinase.[1][2] This is achieved through a unique molecular structure that forms an additional hydrogen bond within the ATP-binding site, leading to a tighter and more sustained inhibition of both wild-type and mutated BCR-ABL1, including the T315I variant.[1][2] This dual-conformational targeting is a key mechanism for overcoming the resistance patterns observed with ponatinib.

dot

Caption: Differential inhibition of BCR-ABL1 kinase conformations by ponatinib and olverembatinib.

Comparative Efficacy: Preclinical and Clinical Evidence

In vitro studies consistently demonstrate the superior potency of olverembatinib over ponatinib, particularly against resistant mutations.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Olverembatinib vs. Ponatinib
BCR-ABL1 MutantOlverembatinib (IC50, nM)Ponatinib (IC50, nM)Fold Difference (Ponatinib/Olverembatinib)
Wild-type0.34~2~5.9
T315I0.68~10-40~15-59
Compound MutantsMarkedly lower IC50 values for OlverembatinibHigher IC50 values, often exceeding clinically achievable concentrations>10

Note: Specific IC50 values for a wide range of compound mutations are not publicly available in a consolidated table, but sources consistently report olverembatinib's significantly greater potency.[1]

Clinical data from multiple studies further validate olverembatinib's efficacy in heavily pretreated patients who have developed resistance to ponatinib.

Table 2: Clinical Response to Olverembatinib in Ponatinib-Resistant Patients
Study PopulationComplete Cytogenetic Response (CCyR)Major Molecular Response (MMR)
Ponatinib-failed CP-CML Patients58%37%
Ponatinib-resistant CP-CML Patients53%43%
Ponatinib-failed CP-CML with T315I83.3%42.9%

Data compiled from multiple clinical trials.[1][4][5][6]

Experimental Protocols

While detailed, proprietary protocols for drug development studies are not publicly available, the following outlines the standard methodologies used to generate the comparative data presented.

BCR-ABL1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BCR-ABL1 kinase.

dot

Kinase_Assay_Workflow recombinant_kinase Recombinant BCR-ABL1 (Wild-type or Mutant) incubation Incubation recombinant_kinase->incubation substrate Tyrosine Kinase Substrate substrate->incubation atp ATP (with γ-32P or Eu-chelate) atp->incubation inhibitor Olverembatinib or Ponatinib (Varying Concentrations) inhibitor->incubation measurement Measure Phosphorylated Substrate (e.g., Scintillation Counting or TR-FRET) incubation->measurement ic50 Calculate IC50 Value measurement->ic50

Caption: General workflow for a BCR-ABL1 kinase inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human BCR-ABL1 kinase (wild-type or specific mutant versions) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)4:1) are prepared in a kinase reaction buffer.

  • Compound Dilution: Olverembatinib and ponatinib are serially diluted to create a range of concentrations to be tested.

  • Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP, often labeled with a radioactive isotope (γ-³²P) or a fluorescent tag for detection.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection and Quantification: The reaction is stopped, and the amount of phosphorylated substrate is measured. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), the signal is read on a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Viability/Proliferation Assay

This assay assesses the effect of the inhibitors on the growth and survival of CML cell lines expressing different BCR-ABL1 mutations.

dot

Cell_Viability_Workflow cell_lines CML Cell Lines expressing BCR-ABL1 mutants seeding Seed cells in 96-well plates cell_lines->seeding treatment Treat with Olverembatinib or Ponatinib (dose-response) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->reagent readout Measure Signal (Absorbance or Luminescence) reagent->readout gi50 Calculate GI50/IC50 Value readout->gi50

Caption: General workflow for a cellular viability assay.

Methodology:

  • Cell Culture and Seeding: CML cell lines (e.g., Ba/F3) engineered to express wild-type or various mutant forms of BCR-ABL1 are cultured under standard conditions. A predetermined number of cells are then seeded into the wells of 96-well microplates.

  • Compound Treatment: The cells are treated with a range of concentrations of olverembatinib or ponatinib.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects on cell proliferation and survival.

  • Viability Assessment: A viability reagent is added to each well. Common reagents include:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Metabolically active cells convert MTT into a purple formazan product, which is solubilized and measured by absorbance.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, which are indicative of metabolically active cells, through a luciferase-based reaction that produces a luminescent signal.

  • Data Acquisition and Analysis: The absorbance or luminescence is read using a microplate reader. The results are used to calculate the percentage of cell growth inhibition compared to untreated control cells, and the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.

Conclusion

The available preclinical and clinical data strongly support the mechanism by which olverembatinib overcomes ponatinib resistance. Its unique ability to bind to and inhibit both the active and inactive conformations of the BCR-ABL1 kinase, including the T315I and compound mutants, translates into superior in vitro potency and significant clinical efficacy in a heavily pretreated and ponatinib-resistant patient population. For researchers and drug development professionals, olverembatinib represents a paradigm of rational drug design, effectively addressing a critical unmet need in the treatment of CML and Ph+ ALL. Further investigation into the full spectrum of its activity against a wider array of compound mutations will continue to elucidate its therapeutic potential.

References

Comparative Safety Analysis of Olverembatinib in the Treatment of Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic option for patients with chronic myeloid leukemia (CML), particularly those with the T315I "gatekeeper" mutation that confers resistance to many first- and second-generation TKIs. This guide provides a comparative analysis of the safety profile of olverembatinib against other prominent TKIs, supported by clinical trial data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Overview of BCR-ABL Tyrosine Kinase Inhibitors

TKIs have revolutionized the management of CML by targeting the constitutively active BCR-ABL kinase, the pathogenic driver of the disease. This comparison includes:

  • 1st Generation: Imatinib

  • 2nd Generation: Dasatinib, Nilotinib

  • 3rd Generation: Ponatinib, Olverembatinib

  • STAMP Inhibitor: Asciminib (Specifically Targeting the ABL Myristoyl Pocket)

Olverembatinib is designed to effectively inhibit a wide range of BCR-ABL mutations, including the highly resistant T315I mutation, by binding to the ATP-binding site of the kinase.

Comparative Safety Profiles: Hematologic Adverse Events

Myelosuppression is a common class effect of BCR-ABL TKIs. The following table summarizes the incidence of Grade ≥3 hematologic adverse events observed in key clinical studies.

Adverse EventOlverembatinibPonatinib (PACE trial)DasatinibNilotinibImatinibAsciminib
Thrombocytopenia 51.5%37%35%29%20%17%
Neutropenia 11.5%32%31%31%17%13%
Anemia 23.0%18%*22%8%7%N/A
Leukopenia 20.6%N/AN/AN/AN/AN/A
Febrile Neutropenia N/A7%5%2%<1%N/A

Note: Ponatinib data is for serious adverse reactions and may not directly correlate with Grade ≥3 events in all cases.

Comparative Safety Profiles: Non-Hematologic Adverse Events

The non-hematologic safety profiles of TKIs vary significantly, with specific concerns associated with each agent. Olverembatinib is noted for skin hyperpigmentation and metabolic abnormalities, while others have distinct cardiovascular or gastrointestinal toxicities.

Adverse Event (Grade ≥3)OlverembatinibPonatinib (PACE trial)DasatinibNilotinibImatinibAsciminib
Elevated Lipase N/A12%7%8%<1%7%
Hypertension N/A12%2%4%<1%11.6%
Pleural Effusion N/A<1%10%<1%<1%N/A
Diarrhea N/A2%3%1%2%N/A
Skin Rash N/A2%1%2%2%N/A
Elevated CPK Frequent (Grade ≥3)N/AN/AN/AN/AN/A
Hypertriglyceridemia Frequent (Grade ≥3)N/AN/AN/AN/AN/A
Skin Hyperpigmentation 84.2% (all grades)N/AN/AN/AN/AN/A
Key Safety Considerations for Each TKI:
  • Olverembatinib: The most common treatment-related adverse events are thrombocytopenia, anemia, skin hyperpigmentation, and hypertriglyceridemia. While arterial occlusive events (AOEs) are a concern with third-generation TKIs, some studies of olverembatinib have reported no occurrences.

  • Ponatinib: Carries a significant risk of arterial and venous occlusive events, including myocardial infarction and stroke. Its use was temporarily suspended in 2013 due to these concerns, leading to revised prescribing information recommending dose reductions upon response.

  • Dasatinib: Is uniquely associated with fluid retention and pleural effusion, which can be serious. It also carries a risk for pulmonary arterial hypertension (PAH).

  • Nilotinib: Is associated with cardiovascular events, including QT interval prolongation and peripheral artery occlusive disease. It also carries a warning for pancreatitis.

  • Imatinib: Generally well-tolerated, with most adverse effects being mild to moderate and occurring early in treatment. Long-term side effects are a consideration, but serious concerns like cardiotoxicity have been found to be less frequent than initially feared.

  • Asciminib: As a STAMP inhibitor with a different mechanism of action, it generally has a favorable safety profile. Key warnings include pancreatitis and hypertension.

Signaling Pathways and Mechanisms of Action

To understand the context of TKI therapy and resistance, it is crucial to visualize the underlying molecular pathways.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K PI3K BCR_ABL->PI3K activates STAT5 JAK/STAT5 BCR_ABL->STAT5 activates RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT/mTOR PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Simplified BCR-ABL downstream signaling pathways.

The BCR-ABL oncoprotein activates multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. TKIs work by blocking the kinase activity of BCR-ABL.

TKI_Action cluster_kinase ABL Kinase Domain ATP_Pocket ATP Binding Pocket Myristoyl_Pocket Myristoyl Pocket (Allosteric Site) Imatinib Imatinib Imatinib->ATP_Pocket binds Dasatinib_Nilotinib 2nd Gen TKIs (Dasatinib, Nilotinib) Dasatinib_Nilotinib->ATP_Pocket binds Olverembatinib_Ponatinib 3rd Gen TKIs (Olverembatinib, Ponatinib) Olverembatinib_Ponatinib->ATP_Pocket binds T315I T315I Mutation (Steric Hindrance) Olverembatinib_Ponatinib->T315I overcomes Asciminib Asciminib Asciminib->Myristoyl_Pocket binds T315I->ATP_Pocket blocks

Caption: TKI binding sites and the impact of the T315I mutation.

Most TKIs are ATP-competitive inhibitors. The T315I mutation creates steric hindrance that blocks the binding of imatinib, dasatinib, and nilotinib. Olverembatinib and ponatinib were specifically designed to accommodate this mutation and inhibit the T315I-mutated kinase. Asciminib utilizes a different mechanism, binding to an allosteric myristoyl pocket, making it effective even when ATP-binding site mutations are present.

Experimental Protocols and Data Collection

The safety and efficacy data cited in this guide are primarily derived from multicenter, open-label clinical trials.

  • Olverembatinib: Data comes from Phase 1 dose-escalation and expansion studies (e.g., SJ-0002) and pivotal Phase 2 trials (e.g., HQP1351-CC-201, HQP1351-CC-202) in patients with TKI-resistant CML.

  • Ponatinib: Key safety data is from the pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial.

  • Dasatinib: Data is sourced from Phase 1, 2, and 3 clinical trials in patients with imatinib-resistant or intolerant CML.

  • Nilotinib & Imatinib: Comparative data often comes from large randomized trials like the ENESTnd study, which evaluated these drugs as first-line therapy.

  • Asciminib: Efficacy and safety were established in trials such as the Phase 3 ASCEMBL study, comparing it against bosutinib in previously treated patients.

In these trials, safety is a primary or secondary endpoint. The general workflow for safety assessment is as follows:

Safety_Workflow Enrollment Patient Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Labs, Vitals, ECG) Enrollment->Baseline Treatment Drug Administration (Olverembatinib or Comparator) Baseline->Treatment Monitoring Ongoing Monitoring (Regular Follow-up Visits) Treatment->Monitoring AE_Detection Adverse Event (AE) Detection & Documentation Monitoring->AE_Detection Grading AE Grading (NCI-CTCAE Criteria) AE_Detection->Grading Reporting Data Collection & Reporting Grading->Reporting Analysis Safety Analysis (Incidence, Severity) Reporting->Analysis

Caption: General workflow for clinical trial safety assessment.

Adverse events (AEs) are systematically collected, documented, and graded according to severity using standardized criteria, most commonly the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). This allows for consistent and comparable data across studies. Dose interruptions and reductions are common strategies for managing treatment-related toxicities.

Conclusion

Olverembatinib presents a well-tolerated and effective option for patients with TKI-resistant CML, especially those harboring the T315I mutation. Its safety profile is distinct from other TKIs. While it demonstrates a notable incidence of hematologic toxicities, particularly thrombocytopenia, and unique non-hematologic effects like skin hyperpigmentation and hypertriglyceridemia, it appears to have a lower risk of the severe vascular occlusive events associated with ponatinib and the pleural effusions seen with dasatinib. The choice of TKI for a patient with CML requires careful consideration of their mutation status, prior therapies, comorbidities, and the specific safety profile of each available agent.

Olverembatinib vs. Other TKIs: A Comparative Analysis of Response Durability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the durability of response to olverembatinib versus other prominent tyrosine kinase inhibitors (TKIs) in the treatment of chronic myeloid leukemia (CML) and other relevant malignancies. The information is compiled from publicly available clinical trial data and research articles, with a focus on quantitative measures of response and detailed experimental methodologies.

Executive Summary

Olverembatinib, a third-generation BCR-ABL1 TKI, has demonstrated significant and durable efficacy in heavily pretreated CML patients, including those with the challenging T315I mutation and resistance or intolerance to prior TKIs.[1][2][3] This guide presents a comparative overview of key durability metrics for olverembatinib and other TKIs, including imatinib, nilotinib, dasatinib, bosutinib, ponatinib, and asciminib. Direct comparisons are challenging due to variations in study populations and designs; however, the presented data offers valuable insights into the long-term efficacy of these agents.

Quantitative Data Comparison

The following tables summarize key durability of response data for olverembatinib and other TKIs across various clinical trial settings.

Table 1: Durability of Response in TKI-Resistant/Intolerant CML (Chronic Phase)
Tyrosine Kinase Inhibitor Trial/Study Patient Population Key Durability Metrics Follow-up Duration
Olverembatinib HQP1351-CC-201[4]T315I-mutated CML-CP, TKI-resistant36-month PFS rate: 86.3%; 36-month OS rate: 95.1%Median: 32.7 months
Phase I/II[5]T315I-mutated CML-CP3-year PFS probability: not specified; 3-year OS probability: not specified. Cumulative 3-year MCyR, CCyR, and MMR were 78.6%, 69.0%, and 55.9%, respectively.Median: 37 months
Ponatinib PACE[6]CP-CML, resistant/intolerant to dasatinib or nilotinib, or with T315I mutation82% of patients with MCyR at 12 months maintained response for 5 years. 59% of patients with MMR at 12 months maintained response at 5 years.Median: 56.8 months
Asciminib ASCEMBL[7]CP-CML, ≥2 prior TKIsMedian duration of MMR not reached in either asciminib or bosutinib arm.Median: 19.2 months
Phase 1[8][9]CML-CP without T315I, ≥2 prior TKIs48% achieved or maintained MMR by 12 months. Of 56 patients who achieved MMR, 50 maintained or improved the response.Median: 14 months / 5.9 years
Bosutinib Phase I/II[10][11]CP-CML, imatinib-resistant/intolerantMedian MCyR duration not reached. Kaplan-Meier estimated probability of maintaining MCyR at 6 years was 71%.Median: 53.7 months
BYOND[12]Pretreated CMLMedian duration of treatment: 40.9 months.Median: 47.8 months
Dasatinib START-C & START-R[13]CML-CP, imatinib-resistant/intolerant84% of imatinib-resistant patients who achieved MCyR maintained it at 24 months. 97% of imatinib-intolerant patients who achieved MCyR maintained it at 24 months.>2 years

CML-CP: Chronic Myeloid Leukemia-Chronic Phase; TKI: Tyrosine Kinase Inhibitor; PFS: Progression-Free Survival; OS: Overall Survival; MCyR: Major Cytogenetic Response; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.

Table 2: Durability of Response in Newly Diagnosed CML (Chronic Phase)
Tyrosine Kinase Inhibitor Trial/Study Key Durability Metrics Follow-up Duration
Imatinib IRIS[14]8-year OS rate: 85%.8 years
Nilotinib GIMEMA CML 0307[15]10-year OS and PFS were 94.5%. 24.7% of patients were in treatment-free remission.10 years
Dasatinib DASISION[16]Higher rates of CCyR and MMR with dasatinib were maintained at 3 years compared to imatinib.3 years

OS: Overall Survival; PFS: Progression-Free Survival; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.

Experimental Protocols and Methodologies

The data presented in this guide is derived from various clinical trials. The general methodologies for assessing the durability of response in these trials are outlined below.

General Clinical Trial Design for TKI Efficacy in CML:

  • Patient Population: Patients are typically enrolled based on their CML phase (chronic, accelerated, or blast phase), prior TKI exposure and response (newly diagnosed, resistant, or intolerant), and in some cases, specific BCR-ABL1 mutations (e.g., T315I).

  • Treatment: Patients receive the investigational TKI at a specified dose and schedule. Dose adjustments may be permitted based on tolerance and response.

  • Response Assessment:

    • Hematologic Response: Evaluated by complete blood counts. A complete hematologic response (CHR) is the normalization of blood cell counts.

    • Cytogenetic Response: Assessed by chromosome analysis of bone marrow cells to determine the percentage of Philadelphia chromosome-positive (Ph+) cells. Responses are categorized as complete (CCyR; 0% Ph+ cells), partial (PCyR; 1-35% Ph+ cells), or major (MCyR; 0-35% Ph+ cells).

    • Molecular Response: Measured by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the levels of BCR-ABL1 transcripts in the peripheral blood. Responses are defined by the International Scale (IS) and include major molecular response (MMR; BCR-ABL1 ≤0.1% IS) and deeper molecular responses (MR4, MR4.5).

  • Durability Endpoints:

    • Duration of Response: The time from the initial achievement of a response to disease progression or death.

    • Progression-Free Survival (PFS): The time from the start of treatment to disease progression or death from any cause.

    • Overall Survival (OS): The time from the start of treatment to death from any cause.

Example Experimental Workflow for Assessing TKI Response:

G cluster_enrollment Patient Enrollment cluster_treatment Treatment cluster_monitoring Response Monitoring cluster_endpoints Durability Assessment p Patient with CML t Administer TKI p->t h Hematologic Assessment (Blood Counts) t->h Regular Intervals c Cytogenetic Assessment (Bone Marrow) t->c Scheduled Intervals m Molecular Assessment (qRT-PCR) t->m Scheduled Intervals dor Duration of Response h->dor c->dor m->dor pfs Progression-Free Survival m->pfs os Overall Survival m->os

Caption: A generalized workflow for clinical trials evaluating TKI durability.

Signaling Pathways and Mechanisms of Action

TKIs function by inhibiting the kinase activity of the BCR-ABL1 oncoprotein, which is the primary driver of CML. Olverembatinib is a potent inhibitor of both native and mutated forms of BCR-ABL1, including the T315I mutation that confers resistance to many other TKIs.[1][17]

BCR-ABL1 Signaling Pathway and TKI Inhibition:

G cluster_upstream Upstream cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cluster_tki TKI Intervention bcr_abl BCR-ABL1 (Constitutively Active Kinase) ras_raf RAS/RAF/MEK/ERK Pathway bcr_abl->ras_raf jak_stat JAK/STAT Pathway bcr_abl->jak_stat pi3k_akt PI3K/AKT/mTOR Pathway bcr_abl->pi3k_akt prolif Increased Proliferation ras_raf->prolif jak_stat->prolif survival Inhibition of Apoptosis pi3k_akt->survival olverembatinib Olverembatinib olverembatinib->bcr_abl Inhibits other_tkis Other TKIs other_tkis->bcr_abl Inhibits

Caption: The BCR-ABL1 signaling pathway and points of TKI inhibition.

Mechanisms of TKI Resistance

Resistance to TKIs can occur through BCR-ABL1-dependent or -independent mechanisms.[18][19][20][21] Olverembatinib is designed to overcome many of the BCR-ABL1-dependent resistance mechanisms, particularly the T315I mutation.[1][17]

Mechanisms of Resistance to Tyrosine Kinase Inhibitors:

G cluster_dependent BCR-ABL1 Dependent cluster_independent BCR-ABL1 Independent cluster_resistance TKI Resistance mutations Kinase Domain Mutations (e.g., T315I) resistance Resistance to TKI Therapy mutations->resistance amplification BCR-ABL1 Gene Amplification amplification->resistance alt_pathways Activation of Alternative Signaling Pathways (e.g., SRC, LYN) alt_pathways->resistance drug_efflux Drug Efflux Pumps (e.g., ABCB1) drug_efflux->resistance

Caption: Key mechanisms leading to TKI resistance in CML.

Conclusion

Olverembatinib has demonstrated a durable response in a challenging, heavily pretreated CML patient population, including those with the T315I mutation. While direct comparative trials are limited, the available data suggests that olverembatinib offers a promising and lasting treatment option for patients who have developed resistance or intolerance to other TKIs. Continued long-term follow-up from ongoing studies will be crucial to further solidify its position in the CML treatment landscape. Researchers and drug development professionals should consider the specific patient characteristics and resistance profiles when evaluating the potential of olverembatinib and other TKIs.

References

Olverembatinib Demonstrates Superior Efficacy in Ponatinib-Intolerant CML Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical and clinical data reveals olverembatinib as a potent therapeutic alternative for patients with chronic myeloid leukemia (CML) who have developed resistance or intolerance to ponatinib. This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of olverembatinib and ponatinib, supported by experimental data and protocols relevant to researchers and drug development professionals.

Olverembatinib, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has shown significant promise in overcoming the challenges of TKI resistance in CML, particularly in patients who have failed prior therapies, including the potent third-generation TKI, ponatinib.[1][2][3] Clinical data demonstrates that olverembatinib is effective in heavily pretreated CML patients, including those with the challenging T315I mutation, which confers resistance to many other TKIs.[4][5][6]

Comparative Efficacy in Ponatinib-Failed Patients

Clinical studies have provided robust data on the efficacy of olverembatinib in patients who were previously treated with ponatinib. A key phase 1b clinical trial demonstrated that olverembatinib elicited significant cytogenetic and molecular responses in this patient population.[1][7]

Efficacy EndpointOlverembatinib in Ponatinib-Failed PatientsReference
Complete Cytogenetic Response (CCyR) 53.6% - 58%[4][5][7][8][9]
Major Molecular Response (MMR) 36.7% - 42%[4][5][7][8][9]
MMR in Ponatinib-Resistant Patients 43% - 47.8%[8][9]
MMR in Ponatinib-Intolerant Patients 16.7% - 17%[8][9]

These findings are particularly noteworthy as they indicate olverembatinib's ability to induce deep and durable responses in a patient population with limited treatment options.[3] The responses were observed irrespective of the T315I mutation status, highlighting the broad activity of olverembatinib.[4][5]

Mechanism of Action and Resistance Profile

Ponatinib is a potent pan-BCR-ABL1 inhibitor, effective against many mutations, including the T315I "gatekeeper" mutation.[6][10][11] It functions by binding to the ATP-binding site of the BCR-ABL1 kinase, preventing its activity and downstream signaling that drives leukemic cell proliferation.[10][12] However, resistance to ponatinib can emerge, often through compound mutations in the BCR-ABL1 kinase domain.[6][13]

Olverembatinib also targets the BCR-ABL1 kinase but was designed to overcome ponatinib resistance.[8][14] It binds tightly to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the BCR-ABL1 kinase, including the T315I mutant.[8][14] This dual binding capability may contribute to its efficacy in cases where ponatinib, which primarily binds to the inactive conformation, is less effective.[14] Preclinical data has shown that olverembatinib has more potent activity against a range of BCR-ABL1 mutations, including compound mutations, compared to ponatinib.[7]

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL1->GRB2 P STAT5 STAT5 BCR_ABL1->STAT5 P PI3K PI3K BCR_ABL1->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL1 Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1

BCR-ABL1 Signaling Pathway and TKI Inhibition

Safety and Tolerability Profile

While both ponatinib and olverembatinib are effective, their safety profiles are a critical consideration. Ponatinib has been associated with a risk of arterial occlusive events (AOEs).[6] In a phase 1b trial, treatment-related AOEs with olverembatinib were infrequent (3%) and of mild to moderate grade.[4][8]

The most common treatment-emergent adverse events (TEAEs) for olverembatinib include elevated blood creatine phosphokinase and thrombocytopenia.[1][4][5] Hematologic TEAEs such as thrombocytopenia, neutropenia, and anemia have also been reported.[8] It is important to note that the patient population in these studies was heavily pretreated, which can influence the incidence of adverse events.[4][5]

Adverse Event (Any Grade)OlverembatinibReference
Elevated Blood Creatine Phosphokinase 39%[1]
Thrombocytopenia 29%[1][8]
Nausea ≥20%[8]
Fatigue ≥20%[8]
Elevated Transaminase Levels ≥20%[8]
Neutropenia 19%[8]
Anemia 10%[8]

Experimental Protocols

To validate the efficacy of TKIs like olverembatinib in a research setting, several key experiments are typically performed.

In Vitro Cell Proliferation Assay

Objective: To determine the concentration of the inhibitor required to inhibit the proliferation of CML cells by 50% (IC50).

Methodology:

  • Cell Culture: CML cell lines (e.g., Ba/F3 cells engineered to express various BCR-ABL1 mutations) are cultured in appropriate media supplemented with growth factors.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI (e.g., olverembatinib, ponatinib) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 is calculated using non-linear regression analysis. In vitro data has shown olverembatinib to be more potent than ponatinib in inhibiting the proliferation of Ba/F3 cells with a range of BCR::ABL1 kinase domain mutants.[7]

Cell_Proliferation_Assay Start Start Culture_Cells Culture CML Cell Lines (e.g., Ba/F3 with BCR-ABL1 mutations) Start->Culture_Cells Seed_Plates Seed Cells in 96-well Plates Culture_Cells->Seed_Plates Drug_Treatment Treat with Serial Dilutions of Olverembatinib and Ponatinib Seed_Plates->Drug_Treatment Incubate Incubate for 72 hours Drug_Treatment->Incubate Assess_Viability Assess Cell Viability (MTT or CellTiter-Glo) Incubate->Assess_Viability Data_Analysis Analyze Data and Calculate IC50 Values Assess_Viability->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Cell Proliferation Assay

Kinase Inhibition Assay

Objective: To measure the direct inhibitory effect of the TKI on the enzymatic activity of the BCR-ABL1 kinase.

Methodology:

  • Enzyme and Substrate: Recombinant BCR-ABL1 kinase (wild-type and mutants) and a suitable substrate peptide are used.

  • Inhibitor Addition: The kinase is pre-incubated with varying concentrations of the TKI.

  • Kinase Reaction: The reaction is initiated by adding ATP. The kinase phosphorylates the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the IC50. Preclinical testing of ponatinib involved demonstrating its ability to decrease autophosphorylation of the BCR-ABL kinase.[6]

Conclusion

Olverembatinib represents a significant advancement in the treatment of CML, particularly for patients who have developed resistance or intolerance to ponatinib.[2][3] Its potent and broad activity against various BCR-ABL1 mutations, including the T315I and compound mutations, translates into high rates of cytogenetic and molecular responses in a heavily pretreated patient population.[4][5][7] The favorable safety profile, with a lower incidence of serious arterial occlusive events compared to historical data for ponatinib, further enhances its clinical utility.[4][8] For researchers and drug developers, the distinct mechanism of action and superior preclinical potency of olverembatinib underscore its potential as a cornerstone therapy in the management of resistant CML.[7][8][14]

References

Independent Validation of Olverembatinib Dimesylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of olverembatinib dimesylate with other therapeutic alternatives for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). The information is supported by experimental data from clinical trials to aid in the independent validation of published findings.

Mechanism of Action

Olverembatinib is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). Its mechanism involves selectively binding to and inhibiting the kinase activity of the BCR-ABL1 fusion protein, including the T315I mutation which confers resistance to many other TKIs.[1][2] By blocking this activity, olverembatinib disrupts downstream signaling pathways essential for the survival and proliferation of leukemic cells, ultimately inducing programmed cell death (apoptosis).[1][3]

Signaling Pathway Diagram

BCR_ABL1 BCR-ABL1 Fusion Protein ATP ATP BCR_ABL1->ATP binds Substrate Downstream Substrates BCR_ABL1->Substrate Apoptosis Apoptosis BCR_ABL1->Apoptosis inhibition leads to Olverembatinib Olverembatinib Olverembatinib->BCR_ABL1 inhibits ATP binding Phosphorylation Phosphorylation Substrate->Phosphorylation gets phosphorylated Proliferation Leukemic Cell Proliferation & Survival Phosphorylation->Proliferation promotes

Caption: Olverembatinib's inhibition of BCR-ABL1 kinase activity.

Comparative Efficacy Data

The following tables summarize the efficacy of olverembatinib in comparison to other prominent TKIs, ponatinib and asciminib, in patients with CML.

Table 1: Efficacy of Olverembatinib in TKI-Resistant Chronic Phase CML (CP-CML)

Clinical TrialPatient PopulationNMajor Cytogenetic Response (MCyR) RateComplete Cytogenetic Response (CCyR) RateMajor Molecular Response (MMR) Rate
Phase 2 (NCT03883087) [4][5]CP-CML with T315I mutation12179.3%69.4%55.6%
Phase 1b (NCT04260022) [6]Heavily pretreated CP-CML51-~61%~42%
Chinese Phase 2 (NCT04126681) [4]TKI-resistant/intolerant CP-CML96---

Table 2: Efficacy of Ponatinib in TKI-Resistant CP-CML (PACE Trial)

Patient PopulationNMCyR Rate (at 12 months)CCyR Rate (at 5 years)MMR Rate (at 5 years)
CP-CML resistant/intolerant to dasatinib/nilotinib or with T315I mutation[7][8]26755%54%40%
T315I-mutated CP-CML[7]-70%69%-

Table 3: Efficacy of Asciminib in Heavily Pretreated CP-CML (ASC4FIRST Trial)

Patient PopulationNMMR Rate (at 48 weeks)
Newly diagnosed Ph+ CML-CP[9][10]40568% (vs. 49% for investigator-selected TKIs)

Comparative Safety Data

Table 4: Common Treatment-Related Adverse Events (TRAEs)

DrugMost Common TRAEs (All Grades)Grade ≥3 TRAEs
Olverembatinib Thrombocytopenia, anemia, leukopenia, neutropenia, skin hyperpigmentation.[11][12]Thrombocytopenia.[11][12]
Ponatinib Rash, abdominal pain, thrombocytopenia, headache, dry skin, constipation.[8]Arterial Occlusive Events (AOEs).[8]
Asciminib Musculoskeletal pain, rash, fatigue, upper respiratory tract infection, headache, abdominal pain, diarrhea.[10]-

Experimental Protocols

Olverembatinib Pivotal Trials (NCT03883087 & NCT03883100)

These were open-label, single-arm, multicenter Phase 2 clinical studies conducted in China.[13][14][15][16]

  • Objective: To evaluate the efficacy and safety of olverembatinib in patients with TKI-resistant CML. NCT03883087 focused on chronic phase (CP-CML) patients with the T315I mutation, while NCT03883100 focused on accelerated phase (AP-CML) patients with the T315I mutation.[13][14][15][16]

  • Intervention: Olverembatinib was administered orally at a starting dose of 40 mg every other day in 28-day cycles.[14]

  • Primary Endpoints:

    • NCT03883087 (CP-CML): Major cytogenetic response (MCyR).[13][14]

    • NCT03883100 (AP-CML): Major hematologic response (MaHR).[14]

  • Key Inclusion Criteria: Adult patients with a diagnosis of CML-CP or CML-AP with the BCR-ABL1 T315I mutation who were resistant or intolerant to prior TKI therapy.[17]

Ponatinib PACE Trial (NCT01207440)

This was a pivotal, single-arm, open-label, international, multicenter Phase 2 trial.[7][18][19]

  • Objective: To evaluate the efficacy and safety of ponatinib in patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[8][19]

  • Intervention: Ponatinib was administered orally at a starting dose of 45 mg once daily.[8][19]

  • Primary Endpoints:

    • CP-CML: MCyR by 12 months.[18]

    • AP-CML, BP-CML, Ph+ ALL: MaHR by 6 months.[18]

  • Key Inclusion Criteria: Patients with CML (CP, AP, or BP) or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who harbored the T315I mutation.[19]

Asciminib ASC4FIRST Trial (NCT04971226)

This is a Phase 3, multicenter, open-label, randomized study.[1][20][21]

  • Objective: To compare the efficacy and safety of asciminib versus investigator-selected standard-of-care TKIs in newly diagnosed adult patients with Ph+ CML-CP.[1][21]

  • Intervention: Patients were randomized to receive either asciminib (80 mg once daily) or an investigator-selected TKI (imatinib, nilotinib, dasatinib, or bosutinib) at standard approved doses.[1]

  • Primary Endpoint: Major molecular response (MMR) rate at 48 weeks.[8]

  • Key Inclusion Criteria: Adult patients with newly diagnosed Ph+ CML-CP.[20]

Experimental Workflow Diagram

cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Outcome Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (for ASC4FIRST) Enrollment->Randomization Treatment_Olverembatinib Olverembatinib Administration Randomization->Treatment_Olverembatinib Olverembatinib Arm Treatment_Ponatinib Ponatinib Administration Randomization->Treatment_Ponatinib Ponatinib Arm Treatment_Asciminib Asciminib Administration Randomization->Treatment_Asciminib Asciminib Arm Monitoring Regular Monitoring (Safety & Efficacy) Treatment_Olverembatinib->Monitoring Treatment_Ponatinib->Monitoring Treatment_Asciminib->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Results Clinical Trial Results Endpoint_Analysis->Results Diagnosis CML or Ph+ ALL Diagnosis Newly_Diagnosed Newly Diagnosed Diagnosis->Newly_Diagnosed Resistant_Intolerant Resistant/Intolerant to Prior TKI(s) Diagnosis->Resistant_Intolerant Asciminib Consider Asciminib (ASC4FIRST) Newly_Diagnosed->Asciminib T315I_Mutation T315I Mutation Status Resistant_Intolerant->T315I_Mutation Ponatinib Consider Ponatinib (PACE) T315I_Mutation->Ponatinib Positive T315I_Mutation->Ponatinib Negative Olverembatinib Consider Olverembatinib T315I_Mutation->Olverembatinib Positive T315I_Mutation->Olverembatinib Negative

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Olverembatinib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides detailed, procedural information for the proper disposal of Olverembatinib dimesylate, a potent Bcr-Abl tyrosine kinase inhibitor. Adherence to these guidelines is critical for minimizing environmental impact and maintaining workplace safety.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes safety goggles with side-shields, protective gloves, and a suitable respirator.[1] Ensure adequate ventilation in the work area to avoid inhalation of dust or aerosols.[1][2] In case of accidental release, absorb spills with a liquid-binding material like diatomite and decontaminate surfaces with alcohol.[1][2]

Quantitative Data on Chemical Properties

While specific quantitative limits for disposal are not publicly available, understanding the chemical properties of this compound is essential for its safe management.

PropertyValueReference
Chemical Formula C29H27F3N6O · 2CH4O3S[2]
Molecular Weight 724.77 g/mol [2]
Hazard Classification Acute toxicity, oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]

Note: One Safety Data Sheet classifies the compound as "Not a hazardous substance or mixture."[2] However, given the conflicting information and the potent nature of the compound, it is prudent to handle it as a hazardous substance.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste.[1] The following protocol provides a general framework based on established guidelines for pharmaceutical and chemical waste.

Experimental Protocol: Waste Segregation and Preparation
  • Initial Assessment : Determine if the this compound waste is in a solid, liquid (e.g., dissolved in DMSO), or contaminated material form (e.g., pipette tips, gloves).

  • Solid Waste :

    • Do not dispose of solid this compound directly into standard trash or down the drain.

    • Collect all solid waste, including unused or expired product, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste :

    • Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled waste container. Do not mix with incompatible chemicals.

  • Contaminated Materials :

    • All materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated.

    • Place these materials in a designated, sealed waste bag or container for hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow start Start: this compound Waste assess_waste Assess Waste Type (Solid, Liquid, Contaminated Labware) start->assess_waste is_take_back Is a Drug Take-Back Program Available for Chemical Waste? assess_waste->is_take_back take_back Utilize Institutional or Community Drug Take-Back Program is_take_back->take_back Yes no_take_back No Take-Back Program Available is_take_back->no_take_back No end End: Proper Disposal Complete take_back->end mix_waste Mix with an Unappealing Substance (e.g., Cat Litter, Used Coffee Grounds) no_take_back->mix_waste seal_container Place Mixture in a Sealed Plastic Bag or Container mix_waste->seal_container dispose_trash Dispose of in Household or Laboratory Trash as per Local Regulations seal_container->dispose_trash dispose_trash->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Olverembatinib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for laboratory personnel handling Olverembatinib dimesylate. Adherence to these procedures is mandatory to ensure personal safety and maintain a secure research environment.

This compound is a potent tyrosine kinase inhibitor, necessitating stringent handling protocols similar to those for cytotoxic and highly potent active pharmaceutical ingredients (HPAPIs).[1][2] While one safety data sheet (SDS) classifies the compound as not hazardous, another indicates it is harmful if swallowed, highlighting the need for cautious handling.[3][4] The following guidelines synthesize information from available safety data sheets and best practices for managing potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Engineering controls, such as fume hoods or isolators, should be the primary means of containment, with PPE serving as a critical secondary barrier.[5][6]

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and cross-contamination. Regular glove changes are essential.
Eye Protection Safety goggles with side-shields.Protects eyes from dust, aerosols, and splashes.[4]
Lab Coat Disposable, solid-front, back-closing gown.Protects skin and personal clothing from contamination.
Respiratory Protection A suitable respirator is recommended. For operations with a high risk of aerosol or dust generation, a powered air-purifying respirator (PAPR) may be necessary.[4][7]Avoids inhalation of the compound.[3]
Additional Shoe covers and hairnet.Minimizes the spread of contamination outside the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. All handling of powders should occur within a certified chemical fume hood, biological safety cabinet, or an isolator.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh the required amount of this compound C->D E Prepare stock solutions as needed D->E F Perform experimental procedures E->F G Decontaminate surfaces and equipment F->G H Segregate and dispose of all waste properly G->H I Doff PPE in the correct order H->I J Wash hands thoroughly I->J

Caption: A procedural workflow for the safe handling of this compound.

Emergency Protocols

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release: In case of a spill, evacuate personnel to a safe area.[3] Use full personal protective equipment and prevent further leakage if possible.[3] Absorb solutions with an inert material and decontaminate surfaces with alcohol.[4] Dispose of all contaminated materials as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste.[9][10]

Waste Segregation and Disposal Pathway

A Generation of Waste (Gloves, vials, tips, etc.) B Segregate at Point of Use A->B C Sharps Waste (Needles, scalpels) B->C D Non-Sharps Waste (Gloves, gowns, vials) B->D E Purple-Lidded Puncture-Resistant Sharps Container C->E F Yellow and Purple Cytotoxic Waste Bag D->F G Secure Storage in Designated Area E->G F->G H Specialist Collection and Transport G->H I High-Temperature Incineration H->I

Caption: Disposal pathway for waste contaminated with this compound.

Key Disposal Steps:

  • Segregation: All materials that have come into contact with this compound must be segregated from other waste streams at the point of generation.[11]

  • Containers:

    • Sharps: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a rigid, puncture-resistant sharps container with a purple lid.[11]

    • Non-Sharps: Contaminated gloves, gowns, vials, and other lab consumables should be disposed of in yellow and purple-colored cytotoxic waste bags.[9]

  • Labeling: All waste containers must be clearly labeled with the cytotoxic symbol.[12]

  • Storage: Store sealed waste containers in a secure, designated area accessible only to authorized personnel.[11]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal service for high-temperature incineration.[9] A hazardous waste consignment note must accompany the waste to its final destination.[9]

By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.